ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-ethyl-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZFLNAMFHICLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400011 | |
| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-89-3 | |
| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, recognized for its presence in a wide array of therapeutic agents.[1] Compounds bearing this five-membered heterocyclic scaffold exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, N-alkylated pyrazole-5-carboxylates, such as ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, serve as crucial intermediates in the synthesis of complex pharmaceutical compounds. Their structural features allow for targeted modifications, making them valuable building blocks in the design of novel drugs.[1]
This guide provides a comprehensive overview of a robust and field-proven pathway for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss the critical aspects of reaction control and product characterization, tailored for researchers, scientists, and professionals in drug development.
Core Synthesis Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis. This powerful reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] For the synthesis of our target molecule, the logical precursors are ethyl 2,4-dioxopentanoate (a β-keto ester) and ethylhydrazine .
The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[2][3] The choice of these starting materials directly installs the required methyl group at the 3-position, the ethyl ester at the 5-position, and the ethyl group on the N1 nitrogen of the pyrazole core.
Mechanistic Pathway and Regioselectivity
A critical consideration when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is the potential for the formation of two regioisomers.[2][5] The regiochemical outcome is dictated by the initial nucleophilic attack of the substituted hydrazine on one of the two distinct carbonyl groups.
In the case of ethyl 2,4-dioxopentanoate and ethylhydrazine, the reaction pathway is as follows:
-
Initial Condensation: The more nucleophilic nitrogen of ethylhydrazine (the unsubstituted nitrogen) preferentially attacks the more electrophilic carbonyl group of the β-keto ester, which is the ketone carbonyl. This forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.
-
Dehydration: The resulting intermediate readily dehydrates to form the final aromatic pyrazole product.
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[3][4] The regioselectivity is generally high in this case, favoring the formation of the 1,3,5-trisubstituted pyrazole.
Caption: Knorr pyrazole synthesis mechanism.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Ethyl 2,4-dioxopentanoate | C₇H₁₀O₄ | 158.15 |
| Ethylhydrazine (or its salt) | C₂H₈N₂ | 60.10 |
| Ethanol (absolute) | C₂H₅OH | 46.07 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Hexanes | C₆H₁₄ | 86.18 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (15.8 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add ethylhydrazine (6.6 g, 0.11 mol) dropwise at room temperature. Note: If using ethylhydrazine oxalate, it should be neutralized in situ or prior to addition.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to yield this compound as a pale yellow oil.
Caption: Experimental workflow for the synthesis.
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule. Expected signals would include triplets and quartets for the ethyl groups, a singlet for the methyl group, and a singlet for the pyrazole ring proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The purification by column chromatography ensures the removal of unreacted starting materials and any potential side products. Finally, the comprehensive characterization of the purified product provides unambiguous confirmation of its identity and purity, ensuring the reliability of the synthesis.
Conclusion
The Knorr pyrazole synthesis offers a highly efficient and reliable pathway for the preparation of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this and related pyrazole derivatives for their applications in medicinal chemistry.
References
- BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- PubMed Central (PMC). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- PubMed Central (PMC). (n.d.). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate chemical properties
An In-depth Technical Guide: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical research, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with various biological targets. This guide focuses on a specific, highly functionalized derivative: this compound. As a versatile building block, this compound offers researchers a pre-functionalized core, enabling rapid diversification and exploration of chemical space in the pursuit of novel therapeutic agents and other advanced materials.[3][4]
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's chemical properties, outlines robust synthetic protocols with mechanistic insights, explores its reactivity and derivatization potential, and discusses its applications within the broader context of scientific research and development.
Compound Identification and Physicochemical Properties
Precise identification is critical for experimental reproducibility. This compound is a distinct regioisomer, and care must be taken to differentiate it from similar structures.
Caption: Molecular Structure of this compound.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 50920-64-4 | [5] |
| Molecular Formula | C₉H₁₄N₂O₂ | [5][6] |
| Molecular Weight | 182.22 g/mol | [5][6] |
| Purity (Typical) | ≥95% | [5] |
| Physical Form | Solid or Oil | Inferred |
| Storage Conditions | Store sealed in a dry place at room temperature. | [5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically achieved via a two-step process involving the initial formation of the pyrazole core followed by selective N-alkylation. This approach provides a high degree of control over the final molecular architecture.
Caption: A generalized two-step workflow for the synthesis of the title compound.
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Intermediate)
This procedure is a variation of the classic Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Causality: The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups of ethyl 2,4-dioxovalerate, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. Using hydrazine hydrate at a low initial temperature controls the reaction rate and minimizes side products.[7]
Methodology:
-
To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol/acetic acid, cool the reaction vessel to 0 °C using an ice bath.[7]
-
Slowly add hydrazine monohydrate (1.1 - 1.5 eq) dropwise to the cooled solution while maintaining vigorous stirring. The exothermic nature of the reaction necessitates slow addition to keep the temperature controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-15 hours to ensure the reaction goes to completion.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into water and neutralizing with a mild base like sodium bicarbonate.[7][8]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7][8]
-
The resulting intermediate, ethyl 3-methyl-1H-pyrazole-5-carboxylate, can be purified by recrystallization or column chromatography if necessary.
Protocol 2: N-Ethylation to Yield this compound
This step introduces the ethyl group onto the N1 position of the pyrazole ring. The key challenge is achieving regioselectivity, as alkylation can potentially occur at either of the two ring nitrogens.
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the acidic N-H of the pyrazole ring, forming a pyrazolate anion.[9] This anion is a potent nucleophile that readily attacks the electrophilic ethylating agent (e.g., ethyl iodide or diethyl sulfate). The choice of solvent (e.g., DMF, THF) and reaction conditions can influence the ratio of N1 to N2 alkylation, although N1 is often the thermodynamically favored product for this substitution pattern.
Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).[9]
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete formation of the pyrazolate anion.
-
Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise to the reaction mixture, maintaining the low temperature.
-
After addition, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.[9]
-
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution to destroy any unreacted NaH.
-
Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The crude product should be purified by silica gel column chromatography to isolate the desired N1-ethylated regioisomer from any N2-isomer and other impurities.
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary reactive sites: the ester functional group and the aromatic pyrazole ring. This dual reactivity makes it an excellent scaffold for generating chemical libraries for structure-activity relationship (SAR) studies.
Caption: Key reaction pathways for derivatizing the title compound.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid .[10][11] This carboxylic acid is a crucial intermediate for forming amides via peptide coupling reagents (e.g., EDC, HATU), providing access to a vast array of derivatives.
-
Amidation and Hydrazinolysis: Direct reaction of the ester with amines or hydrazine can form amides and hydrazides, respectively. These functional groups are prevalent in pharmacologically active molecules and serve as important hydrogen bond donors and acceptors.[1]
-
Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol, ethyl 5-(hydroxymethyl)-1-ethyl-3-methyl-1H-pyrazole, using reducing agents like lithium aluminum hydride (LAH). This alcohol can be further functionalized.
-
Electrophilic Aromatic Substitution: The pyrazole ring, while aromatic, can undergo electrophilic substitution reactions such as halogenation (e.g., with N-chlorosuccinimide) or nitration. The position of substitution (typically C4) is directed by the existing substituents on the ring.[12]
Applications in Research and Development
While specific applications for this compound are primarily as a research chemical, the broader class of pyrazole carboxylates is of immense interest in drug discovery and materials science.[3][13]
-
Scaffold for Medicinal Chemistry: This compound is an ideal starting point for building libraries of novel small molecules. The pyrazole core is a key pharmacophore in many approved drugs, including anti-inflammatory agents (e.g., Celecoxib) and kinase inhibitors.[1] Researchers can utilize the synthetic handles described above to rapidly generate analogs for screening against various biological targets.
-
Intermediate for Agrochemicals: Substituted pyrazoles are also widely used as herbicides and insecticides. The structural motifs present in this molecule are relevant to the development of new crop protection agents.[1]
-
Building Block for Complex Heterocycles: The functional groups on this molecule allow it to be used in more complex cyclization reactions to build fused heterocyclic systems, such as pyrazolopyrimidines, which also possess interesting biological activities.[14][15]
Safety, Handling, and Storage
Table 2: Hazard and Precautionary Information
| Category | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [10][11] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [10] |
| Precautionary Measures | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use a dust mask or handle in a fume hood. | [11][16] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [16] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [5][16] |
References
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
- Google Patents.
-
PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
LobaChemie. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
Wokai Reagent. Safety Data Sheet - 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
Faria, J. V., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Bakr, M. F., et al. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. SpringerLink. [Link]
-
Kumar, V., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. [Link]
-
El-Mekabaty, A., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]
- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 10. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-乙基-3-甲基-1H-吡唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 13. Buy Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fishersci.com [fishersci.com]
ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS number 50920-64-4
An In-Depth Technical Guide to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS: 50920-64-4): Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 50920-64-4), a heterocyclic compound of significant interest to the scientific community. Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, known for their diverse biological activities.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, details robust synthetic methodologies with mechanistic insights, outlines key characterization techniques, and explores its potential applications. Furthermore, it provides essential safety and handling protocols to ensure its proper use in a laboratory setting.
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Compounds incorporating this moiety have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antipyretic properties.[2][4][5] The commercial success of drugs like Celecoxib, a potent COX-2 inhibitor, highlights the therapeutic potential embedded within the pyrazole framework, driving continued research into novel derivatives.[1]
Compound Profile: this compound
Chemical Identity and Structure
This compound is a disubstituted pyrazole ester. The core pyrazole ring is substituted with a methyl group at the C3 position and an ethyl group at the N1 nitrogen atom. The C5 position is functionalized with an ethyl carboxylate group, which serves as a valuable synthetic handle for further molecular elaboration.
Caption: Molecular structure of the title compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 50920-64-4 | [6] |
| Molecular Formula | C₉H₁₄N₂O₂ | [6] |
| Molecular Weight | 182.22 g/mol | [6] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds[7] |
| Purity | Commercially available at ≥95% | [6] |
| Storage | Store sealed in a dry place at room temperature | [6] |
Synthesis Methodologies
The synthesis of this compound is most efficiently achieved via a two-step process: initial formation of the pyrazole heterocycle followed by regioselective N-alkylation. This approach allows for controlled introduction of the substituents.
Recommended Synthetic Pathway
The logical pathway involves the cyclocondensation of a β-diketoester with a hydrazine source to form the pyrazole core, followed by N-ethylation. This method is reliable and utilizes readily available starting materials.
Caption: Recommended two-step synthetic workflow.
Detailed Experimental Protocol: Step 1 - Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol is based on established literature procedures for the synthesis of pyrazole-5-carboxylates from β-dicarbonyl compounds.[8][9]
Causality: The reaction proceeds via a cyclocondensation mechanism. Hydrazine hydrate acts as the dinucleophilic component. One nitrogen attacks the C4 ketone of ethyl 2,4-dioxovalerate, and the other attacks the C2 ketone, followed by dehydration to form the stable aromatic pyrazole ring. A small amount of acetic acid catalyzes the imine formation steps.
Protocol:
-
To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in a 100:1 mixture of ethanol and glacial acetic acid, cool the flask to 0 °C in an ice bath.
-
Add hydrazine monohydrate (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and add a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid.[8]
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.[9]
Detailed Experimental Protocol: Step 2 - N-Ethylation
This procedure is adapted from a well-established method for the N-alkylation of pyrazole rings.[7]
Causality: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the acidic N-H of the pyrazole ring, forming a sodium pyrazolide salt. This highly nucleophilic anion then readily attacks the electrophilic ethylating agent (e.g., ethyl iodide) in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it solubilizes the ionic intermediate and promotes the Sₙ2 pathway.
Protocol:
-
Add ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) to a three-necked flask containing anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.2 eq), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure this compound.
Structural Elucidation and Characterization
Confirmation of the final product's structure is achieved through a combination of spectroscopic methods. The expected data, based on the analysis of its precursor and related structures, are as follows.[8][9]
-
¹H NMR: The spectrum should contain characteristic signals for the three ethyl groups and one methyl group. The N-ethyl group will appear as a quartet (~4.4-4.6 ppm) and a triplet (~1.4-1.6 ppm). The ester ethyl group will present as a quartet (~4.3 ppm) and a triplet (~1.3 ppm). The C3-methyl group will be a singlet (~2.3 ppm), and the C4-proton on the pyrazole ring will appear as a singlet (~6.6 ppm).
-
¹³C NMR: The spectrum will show nine distinct carbon signals, including two carbonyl carbons (ester), carbons of the pyrazole ring, and carbons from the ethyl and methyl substituents.
-
Infrared (IR) Spectroscopy: Key peaks will include C-H stretching vibrations (~2980 cm⁻¹), a strong C=O stretch from the ester (~1720-1730 cm⁻¹), and C=N/C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 182.22.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate for creating more complex molecules.[10]
-
Pharmaceutical Intermediate: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid (1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, CAS 50920-65-5), which can then be coupled with various amines to form a library of amide derivatives for biological screening.[11]
-
Scaffold for Bioactive Agents: Given the known biological activities of pyrazole-carboxylates, this compound is an excellent starting point for developing novel therapeutic agents.[12] Research on similar structures has shown potential for antimicrobial and anti-inflammatory applications.[4][5][12]
-
Agrochemical Synthesis: Pyrazole derivatives are widely used in the agrochemical industry.[2] This molecule can serve as a building block for new herbicides and fungicides.
Safety, Handling, and Storage
According to its Safety Data Sheet, this compound is considered hazardous and requires careful handling.[13]
Caption: GHS Hazard summary and required PPE.
| Safety Guideline | Recommendation | Reference |
| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. | [13][14] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields or a face shield, protective gloves (e.g., nitrile), and a lab coat. | [13] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [13] |
| First Aid (Skin) | Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice. | [13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [6][14] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [14] |
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and applied sciences. Its synthesis is straightforward, relying on fundamental and scalable organic reactions. The presence of the versatile ethyl ester functionality allows for extensive derivatization, making it an ideal starting point for the discovery of novel compounds with diverse biological activities. Proper understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is crucial for any researcher intending to utilize this compound in their work.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Institutes of Health. [Link]
- Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of ethyl diazoacetate and α-methylene carbonyl. (n.d.). ResearchGate. [Link]
- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]
- (PDF) One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. (2007). ResearchGate. [Link]
- 1-ethyl-3-methyl-1h-pyrazole-5-carboxylic acid suppliers USA. (n.d.). ChemExper. [Link]
- Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones | Request PDF. (n.d.). ResearchGate. [Link]
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
- ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
- Product Search. (n.d.). Chemical-Suppliers. [Link]
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. [Link]
- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]
- Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
- SAFETY DATA SHEET. (n.d.). Wokai Biological Technology. [Link]
- (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. [Link]
- ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. (n.d.). Chongqing Kemai Material Technology Co., Ltd. [Link]
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (n.d.). ACS Omega. [Link]
- Safety Data Sheet. (n.d.). Angene Chemical. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]
- 10. Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 5744-40-1 | Benchchem [benchchem.com]
- 11. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known Unknowns
In the landscape of chemical biology and drug discovery, we often encounter compounds with established structures but nascent biological profiles. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is one such molecule. While direct, comprehensive studies on its specific mechanism of action are not yet prevalent in public-domain literature, its core structure—the substituted pyrazole carboxylate—places it within a class of heterocyclic compounds renowned for a vast and profound impact on biological systems.[1][2][3]
This guide, therefore, moves beyond a simple recitation of established facts. Instead, it adopts a predictive and investigative framework grounded in the extensive pharmacology of the pyrazole nucleus. We will synthesize data from analogous compounds to build robust, testable hypotheses regarding the mechanism of action of this compound. This document is designed as a strategic roadmap for researchers, providing not just theoretical pathways but also the practical, validated experimental designs required to elucidate them.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is a cornerstone of numerous clinically significant drugs and biologically active molecules.[4] Its prevalence stems from its unique physicochemical properties: it is a stable aromatic system capable of participating in hydrogen bonding (as both donor and acceptor) and a variety of other molecular interactions. This versatility has allowed for the development of pyrazole derivatives with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroactive effects.[1][5][6]
The subject of this guide, this compound, possesses key structural motifs that suggest a high potential for biological activity:
-
The Pyrazole Core: The foundational element for diverse pharmacological interactions.
-
N1-ethyl Substitution: This modification blocks the N-H group, preventing its role as a hydrogen bond donor and increasing lipophilicity, which can significantly alter target binding and cell permeability compared to N-unsubstituted pyrazoles.
-
C3-methyl Substitution: A small alkyl group that can influence steric interactions within a binding pocket.
-
C5-ethyl carboxylate Group: This ester group is a critical feature. It can act as a hydrogen bond acceptor and is susceptible to hydrolysis by cellular esterases, potentially converting the compound into its corresponding carboxylic acid (1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid), which may be the primary active agent.[7] This pro-drug potential is a key consideration in any mechanistic hypothesis.
Hypothesized Mechanisms of Action & Correlative Evidence
Based on the extensive literature on substituted pyrazoles, we can formulate several primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Inhibition of Enzymes in the Inflammatory Cascade (e.g., Cyclooxygenases)
Causality and Rationale: Inflammation is a hallmark of numerous diseases, and its mediation by prostaglandins is a well-established therapeutic target. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to prostaglandin synthesis. A significant number of pyrazole-containing compounds have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting these enzymes.[4] For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The structural features of many pyrazole-based anti-inflammatory agents allow them to fit within the hydrophobic channel of the COX active site.
Given that various 1,3,4-trisubstituted pyrazole derivatives have demonstrated potent anti-inflammatory activity, it is plausible that this compound or its active carboxylic acid metabolite could act as a COX inhibitor.[4]
Proposed Experimental Validation:
A tiered approach is recommended to test this hypothesis, starting with in vitro enzymatic assays and progressing to cell-based models.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and its hydrolyzed carboxylic acid form in DMSO. Create a dilution series (e.g., from 1 nM to 100 µM).
-
Enzyme Activation: Use purified ovine COX-1 and human recombinant COX-2. Pre-incubate the enzyme in reaction buffer with heme and a suitable phenolic activator (e.g., phenol).
-
Inhibition Step: Add the test compound dilutions or a known inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) to the activated enzyme and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Quantification: Measure the production of Prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 to establish potency and selectivity.
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Experimental | Experimental | Calculated |
| Indomethacin (Control) | ~0.1 | ~1.5 | ~0.07 |
| Celecoxib (Control) | >10 | ~0.04 | >250 |
Workflow Diagram: COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibitory activity.
Hypothesis 2: Modulation of Kinase Activity
Causality and Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a key factor in cancer and inflammatory diseases. The pyrazole scaffold is a common feature in many potent kinase inhibitors.[8] For example, derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[8] The ATP-binding pocket of many kinases provides a suitable environment for the planar pyrazole ring and its substituents.
The this compound molecule could potentially act as a kinase inhibitor, interfering with ATP binding and thereby blocking downstream signaling pathways.
Proposed Experimental Validation:
A broad kinase panel screening is the most efficient initial approach to identify potential targets.
Protocol 2: Broad-Spectrum Kinase Panel Screening
-
Objective: To screen the compound against a large panel of purified human kinases to identify potential targets.
-
Methodology:
-
Service Provider: Engage a contract research organization (CRO) offering kinase screening services (e.g., Eurofins DiscoverX, Promega).
-
Compound Submission: Provide a high-purity sample of this compound.
-
Screening: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The assay format is usually a radiometric (³³P-ATP) or fluorescence-based method that measures the phosphorylation of a substrate.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) are identified as "hits."
-
Follow-up: For promising hits, perform dose-response studies to determine the IC50 value and confirm the inhibitory activity.
-
Logical Diagram: Kinase Inhibitor Discovery Funnel
Caption: A tiered approach for identifying and validating kinase targets.
Hypothesis 3: Antimicrobial Activity via Disruption of Essential Bacterial Enzymes
Causality and Rationale: The pyrazole nucleus is present in compounds with demonstrated antibacterial and antifungal activity.[3][9] The mechanism often involves the inhibition of essential microbial enzymes that are absent or structurally distinct from their mammalian counterparts. For example, some pyrazole derivatives act as inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are critical for DNA replication.[10] Others have shown promise as antifungal agents by disrupting fungal cell wall synthesis or other vital processes.[9]
Proposed Experimental Validation:
Initial screening should assess broad-spectrum antimicrobial activity, followed by mechanistic studies for any confirmed activity.
Protocol 3: Antimicrobial Susceptibility Testing
-
Objective: To determine if the compound has inhibitory activity against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Organism Panel: Select a representative panel of microbes, such as:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: Candida albicans, Aspergillus niger.
-
-
Broth Microdilution: Use the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. a. Serially dilute the test compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well plate. b. Inoculate each well with a standardized suspension of the microbial culture. c. Include positive (microbe + media) and negative (media only) controls, as well as a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Conclusion and Future Directions
While the precise molecular target of this compound remains to be definitively identified, its chemical structure places it in a class of compounds with immense therapeutic potential. The hypotheses presented in this guide—inhibition of inflammatory enzymes, modulation of kinase signaling, and antimicrobial activity—are grounded in extensive evidence from related pyrazole derivatives.[1][3][8]
The provided experimental protocols offer a clear, logical, and technically robust path forward for any research program aiming to characterize this compound. A systematic investigation beginning with the high-throughput and in vitro assays outlined here will efficiently identify primary biological activities. Subsequent cell-based assays, target engagement studies, and eventually in vivo models will be necessary to fully elucidate the mechanism of action and validate the therapeutic potential of this compound. This structured approach ensures that research efforts are both scientifically rigorous and resource-efficient, paving the way for potential translation into novel therapeutic agents.
References
- Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (n.d.). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7).
- (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
-
Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 286-293. Retrieved from [Link]
-
(n.d.). Recent advances in the therapeutic applications of pyrazolines. PMC. Retrieved from [Link]
- Asif, M. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis.
-
Bansal, R. K., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Analysis, 5(2), 75-86. Retrieved from [Link]
-
Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, ... & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. Retrieved from [Link]
-
(n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]
-
Kumar, V., Sareen, V., Khatri, V., & Sareen, S. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469. Retrieved from [Link]
-
El Kodadi, M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 21(8), 1837-1843. Retrieved from [Link]
-
Li, H., Xing, L., Li, Y., Wang, C., Li, P., & Zhang, W. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(12), 2119. Retrieved from [Link]
-
(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356-361. Retrieved from [Link]
-
(n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]
-
(n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Retrieved from [Link]
-
(n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Retrieved from [Link]
-
(n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. Retrieved from [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]
-
(n.d.). ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Chongqing Kemai Material Technology Co., Ltd.. Retrieved from [Link]
-
(n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]
Sources
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazo...: Ingenta Connect [ingentaconnect.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2] The ability to readily functionalize the pyrazole ring at multiple positions has made it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. We will delve into its synthesis, with a focus on regioselectivity, detail its characterization, and explore its potential as a building block in drug discovery.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the pyrazole ring via a Knorr-type cyclocondensation reaction to yield the NH-pyrazole intermediate. The second step is the regioselective N-alkylation of this intermediate to introduce the ethyl group at the N1 position.
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate via Knorr Cyclocondensation
The Knorr pyrazole synthesis is a classical and highly efficient method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[1] In this case, the reaction is between ethyl 2,4-dioxopentanoate (also known as ethyl acetoacetate) and hydrazine hydrate.
Causality Behind Experimental Choices:
-
Reactants: Ethyl 2,4-dioxopentanoate provides the three-carbon backbone and the ester functionality, while hydrazine hydrate serves as the source of the two adjacent nitrogen atoms.
-
Solvent and Catalyst: The reaction is typically carried out in an alcohol, such as ethanol, which is a good solvent for both reactants. A catalytic amount of a weak acid, like acetic acid, is often employed to facilitate the initial condensation and subsequent cyclization steps.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the hydrazine and the dicarbonyl compound. It is then allowed to proceed at room temperature to ensure complete cyclization.
Experimental Protocol:
-
To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in a mixture of ethanol and glacial acetic acid (100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) dropwise at 0 °C with continuous stirring.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-methyl-1H-pyrazole-5-carboxylate.[3] The product can be used in the next step without further purification.
Regioselectivity in Knorr Synthesis:
When using an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxopentanoate, the formation of two regioisomers is possible. However, the reaction with unsubstituted hydrazine typically yields the 3-methyl-5-carboxylate isomer as the major product. This is due to the initial nucleophilic attack of the hydrazine at the more electrophilic ketone carbonyl, followed by cyclization onto the ester carbonyl.
Diagram of Knorr Cyclocondensation Workflow:
Caption: Workflow for the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate.
Step 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
The second step involves the alkylation of the pyrazole nitrogen. The regioselectivity of this step is a critical consideration, as alkylation can occur at either the N1 or N2 position.
Causality Behind Experimental Choices:
-
Alkylating Agent: Ethyl iodide is a common and effective ethylating agent. Other ethylating agents like diethyl sulfate could also be used.
-
Base: A base is required to deprotonate the pyrazole NH, generating the pyrazolate anion, which is a more potent nucleophile. A mild base such as potassium carbonate (K₂CO₃) is often sufficient.[4]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol:
-
To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Regioselectivity in N-Alkylation:
The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. For 3-methyl-5-ethoxycarbonylpyrazole, alkylation generally favors the N1 position due to a combination of steric and electronic factors. The bulkier ethoxycarbonyl group at the 5-position can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen, while the electron-withdrawing nature of the ester group can also influence the electron density at the two nitrogen atoms. However, the exact ratio of isomers can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.[5]
Diagram of N-Ethylation Workflow:
Caption: Workflow for the N-ethylation of the pyrazole intermediate.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound.
Table 1: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~1.3-1.4 (t, 3H, -OCH₂CH₃), ~1.4-1.5 (t, 3H, N-CH₂CH₃), ~2.3 (s, 3H, Ar-CH₃), ~4.3-4.4 (q, 2H, -OCH₂CH₃), ~4.5-4.6 (q, 2H, N-CH₂CH₃), ~6.5 (s, 1H, Ar-H) |
| ¹³C NMR | δ (ppm): ~12 (Ar-CH₃), ~14 (-O-CH₂-CH₃), ~15 (N-CH₂-CH₃), ~45 (N-CH₂CH₃), ~61 (-O-CH₂CH₃), ~110 (Ar-CH), ~140 (Ar-C-CO₂Et), ~150 (Ar-C-CH₃), ~160 (C=O) |
| IR (cm⁻¹) | ~2980 (C-H aliphatic stretch), ~1720 (C=O ester stretch), ~1550 (C=N and C=C ring stretch), ~1250 (C-O stretch)[6] |
| Mass Spec. (EI) | m/z: 182 (M⁺), 153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺), 109 ([M-CO₂C₂H₅]⁺) |
Note: The predicted NMR chemical shifts are based on the known data for ethyl 3-methyl-1H-pyrazole-5-carboxylate and the expected electronic effects of N-ethylation. Actual experimental values may vary slightly.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core, substituted with alkyl and ester groups, provides a versatile scaffold for further chemical modifications.
Role as a Pharmacophore and Intermediate:
-
Fungicides and Insecticides: Pyrazole carboxamides are a well-established class of agrochemicals. The this compound core can be readily converted to the corresponding carboxylic acid and then coupled with various amines to generate a library of carboxamide derivatives for screening as potential fungicides and insecticides.[7]
-
Anticancer Agents: Numerous pyrazole derivatives have been investigated for their antiproliferative activities. The substituents on the pyrazole ring play a crucial role in their biological activity. The ethyl and methyl groups on the core of the title compound can be varied to explore structure-activity relationships (SAR) in the development of novel anticancer agents.
-
Enzyme Inhibitors: The pyrazole scaffold is present in several clinically used enzyme inhibitors. For instance, Celecoxib, a selective COX-2 inhibitor, features a substituted pyrazole ring. The this compound scaffold can be elaborated to design inhibitors of various enzymes implicated in disease.
Diagram of Potential Drug Discovery Pathway:
Caption: Potential pathway for utilizing the title compound in drug discovery.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established synthetic methodologies. As a versatile scaffold, it offers multiple points for chemical modification, enabling the generation of diverse compound libraries for biological screening. The continued exploration of pyrazole derivatives, including functionalized examples like the title compound, is likely to yield novel therapeutic agents for a wide range of diseases.
References
- Sharma, P. K., Kumar, S., Kumar, P., Kaushik, P., Kaushik, D., & Dhingra, Y. (2012). Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory agents. Medicinal Chemistry Research, 21(9), 2702–2708.
-
IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.). ResearchGate. Retrieved from [Link]
- Muzalevskiy, V. M., Rulev, A. Y., Romanov, A. R., Kondrashov, E. V., Ushakov, I. A., Chertkov, V. A., & Nenajdenko, V. G. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 25(21), 5035.
-
Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectrum of the pyrazoline carboxamide compound. (n.d.). ResearchGate. Retrieved from [Link]
- Gomma, A. M., & Ali, M. M. (2022).
-
Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- Kumar, R., & Sharma, S. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 2.
- Singh, S., & Kumar, V. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4), 1739–1753.
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
-
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and analytical characterization of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are integral scaffolds in modern drug discovery, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[1]. This document details a robust and regioselective two-step synthetic pathway, commencing with the classic Knorr pyrazole synthesis to construct the core heterocycle, followed by a directed N-alkylation. The rationale behind key experimental parameters, a thorough mechanistic discussion, and expected analytical data are presented to provide a self-validating framework for the replication and adaptation of this synthesis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. The metabolic stability of the pyrazole ring further enhances its appeal in drug design. This guide focuses on a specific, yet representative member of this class, this compound (CAS No: 50920-64-4)[2], detailing its discovery through a logical, well-established synthetic route. Understanding the synthesis of such building blocks is critical for the development of novel therapeutics.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached in a two-step manner. The core pyrazole ring is first constructed, followed by the introduction of the N-ethyl group.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target molecule.
Our forward synthesis strategy is therefore:
-
Step 1: Knorr Pyrazole Synthesis. Condensation of a 1,3-dicarbonyl compound, ethyl 2,4-dioxopentanoate, with ethylhydrazine to form the pyrazole ring.
-
Step 2: N-Ethylation. Regioselective alkylation of the resulting ethyl 3-methyl-1H-pyrazole-5-carboxylate to introduce the ethyl group at the N1 position.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This procedure is adapted from established protocols for the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative[3][4][5].
Diagram 2: Workflow for Step 1
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Materials:
-
Ethyl 2,4-dioxopentanoate (1.0 eq)
-
Ethylhydrazine oxalate or sulfate (1.1 eq) and a base (e.g., NaOH) to liberate the free hydrazine, or ethylhydrazine (if available)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid (e.g., 100:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ethylhydrazine (1.1 eq) in ethanol dropwise to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 hours.
-
Pour the reaction mixture into water and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 3-methyl-1H-pyrazole-5-carboxylate. The product can be used in the next step without further purification if of sufficient purity, or purified by column chromatography. A similar synthesis using hydrazine monohydrate yields the product in high purity[6].
Step 2: Synthesis of this compound
This N-alkylation step is adapted from a patented procedure for the N-methylation of a similar pyrazole carboxylate[7]. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole nitrogen, facilitating the subsequent nucleophilic attack on the ethylating agent.
Materials:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl Iodide (or Ethyl Bromide) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C and add sodium hydride (1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.5 eq) dropwise to the mixture.
-
Heat the reaction to 80-100°C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound as a pale yellow oil. A similar methylation reaction has been reported to yield the product in approximately 90%[7].
Mechanistic Discussion and Rationale
The Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis is a condensation reaction that proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration[3][5].
Diagram 3: Mechanism of the Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
The regioselectivity of the initial attack of ethylhydrazine on the unsymmetrical dicarbonyl compound is crucial. The ketone carbonyl is generally more electrophilic than the ester carbonyl, directing the initial nucleophilic attack of the terminal nitrogen of ethylhydrazine to this position. The subsequent intramolecular cyclization involves the other nitrogen atom attacking the ester carbonyl, leading to the formation of the desired 3-methyl-5-carboxylate regioisomer. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack[3].
Regioselectivity of N-Ethylation
The N-alkylation of an unsymmetrically substituted pyrazole like ethyl 3-methyl-1H-pyrazole-5-carboxylate can potentially yield two regioisomers.
The regiochemical outcome is influenced by both steric and electronic factors[8]. In this case, the N1 position is adjacent to the bulky ethyl carboxylate group, while the N2 position is adjacent to the less sterically demanding methyl group. Alkylation often favors the less hindered nitrogen atom. However, the electronic nature of the substituents also plays a key role. The electron-withdrawing nature of the ester group at the 5-position makes the adjacent N1 proton more acidic and the nitrogen less nucleophilic. Conversely, the electron-donating methyl group at the 3-position increases the nucleophilicity of the adjacent N2. The interplay of these factors determines the final product ratio. In many cases, alkylation of 3(5)-substituted pyrazoles with strong bases and alkyl halides proceeds with high regioselectivity[9]. For 3-methyl-5-ethoxycarbonylpyrazole, alkylation is expected to predominantly occur at the N1 position due to a combination of these factors.
Analytical Characterization
The structural confirmation of the final product relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of closely related structures[6][10].
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂[2] |
| Molecular Weight | 182.22 g/mol [2] |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.6 (s, 1H, pyrazole-H), ~4.4 (q, 2H, OCH₂CH₃), ~4.2 (q, 2H, NCH₂CH₃), ~2.3 (s, 3H, pyrazole-CH₃), ~1.4 (t, 3H, OCH₂CH₃), ~1.3 (t, 3H, NCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~162 (C=O), ~148 (C3-pyrazole), ~138 (C5-pyrazole), ~108 (C4-pyrazole), ~61 (OCH₂), ~45 (NCH₂), ~14.5 (OCH₂CH₃), ~14.0 (NCH₂CH₃), ~12 (pyrazole-CH₃) |
| IR (neat, cm⁻¹) | ν: ~2980 (C-H), ~1720 (C=O, ester), ~1550 (C=N, pyrazole ring), ~1250 (C-O) |
| Mass Spec (EI) | m/z (%): 182 (M⁺), 153, 137, 109 |
Applications and Future Outlook
This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. The ester functionality can be hydrolyzed to the corresponding carboxylic acid (1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, CAS 50920-65-5)[11], which can then be coupled with various amines to form amides, a common structural motif in many pharmaceuticals. Given the established role of pyrazoles in drug discovery, this compound represents a key intermediate for the exploration of new chemical entities targeting a range of diseases.
Conclusion
This technical guide has detailed a reliable and well-rationalized synthetic route for this compound. By employing the Knorr pyrazole synthesis followed by a regioselective N-ethylation, the target molecule can be obtained in good yield. The mechanistic insights and expected analytical data provided herein offer a comprehensive resource for researchers in synthetic and medicinal chemistry, facilitating the synthesis and further derivatization of this important pyrazole scaffold.
References
-
PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
SpectraBase. ethyl 1-methyl-5-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-1H-pyrazole-3-carboxylate. Available from: [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]
-
PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
ResearchGate. Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Available from: [Link]
- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
Bangladesh Journals Online. Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Available from: [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 10. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Analogs and Activity of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its versatile biological activity.[1][2] This technical guide delves into the structure-activity relationships (SAR) of structural analogs of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a representative member of the 1,3,5-trisubstituted pyrazole class. We will explore the synthetic pathways to generate a focused library of analogs, detailing the rationale behind structural modifications at the N1, C3, and C5 positions. Furthermore, this guide provides comprehensive, step-by-step protocols for evaluating the antimicrobial and anticancer activities of these novel compounds, two of the most promising therapeutic areas for pyrazole derivatives.[3][4] The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
Introduction: The Pyrazole Core in Modern Drug Discovery
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are considered "privileged structures" in drug discovery.[1] Their unique physicochemical properties, including their ability to act as both hydrogen bond donors and acceptors, and their metabolic stability, make them ideal pharmacophores.[2][5] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and selectivity.[6]
The subject of this guide, this compound, represents a synthetically accessible and modifiable scaffold. By systematically altering the substituents at the N1, C3, and C5 positions, we can probe the structural requirements for potent and selective biological activity. This guide will focus on two key therapeutic areas where pyrazole derivatives have shown significant promise: antimicrobial and anticancer applications.[7][8]
Synthetic Strategies for Analog Development
The synthesis of a diverse library of this compound analogs is crucial for a thorough investigation of their structure-activity relationships. The following section outlines a logical and adaptable synthetic workflow, drawing from established methodologies for pyrazole synthesis.[9][10]
General Synthetic Scheme
The core pyrazole ring is typically constructed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For our target analogs, variations can be introduced by using different substituted hydrazines and β-ketoesters.
Caption: General workflow for the synthesis of 1,3,5-trisubstituted pyrazole-5-carboxylates.
Synthesis of the Core Scaffold and N1-Substituted Analogs
The synthesis of the parent compound, this compound, and its N1-substituted analogs can be achieved by reacting a suitable β-ketoester with a substituted hydrazine.
Protocol 2.2.1: Synthesis of this compound
-
Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add ethylhydrazine oxalate (1 equivalent) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
To synthesize other N1-substituted analogs, ethylhydrazine oxalate can be replaced with other substituted hydrazines (e.g., methylhydrazine, phenylhydrazine).
Synthesis of C3-Substituted Analogs
To explore the effect of the C3 substituent, analogs with different alkyl or aryl groups at this position can be synthesized by starting with different β-ketoesters. For example, using ethyl benzoylacetate in place of ethyl acetoacetate would yield a C3-phenyl analog.
Modification of the C5-Ester to a C5-Carboxamide
The ethyl ester at the C5 position can be converted to a carboxamide, a common bioisostere, to investigate the impact on biological activity.
Protocol 2.4.1: Synthesis of 1-Ethyl-3-methyl-N-substituted-1H-pyrazole-5-carboxamides
-
Hydrolysis of the Ester: Hydrolyze the this compound to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.
-
Amide Coupling: Activate the resulting carboxylic acid using a coupling agent (e.g., HATU, HOBt) and react it with a desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and purify the product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a dedicated library of this compound analogs is not yet available in the public domain, we can infer valuable insights from studies on structurally related pyrazole-5-carboxylates and pyrazole-5-carboxamides.[11][12] The following analysis focuses on potential anticancer and antimicrobial activities.
Anticancer Activity
Studies on pyrazole-based compounds have demonstrated their potential as anticancer agents, often through the inhibition of various protein kinases.[7] A study on pyrazole-based lamellarin O analogues provides valuable cytotoxicity data against human colorectal cancer cell lines (HCT116, HT29, and SW480).[11]
Table 1: Cytotoxicity of Selected Pyrazole-based Lamellarin O Analogues [11]
| Compound | R1 | R2 | R3 | Cell Line | GI50 (µM) |
| 6c | Phenyl | Phenyl | Phenyl | HCT116 | 3.6 |
| HT29 | 4.1 | ||||
| SW480 | 3.8 | ||||
| 6h | 4-Fluorophenyl | Phenyl | Phenyl | HCT116 | 2.9 |
| HT29 | 3.5 | ||||
| SW480 | 3.1 | ||||
| 6j | Phenyl | 4-Fluorophenyl | Phenyl | HCT116 | 2.1 |
| HT29 | 2.8 | ||||
| SW480 | 2.3 | ||||
| 6m | 4-Fluorophenyl | 4-Fluorophenyl | 4-Fluorophenyl | HCT116 | 1.5 |
| HT29 | 2.7 | ||||
| SW480 | 1.4 |
Data extracted from a study on pyrazole-based lamellarin O analogues, which are structurally distinct but provide insights into the effects of aryl substitutions.
Key SAR Insights for Anticancer Activity:
-
N1-Substitution: The nature of the substituent at the N1 position significantly influences activity. Large, aromatic substituents, as seen in the lamellarin O analogues, can lead to potent cytotoxicity.[11] For our core scaffold, exploring different alkyl and aryl groups at N1 is a promising avenue.
-
C3-Substitution: The presence of aryl groups at the C3 position appears to be favorable for anticancer activity. Electron-withdrawing groups, such as fluorine, on these aryl rings can enhance potency.[11]
-
C5-Functional Group: The conversion of the C5-ester to a carboxamide can modulate activity. Amide derivatives often exhibit improved biological properties due to their ability to form additional hydrogen bonds with target proteins.[12]
Antimicrobial Activity
Pyrazole derivatives have been extensively investigated for their antimicrobial properties.[8][13] Studies on various substituted pyrazole-3- and -5-carboxylates have provided valuable SAR data.
Key SAR Insights for Antimicrobial Activity:
-
N1-Substitution: The substituent at the N1 position plays a critical role in determining the antimicrobial spectrum and potency. For instance, in a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, a phenyl group at N1 was found to be beneficial for antifungal activity.[8]
-
C3-Substitution: The nature of the substituent at the C3 position can influence activity. In some series, small alkyl groups like methyl have been shown to be favorable.
-
C5-Substitution: The ester or carboxamide at the C5 position is a key interaction point. Modifications to this group, such as changing the ester alkyl chain or the amide substituent, can significantly impact antimicrobial potency.
Experimental Protocols for Biological Evaluation
To ascertain the therapeutic potential of the synthesized analogs, rigorous biological evaluation is essential. The following are standardized protocols for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 4.1.1: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Protocol 4.1.2: Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Anticancer Activity Assays
Caption: Workflow for in vitro anticancer activity assessment.
Protocol 4.2.1: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of structural analogs of this compound. The outlined synthetic strategies offer a versatile approach to generating a focused library of compounds for SAR studies. The provided protocols for antimicrobial and anticancer testing will enable researchers to systematically evaluate the therapeutic potential of these novel pyrazole derivatives.
Future work should focus on the synthesis and evaluation of a dedicated library of analogs based on the core scaffold to establish a more definitive SAR. Further mechanistic studies, such as enzyme inhibition assays and in vivo efficacy studies, will be crucial for the development of promising lead compounds into clinical candidates. The continued exploration of the pyrazole scaffold holds significant promise for the discovery of next-generation therapeutics.
References
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (URL not available)
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL not available)
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (URL not available)
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. (URL: [Link])
-
Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed. (URL: [Link])
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. (URL: [Link])
-
Synthesis, Spectral Evaluation and Antimicrobial Screening of some N1- substituted-3-methyl- pyrazol-5-ones by 2 ways: A Comparative Study - Biomedical and Pharmacology Journal. (URL: [Link])
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed. (URL: [Link])
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (URL: [Link])
-
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace - Semantic Scholar. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (URL: [Link])
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed. (URL: [Link])
-
Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed. (URL: [Link])
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. (URL: [Link])
-
Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC - NIH. (URL: [Link])
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (URL: [Link])
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. (URL: [Link])
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL not available)
-
(PDF) Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. (URL: [Link])
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. (URL: [Link])
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (URL: [Link])
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 12. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the Pyrazole Scaffold: A Strategic Guide to Biological Activity Screening
An In-Depth Technical Guide:
Introduction: The Pyrazole as a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—is unequivocally designated as a "privileged scaffold."[1][2] This status is earned due to its remarkable synthetic versatility and its ability to form the core of molecules with a vast spectrum of biological activities.[3][4] Pyrazole derivatives have been successfully developed into clinically approved drugs for a range of conditions, from the anti-inflammatory COX-2 inhibitor Celecoxib to various anticancer agents.[5][6]
The inherent value of the pyrazole ring lies in its unique structural and electronic properties. It can act as a bioisosteric replacement for other functional groups, and its substituents can be readily modified to fine-tune steric, electronic, and pharmacokinetic properties. This allows for the systematic exploration of structure-activity relationships (SAR).[4] This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol recitation to explore the strategic rationale behind experimental choices, ensuring a robust and self-validating screening cascade.
Part 1: Foundational Screening Strategy: A Multi-Tiered Approach
A successful screening campaign is not a monolithic process but a phased, hierarchical workflow designed to efficiently identify promising candidates from a larger library of compounds. The primary objective is to maximize the identification of true hits while minimizing resource expenditure on compounds with poor drug-like properties or undesirable off-target effects. This tiered approach ensures that only the most promising derivatives advance to more complex and resource-intensive biological assays.
The causality behind this strategy is rooted in risk mitigation. Early, inexpensive in silico and broad in vitro assays act as filters, removing compounds destined to fail due to poor pharmacokinetics or overt toxicity, thereby enriching the pool of candidates for later-stage, target-specific evaluation.[7]
Part 2: In Silico & Preliminary Assessment: The First Filter
Before committing to wet-lab experiments, computational tools provide a powerful and cost-effective means to prioritize candidates.[8][] This initial phase assesses theoretical viability, guiding the selection of compounds most likely to succeed in subsequent biological testing.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a specific protein target.[10] This is invaluable for screening against known targets like kinases, cyclooxygenases (COX), or bacterial enzymes.[11][12]
-
Causality: By simulating the binding interactions, we can estimate the binding affinity (e.g., binding energy in kcal/mol). Compounds that dock favorably within the active site of a target protein, forming key hydrogen bonds or hydrophobic interactions, are prioritized as they have a higher probability of being active inhibitors.[10][11] For example, docking studies have successfully predicted the binding of pyrazole derivatives to the ATP binding site of EGFR tyrosine kinase, identifying them as potential anticancer agents.[13]
ADMET Prediction
A compound's ultimate success as a drug depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][14] In silico ADMET models use a compound's structure to predict these properties.[8][15]
-
Trustworthiness: While not a replacement for experimental data, these predictions are a self-validating system for early-stage filtering. A compound predicted to have high toxicity or poor absorption can be deprioritized or flagged for early experimental validation, saving significant resources.[][14] Key parameters to assess include aqueous solubility, blood-brain barrier penetration, and potential for AMES toxicity.[16]
Part 3: In Vitro Biological Activity Screening: Core Assays
This phase involves testing the synthesized pyrazole derivatives in cell-based or biochemical assays to empirically measure their biological effects. The choice of assays is dictated by the therapeutic goals. Below are protocols for three major areas where pyrazoles have shown immense promise: anticancer, antimicrobial, and anti-inflammatory activity.
Anticancer Activity Screening
Many pyrazole derivatives exert anticancer effects by inhibiting protein kinases like EGFR and CDK2 or by inducing apoptosis.[13][17][18] The foundational assay is a general cytotoxicity screen against a panel of human cancer cell lines.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| 7a | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 | [18] |
| 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [17] |
| 18 | Jurkat (Leukemia) | 14.85 | - | - | [6] |
| 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [19] |
| C5 | MCF-7 (Breast) | 0.08 | - | - | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol measures a compound's ability to reduce the viability of cancer cells. The rationale is that metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals, a color change that can be quantified.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compound to exert its effect.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The appearance of intracellular purple precipitates indicates formazan formation.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Antimicrobial Activity Screening
Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[2][20] The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Test Organism | Method | MIC (µg/mL) | Source |
| Compound Series | Bacillus subtilis | Broth Dilution | 6.25 | [2] |
| Compound Series | Staphylococcus aureus | Broth Dilution | 6.25 | [2] |
| 4a-4c Analogues | Gram-positive bacteria | Micro-dilution | >10 | [12] |
| 4a-4c Analogues | Gram-negative bacteria | Micro-dilution | >10 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for quantifying antimicrobial activity.[21][22] Its trustworthiness comes from its quantitative nature and standardization, allowing for direct comparison between compounds.
-
Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the pyrazole derivatives in the broth. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic like Ciprofloxacin can be used as a reference standard.
-
Inoculation: Add the standardized bacterial inoculum to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[21][23] This can be assessed visually or by measuring absorbance.
Anti-inflammatory Activity Screening
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Source |
| 2a | COX-2 | 19.87 | - | [26] |
| 3b | COX-2 | 39.43 | 22.21 | [26] |
| 5b | COX-2 | 38.73 | 17.47 | [26] |
| 3-arylpyrazole | COX-2 | 20 | >225 | [5] |
| 3-arylpyrazole | COX-1 | 4500 | - | [5] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This is a biochemical assay that measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin by purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Compound Incubation: Add various concentrations of the pyrazole derivatives to the wells. Include a no-enzyme control, a no-compound control (100% activity), and a reference standard like Celecoxib or Indomethacin. Pre-incubate the enzyme with the compound for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.
-
Stop Reaction & Quantify: After a set time (e.g., 10 minutes), stop the reaction. The product, Prostaglandin E₂ (PGE₂), is quantified using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.[26]
Part 4: Interpreting Data and Advancing Lead Compounds
The culmination of the screening cascade is the identification of one or more "lead" compounds. A lead is not simply the most potent compound; it is the one with the best overall balance of activity, selectivity, and drug-like properties.
-
Hit-to-Lead: A "hit" is a compound that meets a predefined activity threshold in a primary screen. The process of advancing a hit to a "lead" involves confirming its structure and activity, performing dose-response studies to confirm its IC₅₀, and assessing its selectivity against related targets.
-
Structure-Activity Relationship (SAR): By comparing the activity of structurally related pyrazole derivatives, SAR can be established. For example, studies have shown that adding an acetyl group or specific substituents to the pyrazole core can dramatically increase anti-inflammatory activity and COX-2 selectivity.[20][25] This knowledge guides the rational design of new, more potent, and selective analogues—the core of lead optimization.
Conclusion and Future Directions
References
-
Review on Biological Activities of Pyrazole Derivatives . Journal of Chemical Health Risks. [Link][1][3]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives . ResearchGate. [Link][4]
-
Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives" . Journal of Chemical Health Risks. [Link][1]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors . PMC, NIH. [Link][11]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives . Preprints.org. [Link][5]
-
Current status of pyrazole and its biological activities . PMC, PubMed Central. [Link][2]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . MDPI. [Link][20]
-
Using ADMET to Move Forward from Drug Discovery to Development . Bitesize Bio. [Link][8]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . NIH. [Link][21]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness . RSC Publishing. [Link][14]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors . ResearchGate. [Link][10]
-
Transformer-Driven ADMET Screening for Efficient Drug Evaluation . Kwon Research Group. [Link][15]
-
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors . PubMed. [Link][13]
-
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity . ResearchGate. [Link][12]
-
Anticancer activity of some known pyrazolopyridine derivatives . ResearchGate. [Link][6]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors . NIH. [Link][16]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents . PubMed Central. [Link][28]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . PMC. [Link][17]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development . BioIVT. [Link][7]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives . PubMed. [Link][25]
-
Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry . Taylor & Francis. [Link][23]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . PMC, NIH. [Link][29]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES . PubMed. [Link][26]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. [Link][30]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods . PMC, NIH. [Link][27]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts . MDPI. [Link][22]
-
US20030040032A1 - Methods of screening for antimicrobial compounds . Google Patents. [31]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds . ResearchGate. [Link][32]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents . PubMed Central. [Link][33]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids . NIH. [Link][18]
Sources
- 1. jchr.org [jchr.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. taylorfrancis.com [taylorfrancis.com]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Target Prediction of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate
Executive Summary
The deconvolution of molecular targets for novel chemical entities is a foundational challenge in drug discovery and chemical biology. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a small molecule built upon the medicinally significant pyrazole scaffold, represents a typical case of a compound with an uncharacterized biological activity profile.[1][2][3][4][5] This guide presents a comprehensive, multi-modal in silico strategy to predict its potential protein targets. By synergistically applying ligand-based chemogenomics and structure-based reverse docking paradigms, we construct a self-validating workflow that moves from broad, probabilistic predictions to a refined, testable biological hypothesis. This document provides researchers, scientists, and drug development professionals with the core principles, detailed step-by-step protocols, and data interpretation frameworks necessary to computationally generate high-confidence target hypotheses for uncharacterized small molecules, using this compound as a practical case study.
Introduction: Charting the Unknown
The Imperative of Target Identification
Identifying the specific protein targets with which a small molecule interacts is the critical first step in understanding its mechanism of action, predicting potential therapeutic applications, and anticipating off-target effects.[6] For novel compounds, this process is often a resource-intensive endeavor. Computational, or in silico, methods offer a powerful, cost-effective, and rapid approach to navigate the vastness of the proteome and prioritize targets for subsequent experimental validation.[7][8][9][10]
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The query molecule belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is considered a "privileged scaffold" in drug discovery, as it is a core component of numerous approved drugs with a wide spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-viral agents.[1][3][4][5] This prevalence suggests that the scaffold has favorable drug-like properties and is adept at forming key interactions with a variety of biological targets, making our query molecule an intriguing candidate for exploration.
Profile of the Query Molecule: this compound
Before initiating a target search, we must define the query molecule.
-
Structure: A pyrazole ring substituted with two ethyl groups and a methyl group.
-
Molecular Formula: C9H14N2O2[11]
-
SMILES (Simplified Molecular Input Line Entry System): CCOC(=O)c1cn(CC)nc1C
-
Known Activity: Public domain data is scarce, indicating no well-established biological targets, making it an ideal subject for a predictive workflow.
A Multi-Modal In Silico Strategy: The Core Philosophy
No single computational method is infallible. A robust and trustworthy prediction strategy relies on the principle of convergence . By employing orthogonal approaches—those that derive predictions from different data types and assumptions—we can build confidence in targets that are identified by multiple methods. This guide will detail a two-pronged approach:
-
Ligand-Based Prediction: Asks, "What known targets are modulated by molecules chemically similar to our query?"
-
Structure-Based Prediction: Asks, "Which protein structures in the known proteome offer a sterically and energetically favorable binding site for our query?"
Targets that appear in the results of both analyses become our highest-priority candidates for further investigation.
Ligand-Based Target Prediction: Leveraging Collective Chemical Knowledge
This approach operates on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities. We will leverage vast public databases of known compound-target interactions.
Principle: The Chemical Similarity Paradigm
We will use the 2D and 3D structure of our query molecule to search for known bioactive molecules in databases like ChEMBL, a manually curated database of bioactive molecules with drug-like properties.[12][13][14][15][16] Web servers like SwissTargetPrediction provide a user-friendly interface to automate this process.[17][18]
Detailed Protocol: Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a powerful, free web-based tool that predicts the most likely protein targets of a small molecule based on its similarity to a library of known ligands.[17][18][19]
-
Navigate to the Web Server: Access the SwissTargetPrediction website.
-
Input the Molecule: In the query box, paste the SMILES string for this compound: CCOC(=O)c1cn(CC)nc1C. The 2D structure will be automatically generated in the adjacent panel.
-
Select the Organism: Choose "Homo sapiens" to focus the search on human protein targets.
-
Execute the Prediction: Click the "Predict targets" button.
-
Analyze the Results: The output will be a ranked list of predicted targets. The key metric is the "Probability" score, which is derived from the 2D and 3D similarity between the query molecule and known ligands for each target.[17]
Data Interpretation and Prioritization
-
Focus on High Probability: Targets with a higher probability score are considered more likely. Pay close attention to the top 10-20 predictions.
-
Examine the "Known Actives": The tool shows the most similar known ligand(s) for each predicted target. Visually inspect the structural similarity between the query molecule and the known active. A high degree of similarity provides stronger evidence for the prediction.
-
Review Target Classes: The results are often grouped by protein family (e.g., Kinases, G-protein coupled receptors, Enzymes). An enrichment of predictions within a specific class may suggest a class-wide effect.
Visualization: Ligand-Based Prediction Workflow
Caption: Workflow for ligand-based target prediction.
Structure-Based Target Prediction: Reverse Docking
This method complements the ligand-based approach by physically "testing" the fit of our query molecule against the 3D structures of a vast array of proteins.
Principle: Interrogating the Proteome's 3D Structure
Reverse (or inverse) docking computationally screens a single ligand against a library of protein binding sites to identify potential targets.[6][7] A favorable "docking score," which estimates binding affinity, suggests a potential interaction. The protein structures are sourced from the Protein Data Bank (PDB), the single global archive for information about the 3D structures of biological macromolecules.[20][21][22][23]
Detailed Protocol: A Conceptual Reverse Docking Workflow
Executing a full reverse docking screen is computationally intensive. This protocol outlines the essential, universally applicable steps.
-
Ligand Preparation:
-
Objective: Generate a low-energy 3D conformation of the query molecule.
-
Action: Use a computational chemistry tool (e.g., Avogadro, Maestro) to convert the 2D SMILES string into a 3D structure. Perform an energy minimization using a suitable force field (e.g., MMFF94). Save the structure in a .mol2 or .sdf format.
-
Rationale: The docking algorithm requires a realistic 3D starting pose for the ligand. Energy minimization removes steric clashes and finds a stable conformation.
-
-
Target Library Preparation:
-
Objective: Assemble a high-quality, diverse library of potential human protein binding sites.
-
Action: It is impractical to dock against the entire PDB. Instead, use a pre-compiled and curated library of binding sites, such as the scPDB database, which contains druggable binding sites from the PDB.
-
Rationale: Focusing on known binding pockets increases computational efficiency and reduces false positives that might arise from docking to irrelevant surface clefts.
-
-
Docking Execution:
-
Objective: Systematically place the ligand into each binding site in the library and calculate a score.
-
Action: Employ a docking program (e.g., AutoDock Vina, Glide, GOLD). The program will sample many different positions and orientations (poses) of the ligand within the binding site and use a scoring function to estimate the binding free energy for the most favorable pose.
-
Rationale: The scoring function serves as a proxy for binding affinity, allowing for the ranking of thousands of potential targets.
-
-
Scoring, Ranking, and Analysis:
-
Objective: Identify the proteins that consistently score the best.
-
Action: Rank all protein targets based on their docking scores. The targets with the lowest (most favorable) binding energy estimates are the top candidates.
-
Rationale: A better score implies a more complementary fit, both sterically and electrostatically, between the ligand and the protein's binding site.
-
Data Presentation: Hypothetical Reverse Docking Results
The final output would be a table ranking the potential protein targets.
| Rank | PDB ID | Target Name | Docking Score (kcal/mol) |
| 1 | 3PBL | Mitogen-activated protein kinase 14 (p38-alpha) | -9.8 |
| 2 | 4L26 | Cyclooxygenase-2 (COX-2) | -9.5 |
| 3 | 5T35 | Carbonic anhydrase II | -9.1 |
| 4 | 2Q7A | Aldose reductase | -8.9 |
| ... | ... | ... | ... |
Visualization: Structure-Based Prediction Workflow
Caption: Workflow for structure-based reverse docking.
Target Convergence and Pathway Analysis
The Self-Validating System: Cross-Referencing Predictions
The core of a trustworthy in silico protocol is convergence. A target predicted with high probability from ligand-based similarity and ranked highly in a structure-based reverse docking screen is a high-confidence candidate.
-
Step 1: Compile the top ~20 targets from the SwissTargetPrediction results.
-
Step 2: Compile the top ~20 targets from the reverse docking results.
-
Step 3: Identify any targets that appear on both lists. These are the "convergent hits."
From Target List to Biological Insight: Pathway Analysis
Understanding the biological context of the convergent hits is crucial. Do these proteins function in a related biological process? Pathway analysis helps answer this question.
-
Obtain UniProt IDs: Convert the target names (e.g., "Mitogen-activated protein kinase 14") into standardized UniProt accession numbers.
-
Use a Pathway Database: Input the list of UniProt IDs into a pathway analysis tool like the Kyoto Encyclopedia of Genes and Genomes (KEGG).[24][25][26][27]
-
Analyze for Enrichment: KEGG will identify biological pathways that are statistically over-represented in your list of targets.[24] For example, finding that 3 of your 4 convergent hits are involved in the "MAPK signaling pathway" is a much stronger finding than identifying 4 unrelated proteins.
Visualization: Convergence and Analysis Workflow
Caption: Workflow for converging predictions and pathway analysis.
Hypothesis Generation and Experimental Validation
The ultimate goal of any in silico study is to produce a focused, testable hypothesis that can be efficiently validated in the laboratory.
Formulating a Testable Hypothesis
Based on the convergence and pathway analysis, a clear hypothesis can be articulated. For example:
"Based on the convergence of ligand-based similarity predictions and favorable reverse docking scores, this compound is hypothesized to be a multi-target inhibitor of the MAPK signaling and inflammatory pathways. The highest confidence primary targets identified are p38-alpha MAPK and COX-2."
Recommended Next Steps: Experimental Validation
This computational work provides a map; experimental validation is the journey.[28][29] The following tiered approach is recommended to validate the in silico hypothesis:
-
Biochemical Binding Assays:
-
Technique: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Purpose: To confirm a direct physical interaction between the compound and the purified recombinant target proteins (e.g., p38-alpha, COX-2) and to quantify the binding affinity (KD).
-
-
Enzymatic/Functional Assays:
-
Technique: Enzyme activity assays (e.g., kinase activity assay for p38-alpha, peroxidase assay for COX-2).
-
Purpose: To determine if the binding event is functional—i.e., does the compound inhibit or activate the protein's biological function? This allows for the determination of an IC50 or EC50 value.
-
-
Cell-Based Assays:
-
Technique: Use appropriate cell lines to measure downstream effects. For example, treating macrophages with LPS to induce inflammation and then measuring the reduction of downstream cytokines (like TNF-α) upon treatment with the query compound.
-
Purpose: To confirm that the compound is active in a more complex, physiological context and engages its target to produce a measurable biological response.
-
Conclusion
This guide has detailed a robust, multi-modal computational strategy for the de-novo prediction of protein targets for an uncharacterized small molecule, this compound. By integrating the predictive power of ligand-based chemogenomics with the physical principles of structure-based reverse docking, we have established a self-validating workflow that significantly enhances the confidence of our predictions. The process culminates in a specific, data-driven, and experimentally tractable hypothesis, thereby bridging the critical gap between computational prediction and laboratory validation. This approach minimizes the scope of initial experimental screening, saving valuable time and resources, and exemplifies the power of modern computational chemistry to accelerate the pace of drug discovery and fundamental biological research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in In Silico Target Fishing | MDPI [mdpi.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 10. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C9H14N2O2 | CID 4154753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ChEMBL - Wikipedia [en.wikipedia.org]
- 13. ChEMBL - ChEMBL [ebi.ac.uk]
- 14. ChEMBL: a large-scale bioactivity database for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 16. academic.oup.com [academic.oup.com]
- 17. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 19. m.youtube.com [m.youtube.com]
- 20. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 21. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 22. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. paintomics.readthedocs.io [paintomics.readthedocs.io]
- 25. KEGG - Wikipedia [en.wikipedia.org]
- 26. KEGG PATHWAY Database [genome.jp]
- 27. KEGG: Kyoto Encyclopedia of Genes and Genomes [genome.jp]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Introduction: The Pivotal Role of Physicochemical Characterization
In the landscape of modern drug discovery and development, the journey of a promising molecule from the laboratory bench to a clinical candidate is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API), with solubility and stability standing as gatekeepers to bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility and stability of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound representative of a class of molecules with significant therapeutic potential.
For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is not merely an academic exercise; it is a fundamental prerequisite for rational formulation design, the establishment of appropriate storage conditions, and ensuring the safety and consistency of the final drug product. This document will delve into the theoretical underpinnings of solubility and stability as they pertain to pyrazole derivatives, present methodologies for their empirical determination, and offer insights into the interpretation of the resulting data. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar pyrazole carboxylates and established scientific principles to provide a robust framework for its characterization.
Part 1: Unraveling the Solubility Profile
The solubility of an API is a primary determinant of its dissolution rate in physiological fluids, which in turn governs its absorption and bioavailability. For orally administered drugs, poor aqueous solubility is a major impediment to achieving therapeutic concentrations in the bloodstream. The solubility of pyrazole derivatives is a multifaceted property influenced by the interplay of the pyrazole core, its various substituents, and the nature of the solvent.
Theoretical Considerations for Pyrazole Solubility
The solubility of pyrazole derivatives is dictated by the balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent (solvation energy). Key structural features of this compound that influence its solubility include:
-
The Pyrazole Ring: The pyrazole ring itself, being an aromatic heterocycle, can participate in π-π stacking interactions, which can contribute to higher lattice energy and potentially lower solubility in certain solvents.
-
Substituents: The ethyl groups at the N1 and C1 positions, and the methyl group at the C3 position, are non-polar and will generally decrease aqueous solubility while enhancing solubility in organic solvents. The ethyl carboxylate group at the C5 position introduces a polar ester functionality capable of acting as a hydrogen bond acceptor, which can enhance interactions with polar solvents.
-
Intermolecular Forces: The potential for hydrogen bonding and dipole-dipole interactions plays a crucial role. The ester carbonyl can act as a hydrogen bond acceptor, which is a key interaction in polar protic solvents.
Generally, the solubility of pyrazole derivatives in organic solvents tends to increase with temperature. This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice.
Predicted and Comparative Solubility Data
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Non-polar | Hexane, Toluene | Low to Moderate | The presence of the polar ester group limits solubility in highly non-polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | These solvents can effectively solvate the molecule through dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The ability to act as hydrogen bond donors allows for favorable interactions with the ester group. |
| Aqueous | Water | Low | The non-polar alkyl substituents are expected to significantly limit solubility in water. |
For a structurally related compound, ethyl 1H-pyrazole-4-carboxylate, the estimated water solubility is 3.923 x 10^4 mg/L at 25°C, indicating that while it is soluble in water, it is not highly soluble. It is also noted to be soluble in alcohol.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the solubility of a compound is essential. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of the target compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25°C and 37°C).
Materials:
-
This compound
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, methanol, acetone, acetonitrile, ethyl acetate)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the concentration of the compound in the original supernatant, taking into account the dilution factor. This concentration represents the equilibrium solubility.
-
Self-Validation: The protocol's trustworthiness is ensured by confirming that a solid phase remains in equilibrium with the solution, verifying the equilibration time, and using a validated, specific, and linear analytical method for quantification.
Caption: Experimental workflow for solubility determination.
Part 2: Assessing the Stability Profile
The chemical stability of an API is its capacity to resist degradation under various environmental conditions. Stability testing is a critical component of drug development, providing the data necessary to determine shelf-life, recommend storage conditions, and ensure that the patient receives a safe and effective dose. The stability of pyrazole derivatives can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.
Potential Degradation Pathways
For this compound, several potential degradation pathways should be considered:
-
Hydrolysis: The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol. A study on pyrazole ester derivatives showed rapid degradation in a pH 8 buffer, with a half-life of 1-2 hours, indicating that hydrolysis can be a significant degradation pathway in alkaline conditions.
-
Oxidation: While the pyrazole ring is generally stable to oxidation, the substituents may be susceptible. The presence of atmospheric oxygen, potentially accelerated by light or metal ions, could lead to oxidative degradation products.
-
Photodegradation: Exposure to light, particularly in the ultraviolet region, can provide the energy to initiate photochemical reactions. Molecules that absorb light at wavelengths of 320 nm or higher are at a higher risk of photodegradation. The specific chromophores within the molecule will determine its photosensitivity.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The thermal decomposition of pyrazole compounds can be a complex process involving multiple stages.
Stability Indicating Method Development
A prerequisite for any stability study is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the intact API from its degradation products, allowing for the accurate quantification of both.
Experimental Protocols for Stability Testing (ICH Guidelines)
The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing. The following protocols are based on the ICH Q1A(R2) and Q1B guidelines.
2.3.1. Hydrolytic Stability
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Prepare solutions of the compound in buffered media at a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Store the solutions at a specified temperature (e.g., 40°C or 50°C) in sealed containers protected from light.
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and any major degradation products formed.
2.3.2. Thermal Stability (Solid State)
Objective: To assess the impact of temperature on the solid-state stability of the compound.
Methodology:
-
Place a known quantity of the solid compound in suitable, loosely capped containers.
-
Store the samples in controlled temperature and humidity chambers according to ICH guidelines (e.g., accelerated conditions: 40°C/75% RH; long-term conditions: 25°C/60% RH or 30°C/65% RH).
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples for analysis.
-
Analyze the samples for appearance, assay, and degradation products using a stability-indicating HPLC method.
2.3.3. Photostability
Objective: To determine the intrinsic photostability of the compound upon exposure to light.
Methodology (as per ICH Q1B):
-
Expose samples of the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to serve as a dark control.
-
After the exposure period, analyze both the exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for assay and degradation products by HPLC.
Caption: General workflow for ICH-compliant stability testing.
Conclusion: A Roadmap for Characterization
While a complete, experimentally-derived profile for the solubility and stability of this compound is not yet part of the public domain, this technical guide provides a comprehensive framework for its thorough investigation. By understanding the underlying chemical principles that govern the behavior of pyrazole derivatives and by adhering to internationally recognized protocols for physicochemical characterization, researchers can systematically and rigorously evaluate this promising molecule.
The methodologies outlined herein, from equilibrium solubility determination to ICH-compliant stability studies, are designed to be self-validating and to generate the high-quality data that is indispensable for informed decision-making in the drug development process. The successful navigation of these early-stage characterization studies is a critical step in unlocking the full therapeutic potential of novel chemical entities like this compound.
References
-
Mueller, R., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
-
The Good Scents Company. (n.d.). ethyl 4-pyrazole carboxylate. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
Methodological & Application
Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: An Application Note and Protocol
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and drug development, exhibiting a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their prevalence in pharmaceuticals underscores the continuous need for robust and well-documented synthetic protocols. This application note provides a detailed, two-step methodology for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a key building block for more complex molecular architectures.
The synthesis strategy is rooted in the classical Knorr pyrazole synthesis, a reliable condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] This is followed by a regioselective N-alkylation to introduce the ethyl group onto the pyrazole ring. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also insights into the chemical principles and critical parameters that ensure a successful and reproducible outcome.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Part A: Knorr Pyrazole Synthesis of the intermediate, ethyl 3-methyl-1H-pyrazole-5-carboxylate.
-
Part B: N-Alkylation to yield the final product, this compound.
Caption: Overall two-step synthesis workflow.
Part A: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This initial step utilizes the Knorr pyrazole synthesis, a classic and efficient method for forming the pyrazole ring.[1][2] The reaction involves the condensation of ethyl 2,4-dioxovalerate (also known as ethyl acetylpyruvate) with hydrazine hydrate.
Mechanism Insight
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. A subsequent dehydration step then leads to the formation of the stable, aromatic pyrazole ring.[2] The use of a catalytic amount of acid, such as glacial acetic acid, facilitates the condensation and dehydration steps.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2,4-dioxovalerate | 158.15 | 73.79 | 11.67 g |
| Hydrazine monohydrate (64%) | 50.06 | 110.68 | 5.4 mL |
| Ethanol (EtOH) | 46.07 | - | 100 mL |
| Glacial Acetic Acid (AcOH) | 60.05 | catalytic | 1 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL |
| Saturated aq. NaHCO₃ solution | - | - | ~5 mL |
| Anhydrous Na₂SO₄ | 142.04 | - | As needed |
| Water (deionized) | 18.02 | - | ~50 mL |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL).
-
Addition of Hydrazine: Cool the solution to 0 °C using an ice bath. Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Expert Insight: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 15 hours.
-
Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing water (50 mL) and a saturated aqueous solution of sodium bicarbonate (5 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]
-
Trustworthiness Check: The addition of NaHCO₃ neutralizes the acetic acid catalyst. The extraction with ethyl acetate transfers the organic product from the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Product Characterization: The resulting product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, should be a white solid (yield: ~74-97%).[5] The product can often be used in the next step without further purification. Expected characterization data:
Part B: N-Alkylation to Synthesize this compound
The final step is the introduction of the ethyl group onto the nitrogen of the pyrazole ring. This is achieved via a standard N-alkylation reaction using an ethylating agent in the presence of a base.
Mechanism and Regioselectivity Considerations
The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic ethylating agent (e.g., ethyl iodide, diethyl sulfate) in an Sₙ2 reaction.
A critical consideration in this step is regioselectivity . The pyrazolate anion has two nucleophilic nitrogen atoms, which can lead to the formation of two different isomers: the desired this compound and the undesired ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. The ratio of these products can be influenced by factors such as the choice of base, solvent, and alkylating agent. It has been reported that the ethylation of ethyl 3-methylpyrazole-5-carboxylate can produce a mixture of these isomers, which may require purification by distillation or chromatography.[6]
Caption: Regioselectivity in the N-alkylation step.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 154.17 | 50 | 7.71 g |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 55 | 2.2 g |
| Ethyl Iodide (EtI) | 155.97 | 60 | 9.36 g (4.8 mL) |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 100 mL |
| Diethyl Ether (or EtOAc) | 74.12 | - | As needed |
| Saturated aq. NH₄Cl solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO₄ | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 g of 60% dispersion, 55 mmol). Carefully wash the NaH with hexanes to remove the mineral oil, then suspend the NaH in anhydrous DMF (50 mL).
-
Safety First: Sodium hydride is a highly reactive, flammable solid. Handle with extreme care in an inert atmosphere and away from moisture.
-
-
Deprotonation: Cool the NaH suspension to 0 °C. Dissolve the ethyl 3-methyl-1H-pyrazole-5-carboxylate (7.71 g, 50 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.
-
Alkylation: Add ethyl iodide (4.8 mL, 60 mmol) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Reaction Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until no more gas evolves.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Characterization: The crude product will likely be an oil containing a mixture of the two N-ethylated isomers. Purification by fractional distillation under reduced pressure or silica gel column chromatography is necessary to isolate the desired this compound.
-
Physical Properties (Predicted): Molecular Formula: C₉H₁₄N₂O₂; Molecular Weight: 182.22 g/mol .[7]
-
Conclusion
The synthesis of this compound presented herein is a reliable and adaptable two-step process. By leveraging the foundational Knorr pyrazole synthesis and a subsequent N-alkylation, researchers can efficiently produce this valuable heterocyclic building block. Careful control of reaction conditions, particularly during the N-alkylation step, is paramount to managing the formation of regioisomers. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for professionals in organic synthesis and drug discovery, facilitating the exploration of novel pyrazole-based chemical entities.
References
-
Knorr Pyrazole Synthesis - Chem Help ASAP. [Link]
-
Kleinpeter, E., & Sefkow, M. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1785–1829. [Link]
-
Kleinpeter, E., & Sefkow, M. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1785-1829. [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
-
Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... - ResearchGate. [Link]
-
Mohareb, R. M., & Mohamed, H. E. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 3(2), 7-16. [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. [Link]
-
ZAWADOWSKA, I. (1961). [Reaction of ethyl acetoacetate with the hydrazides of some phenoxyacetic acids]. Acta Poloniae Pharmaceutica, 18, 401–407. [Link]
-
Knorr pyrrole synthesis - Wikipedia. [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
-
Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... - ResearchGate. [Link]
-
Ethyl acetoacetate: Significance and symbolism. [Link]
-
Solved MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE | Chegg.com. [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
- CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google P
- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google P
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - PubChem. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid - PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 7. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Ethyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a versatile heterocyclic building block in organic synthesis. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. We will cover the synthesis of the core scaffold, its key chemical transformations, and a practical case study illustrating its application in constructing bioactive molecules.
Introduction: The Pyrazole Scaffold in Drug Discovery and Agrochemicals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous commercial drugs and agrochemicals.[2][3] Compounds incorporating the pyrazole moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[1][2][3]
This compound is a particularly valuable derivative. Its structure combines the stable pyrazole core with a reactive ester handle, providing a strategic entry point for a variety of synthetic modifications. The N-ethyl and C-methyl substitutions fine-tune the molecule's steric and electronic properties, making it an ideal precursor for targeted synthesis. This guide will detail its synthesis and subsequent transformations, demonstrating its utility as a robust synthetic intermediate.
Synthesis of the Core Intermediate: this compound
The most common and efficient route to substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1] In this case, ethyl 2,4-dioxopentanoate serves as the 1,3-dicarbonyl precursor, which reacts with ethylhydrazine to yield the target molecule.
Synthetic Workflow
The synthesis is a straightforward, one-pot procedure involving a Knorr-type pyrazole synthesis. The reaction proceeds via initial condensation of the more reactive hydrazine nitrogen onto one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: General workflow for the synthesis of the target pyrazole.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
| Reagent | M.W. | Amount | Moles |
| Ethyl 2,4-dioxopentanoate | 158.15 g/mol | 15.8 g | 0.10 |
| Ethylhydrazine oxalate | 152.13 g/mol | 16.7 g | 0.11 |
| Sodium Acetate | 82.03 g/mol | 18.0 g | 0.22 |
| Ethanol (200 proof) | - | 200 mL | - |
| Water | - | 200 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxopentanoate (15.8 g, 0.10 mol), ethylhydrazine oxalate (16.7 g, 0.11 mol), and sodium acetate (18.0 g, 0.22 mol).
-
Add ethanol (200 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow oil. A typical yield is 75-85%.
Key Synthetic Transformations and Applications
The synthetic utility of this compound stems from the reactivity of its ester functional group. This allows for its elaboration into a variety of other functional groups, most notably carboxylic acids and amides, which are common features in bioactive molecules.[4]
Caption: Key transformations of the pyrazole ester intermediate.
Saponification to Carboxylic Acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This carboxylic acid serves as a crucial intermediate for amide bond formation, a key step in synthesizing analogs of drugs like Celecoxib or various agrochemicals.[5][6][7]
Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid[8]
-
Dissolve this compound (9.1 g, 50 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 250 mL flask.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (4.2 g, 100 mmol).
-
Stir the mixture vigorously at room temperature for 12-18 hours, monitoring by TLC until the starting ester is no longer visible.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid as a white solid. A typical yield is 90-98%.
Amide Coupling for Bioactive Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry. The pyrazole carboxylic acid synthesized above can be coupled with a wide range of amines to produce libraries of compounds for biological screening. This approach is central to creating derivatives of anti-inflammatory drugs and other therapeutic agents.[9][10]
Protocol: General Procedure for Amide Bond Formation
-
In a dry flask under a nitrogen atmosphere, dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.54 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4.18 g, 11 mmol) and N,N-diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (e.g., 4-aminobenzenesulfonamide for a Celecoxib-like structure) (10.5 mmol) to the reaction mixture.
-
Stir at room temperature for 8-12 hours.
-
Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final amide product.
Case Study: Workflow for a Tolfenpyrad Analog
To illustrate the practical application, we present a workflow for synthesizing a hypothetical analog of the insecticide/miticide Tolfenpyrad. This process leverages the key transformations discussed previously.
Caption: Multi-step workflow from starting materials to a final bioactive analog.
This synthetic sequence highlights the modularity of using this compound. By simply changing the amine component in the final step, a diverse array of potential agrochemicals or pharmaceuticals can be rapidly synthesized and evaluated.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for synthetic innovation. Its straightforward synthesis and the versatile reactivity of its ester group provide a reliable and efficient pathway to complex, high-value molecules. The protocols and workflows detailed in this guide demonstrate its pivotal role in constructing pyrazole-based compounds for the pharmaceutical and agrochemical sectors. By understanding the causality behind the experimental choices, researchers can fully exploit the potential of this powerful building block to accelerate discovery and development programs.
References
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. [Link]
-
ResearchGate. (n.d.). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]
-
Guda, V. K., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
-
Abdellatif, K. R. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PubMed Central. [Link]
-
Farkas, V., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Gomaa, H. A. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Gavali, P., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]
-
Unilong. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. Unilong. [Link]
-
ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. [Link]
- Google Patents. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. bloomtechz.com [bloomtechz.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a reagent in cross-coupling
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a foundational building block for creating advanced intermediates via palladium-catalyzed cross-coupling reactions.
Introduction: The Pyrazole Scaffold in Modern Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved pharmaceutical agents and advanced organic materials.[1][2] Its prevalence is due to its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions. The development of complex molecules for drug discovery and other applications heavily relies on robust synthetic methods for carbon-carbon bond formation, with palladium-catalyzed cross-coupling reactions standing as a cornerstone of modern organic synthesis.[3][4]
This guide focuses on This compound , a highly versatile, yet underutilized, building block. While not a direct participant in cross-coupling reactions itself, its true value lies in its role as a readily accessible precursor to activated reagents. Through straightforward functionalization, this stable pyrazole can be transformed into a potent substrate for a variety of powerful cross-coupling methodologies, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. We will detail the synthesis of this precursor, its activation via halogenation, and provide comprehensive protocols for its application in generating diverse and complex molecular architectures.
Section 1: Synthesis of the Core Scaffold: this compound
The first critical step is the reliable synthesis of the title compound. The classical Knorr pyrazole synthesis provides a robust and scalable route. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For our target, we utilize ethyl 2,4-dioxopentanoate and ethylhydrazine.
Synthetic Workflow
The logical flow from commercially available starting materials to the final precursor is essential for reproducibility.
Caption: Synthetic pathway to the pyrazole precursor.
Experimental Protocol: Synthesis of this compound
This protocol outlines the cyclocondensation reaction to form the pyrazole core. The causality behind using a mild acid like acetic acid is to catalyze the imine formation and subsequent cyclization without promoting unwanted side reactions.
Materials:
-
Ethyl 2,4-dioxopentanoate (1.0 eq)
-
Ethylhydrazine sulfate (1.1 eq)
-
Sodium Acetate (1.1 eq)
-
Ethanol (Anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylhydrazine sulfate (1.1 eq) and sodium acetate (1.1 eq) to anhydrous ethanol. Stir the suspension for 15 minutes at room temperature.
-
Add ethyl 2,4-dioxopentanoate (1.0 eq) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water. Carefully add saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield this compound as a pale yellow oil.
Section 2: Activation of the Scaffold for Cross-Coupling
For the pyrazole to act as a substrate in palladium-catalyzed cross-coupling, it must be functionalized with a suitable leaving group at the desired position of C-C bond formation. The C4 position is electronically favorable for electrophilic substitution. We will install an iodide, as the C-I bond is highly reactive towards the oxidative addition step in the catalytic cycle.[5]
Protocol: 4-Iodination of this compound
Rationale: N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for electron-rich heterocycles. Acetonitrile is chosen as the solvent due to its polarity and inertness under the reaction conditions. The reaction is performed in the dark to prevent light-induced decomposition of NIS.
Materials:
-
This compound (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (CH₃CN)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a flask wrapped in aluminum foil.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted NIS.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 4-iodo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate , can often be used directly in the next step or purified by column chromatography if necessary.
Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions
With the activated 4-iodopyrazole in hand, we can now employ it in several powerful C-C bond-forming reactions.
General Catalytic Cycle
All subsequent reactions are underpinned by a similar palladium catalytic cycle, which involves three key steps: Oxidative Addition, Transmetalation (for Suzuki) or Alkyne Coordination/Insertion (for Sonogashira), and Reductive Elimination. The efficiency of these steps is highly dependent on the choice of ligand, base, and solvent. N-Heterocyclic Carbene (NHC) ligands are often superior to phosphines due to their strong σ-donating ability and steric bulk, which promote facile oxidative addition and reductive elimination.[4][6]
Caption: Generalized Palladium cross-coupling cycle.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Pyrazoles
The Suzuki-Miyaura reaction is a premier method for constructing biaryl linkages, which are common motifs in pharmaceuticals.[7]
Application Note: This protocol is designed for coupling the 4-iodopyrazole with various aryl and heteroaryl boronic acids. The use of a Pd-NHC precatalyst, such as PEPPSI-IPr, is recommended for its high stability and activity. A carbonate base is sufficient for activating the boronic acid.
Detailed Protocol:
-
Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add to a Schlenk flask: ethyl 4-iodo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the Palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or a Pd-NHC catalyst at 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1) or Toluene/Water (4:1).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 4-aryl-pyrazole product.
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Yield (%) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | 85-95% | Standard, reliable coupling. |
| 4-Methoxyphenylboronic acid | PEPPSI-IPr (2%) | >90% | Electron-rich partners react well. |
| 3-Pyridylboronic acid | XPhos Pd G3 (2%) | 75-85% | Heteroaromatic substrates may require specialized ligands.[8] |
| 4-Chlorophenylboronic acid | SPhos Pd G2 (2%) | 80-90% | Tolerates halide functionality for further diversification. |
Troubleshooting:
-
Low Conversion: Increase temperature, reaction time, or catalyst loading. Ensure reagents and solvents are anhydrous and degassed.
-
Dehalogenation: This side reaction can occur where the iodide is replaced by hydrogen.[8] Using a less polar solvent or a different base (e.g., K₃PO₄) can sometimes mitigate this. Bromo- or chloro-pyrazoles are less prone to dehalogenation but require more forcing conditions.[8]
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, creating alkynyl-substituted heterocycles that are valuable intermediates.[5][9]
Application Note: This reaction couples the 4-iodopyrazole with terminal alkynes. It traditionally requires both a palladium catalyst and a copper(I) co-catalyst. The amine base (e.g., triethylamine or diisopropylamine) serves as both the base and, in some cases, the solvent. Rigorous exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling).[9]
Detailed Protocol:
-
Setup: To a flame-dried Schlenk flask under argon, add the 4-iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) Iodide (CuI, 5 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by anhydrous triethylamine (Et₃N, 2.5 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C if necessary. The reaction is often complete within 2-8 hours. Monitor by TLC.
-
Workup: Once complete, dilute the reaction with diethyl ether and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.
-
Purification: Dry the organic phase over MgSO₄, filter, concentrate, and purify by column chromatography.
| Coupling Partner (R-C≡CH) | Temperature | Yield (%) | Notes |
| Phenylacetylene | Room Temp | 88-96% | Highly efficient coupling. |
| 1-Hexyne | Room Temp | 85-92% | Aliphatic alkynes couple readily. |
| Trimethylsilylacetylene | 40 °C | 90-97% | TMS group can be easily removed for further functionalization. |
Troubleshooting:
-
Homocoupling (Glaser Product): This indicates the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Copper-free Sonogashira conditions can also be explored.[9]
-
No Reaction: The palladium catalyst may be inactive. Ensure high-purity reagents. The copper co-catalyst is crucial; ensure it is fresh (CuI should be off-white, not green/brown).
Conclusion
This compound is a strategically valuable starting material for chemical synthesis. While inert on its own in cross-coupling, its straightforward activation via C4-iodination unlocks access to a vast chemical space. The resulting 4-iodopyrazole is a robust and versatile reagent for Suzuki-Miyaura and Sonogashira reactions, enabling the efficient construction of complex aryl- and alkynyl-substituted pyrazoles. The protocols and data presented here provide a comprehensive guide for researchers to leverage this building block in drug discovery programs and the development of novel organic materials.
References
-
Wang, T.-F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. PharmaChem. Available at: [Link]
-
Kurahashi, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available at: [Link]
-
Pinto, R. M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]
-
Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering. Available at: [Link]
-
Singh, S. K., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
- Alam, M. A., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Current Research and Review.
-
Rojas, L. J., et al. (2018). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazoles and Heck Reaction. ResearchGate. Available at: [Link]
-
Wang, T.-F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances. Available at: [Link]
-
Sharma, A., et al. (2025). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Rheumatology Reviews. Available at: [Link]
-
Glorius, F., et al. (2011). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. Available at: [Link]
-
Ayi, A. A., et al. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications—A Comprehensive Review. ACS Omega. Available at: [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Pons, J., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. Available at: [Link]
-
Kantchev, E. A. B., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English. Available at: [Link]
-
Brick, K. J. A. (2024). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Trent University Digital Collections. Available at: [Link]
-
Szostak, M., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. Available at: [Link]
-
Pons, J., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. Available at: [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
-
Pinto, R. M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]
-
Holzer, W., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. Available at: [Link]
-
Kantchev, E. A. B., et al. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Angewandte Chemie International Edition. Available at: [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
Krasavin, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Szostak, M., et al. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]
-
Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
The Pyrazole Scaffold: Application Notes for Ethyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Core
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The adaptability of the pyrazole core, which allows for substitution at various positions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.[4]
This guide focuses on a specific, yet promising, member of this class: ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 50920-64-4).[5] While extensive research exists for the broader pyrazole family, this particular molecule remains relatively unexplored in the public domain. These application notes, therefore, aim to provide a comprehensive framework for investigating its potential therapeutic applications. By leveraging the wealth of knowledge on structurally related pyrazole carboxylates, we will outline detailed protocols and rationale for its evaluation as a candidate in several key therapeutic areas.
Structural Features and Rationale for Investigation
The structure of this compound features key pharmacophoric elements that suggest potential biological activity. The ethyl ester at the 5-position can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in vivo, potentially acting as a prodrug moiety. The N-ethyl and C-methyl substitutions can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Based on the known activities of analogous pyrazole-5-carboxylates, we propose three primary avenues for the investigation of this compound:
-
Anticancer Activity: Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[6][7] The pyrazole scaffold can mimic the hinge-binding region of ATP in the kinase domain.
-
Antimicrobial Activity: The pyrazole nucleus is present in several known antimicrobial agents. Its derivatives have shown efficacy against a range of bacterial and fungal pathogens.
-
Neurological Disorders: Pyrazole and pyrazoline derivatives have been investigated for their effects on the central nervous system, including the inhibition of monoamine oxidase (MAO), an enzyme implicated in depression and neurodegenerative diseases.[8][9][10]
Proposed Therapeutic Applications and Experimental Protocols
Application Area 1: Oncology
Scientific Rationale:
The pyrazole core is a well-established scaffold for the design of kinase inhibitors.[6][7] Many pyrazole-based compounds have shown potent anti-proliferative activity against various cancer cell lines.[2] The substituents on the pyrazole ring of this compound can be systematically modified to optimize interactions with the ATP-binding pocket of specific kinases, potentially leading to the discovery of novel and selective anticancer agents.
Experimental Protocol: In Vitro Anticancer Screening using MTT Assay
This protocol outlines a standard method for assessing the cytotoxic effects of this compound on a panel of human cancer cell lines.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-treated) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |
| MCF-7 | Breast | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data |
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Application Area 2: Infectious Diseases
Scientific Rationale:
The pyrazole scaffold is a key component of several approved and investigational antimicrobial agents. The mechanism of action for many pyrazole-based antimicrobials involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The structural features of this compound warrant its investigation against a panel of clinically relevant bacterial and fungal pathogens.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms using the broth microdilution method.[13][14]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
-
Compound Dilution:
-
In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Presentation:
| Microorganism | Gram Stain/Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| S. aureus | Gram-positive | Experimental Data | Experimental Data |
| E. coli | Gram-negative | Experimental Data | Experimental Data |
| C. albicans | Fungus | Experimental Data | Experimental Data |
Experimental Workflow:
Caption: Workflow for Antimicrobial Susceptibility Testing.
Application Area 3: Neurological Disorders
Scientific Rationale:
Certain pyrazole and pyrazoline derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin and dopamine.[8][9][10] MAO inhibitors are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. The structural similarity of this compound to known MAO inhibitors suggests its potential to modulate the activity of these enzymes.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibitor Screening Assay
This protocol describes a fluorometric assay to screen for the inhibitory activity of the test compound against MAO-A and MAO-B.[8][9][10][15]
Objective: To determine the ability of the test compound to inhibit the activity of MAO-A and MAO-B enzymes.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) as positive controls
-
Assay buffer
-
Black 96-well plates
-
Fluorometric plate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Reaction Setup:
-
In a black 96-well plate, add the diluted enzyme, the test compound at various concentrations, and the assay buffer.
-
Include enzyme-only controls, no-enzyme controls, and positive inhibitor controls.
-
-
Pre-incubation:
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate, HRP, and fluorescent probe mixture to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a fluorometric plate reader (e.g., Ex/Em = 530/585 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme-only control.
-
Determine the IC50 value if a dose-response relationship is observed.
-
Data Presentation:
| Enzyme | % Inhibition at [X] µM of Test Compound | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |
| MAO-A | Experimental Data | Experimental Data | Experimental Data |
| MAO-B | Experimental Data | Experimental Data | Experimental Data |
Hypothetical Signaling Pathway Inhibition:
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit - Elabscience® [elabscience.com]
Application Notes & Protocols: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a Pharmaceutical Building Block
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide provides not only detailed, field-tested protocols but also delves into the scientific rationale behind the experimental choices, ensuring a deep understanding of the molecule's potential as a key intermediate in pharmaceutical research and development.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its five-membered aromatic structure with two adjacent nitrogen atoms provides a unique combination of physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor. These features make pyrazole derivatives ideal candidates for interacting with a wide range of biological targets.[1][2]
Over 40 drugs approved by the U.S. Food and Drug Administration (FDA) contain a pyrazole moiety, targeting a diverse array of diseases such as cancer, inflammation, viral infections, and cardiovascular disorders.[1][2] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a new generation of kinase inhibitors like Ruxolitinib and Ibrutinib used in oncology.[2]
This compound is a strategically designed building block that offers medicinal chemists a versatile platform for generating novel drug candidates. The substituents on the pyrazole core are not merely decorative; they are placed to influence the molecule's steric and electronic properties, providing handles for further chemical modification and fine-tuning of its biological activity.
Strategic Importance of this compound
The specific arrangement of substituents in this compound offers several advantages in drug design:
-
The 1-Ethyl Group: The ethyl group at the N1 position provides a balance of lipophilicity and metabolic stability. It can orient itself into hydrophobic pockets of target proteins, enhancing binding affinity.
-
The 3-Methyl Group: This small alkyl group can serve as a steric anchor or engage in van der Waals interactions within a binding site. Its presence also influences the electronic properties of the pyrazole ring.
-
The 5-Ethyl Carboxylate Group: This ester functionality is a key reactive handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.[4] Alternatively, the ester can be reduced to a hydroxymethyl group, providing another point for diversification.[4]
This combination of features makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening, particularly in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobials.[5][6][7][8]
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved in a two-step process: first, the formation of the pyrazole ring, followed by the regioselective N-alkylation.
Step 1: Synthesis of the Precursor, Ethyl 3-methyl-1H-pyrazole-5-carboxylate
The initial pyrazole ring is constructed via the condensation of a 1,3-dicarbonyl compound with hydrazine. A common and efficient method involves the reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate.[9]
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl 2,4-dioxovalerate
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Acetic acid (AcOH), glacial
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid (e.g., 100:1 v/v).
-
Cool the solution to 0 °C.
-
Slowly add hydrazine monohydrate (1.1 to 1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.
-
Pour the reaction mixture into water and add saturated aqueous NaHCO₃ solution to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate. The product is often a white solid and can be used in the next step without further purification if of sufficient purity.[9]
Expert Insight: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the dicarbonyl starting material. The catalytic amount of acetic acid facilitates the initial imine formation, which is a key step in the cyclization process.
Step 2: Regioselective N-Ethylation
The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers.[10][11] The regioselectivity of this reaction is a critical consideration and is influenced by steric effects, the choice of base, and the solvent.[11][12] For ethyl 3-methyl-1H-pyrazole-5-carboxylate, the C3 position is more sterically hindered due to the adjacent methyl group compared to the C5 position with the ethyl carboxylate. Therefore, alkylation is generally favored at the N1 position.
Protocol 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane (or Diethyl sulfate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add iodoethane (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole NH, forming the pyrazolate anion. This enhances the nucleophilicity of the nitrogen atoms for the subsequent alkylation.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation of the pyrazolate intermediate, leaving the anion more reactive.
-
Alkylating Agent: Iodoethane is a reactive ethylating agent. Diethyl sulfate can also be used, but iodoethane is often preferred for its higher reactivity and the less hazardous nature of its byproducts.
-
Temperature Control: The initial deprotonation and the subsequent addition of the electrophile are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale |
| Starting Material | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Precursor with the desired substitution pattern. |
| Base | NaH | Strong, non-nucleophilic base for complete deprotonation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent to enhance nucleophilicity. |
| Ethylating Agent | Iodoethane | Reactive electrophile for efficient ethylation. |
| Temperature | 0 °C to room temperature | Controlled reaction conditions to maximize yield and purity. |
| Expected Yield | 70-90% (after purification) | Based on similar reactions reported in the literature.[13] |
Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The ethyl carboxylate group is the primary site for further modification.
Application 1: Synthesis of Pyrazole-5-carboxamides
Amide bond formation is one of the most common reactions in medicinal chemistry. The ester can be hydrolyzed to the carboxylic acid, which is then coupled with a desired amine.
Protocol 3: Hydrolysis and Amide Coupling
-
Hydrolysis: Stir a solution of this compound in a mixture of THF/water/methanol with an excess of lithium hydroxide (LiOH) at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl and extract the product, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, with a suitable organic solvent.
-
Amide Coupling: Dissolve the carboxylic acid in a solvent such as DMF. Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a base (e.g., DIPEA), and the desired amine. Stir at room temperature until the reaction is complete. Work-up and purify by chromatography to obtain the target amide.
Diagram 1: General Workflow for the Synthesis and Application
Caption: Synthetic workflow for the target building block and its derivatization.
Application 2: As a Core Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding site. The N-substituted pyrazole scaffold is a common motif in such inhibitors. The substituents at the 3 and 5 positions can be elaborated to interact with other regions of the active site, thereby conferring potency and selectivity.
Diagram 2: Conceptual Application as a Kinase Inhibitor Scaffold
Caption: Conceptual binding mode of a pyrazole-based inhibitor.
Safety and Handling
While specific safety data for this compound is not extensively documented, related pyrazole derivatives and the reagents used in its synthesis require careful handling.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in an anhydrous solvent.
-
Iodoethane/Diethyl Sulfate: Alkylating agents are toxic and potential carcinogens. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyrazole Derivatives: May cause skin and eye irritation.[14] Avoid inhalation and direct contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.
Conclusion
This compound is a high-value building block for pharmaceutical research. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established chemical transformations. The strategic placement of its functional groups provides a versatile platform for the creation of diverse chemical libraries, particularly for targeting kinases and inflammatory pathways. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
References
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. [Link]
-
Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. (n.d.). ResearchGate. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). The Journal of Organic Chemistry. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Semantic Scholar. [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
-
Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (2010). Synlett. [Link]
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2015).
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (2012). PubMed. [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2022). ACS Catalysis. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate [smolecule.com]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 14. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening Assays Using Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for diverse biological activities, making pyrazole-based compound libraries a valuable resource for high-throughput screening (HTS) campaigns. This document provides a detailed guide for researchers on designing, optimizing, and implementing HTS assays for the discovery of novel therapeutics derived from pyrazole compounds. We will delve into the underlying principles, provide step-by-step protocols for key assays, and offer insights grounded in established scientific literature to ensure robust and reproducible results.
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in modern medicinal chemistry due to its ability to act as a versatile pharmacophore, capable of engaging in a wide range of non-covalent interactions with biological targets. Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib, the anaplastic lymphoma kinase (ALK) inhibitor crizotinib, and the Janus kinase (JAK) inhibitor ruxolitinib.
The power of HTS lies in its ability to rapidly screen vast libraries of compounds against a specific biological target. When applied to pyrazole-based libraries, HTS can efficiently identify hit compounds with desired biological activities, paving the way for lead optimization and drug development. The success of such a campaign, however, is critically dependent on the design and execution of the screening assay.
Designing a Robust HTS Assay for Pyrazole Compounds
The selection of an appropriate assay format is paramount and is dictated by the nature of the biological target and the desired therapeutic outcome. For pyrazole compounds, which are often developed as enzyme inhibitors or receptor modulators, several assay formats are particularly well-suited.
Key Considerations for Assay Development
Before embarking on a full-scale screen, a rigorous assay development and validation phase is essential. This involves:
-
Target Engagement: Confirming that the pyrazole compounds can physically interact with the target protein in a cellular or biochemical context.
-
Assay Window: Ensuring a sufficient signal-to-background ratio to confidently distinguish between active and inactive compounds. A Z'-factor greater than 0.5 is the industry-standard benchmark for a high-quality HTS assay.
-
Reagent Stability: All reagents, including the target protein, substrates, and detection molecules, must be stable under the assay conditions for the duration of the screen.
-
Compound Interference: Pyrazole compounds, like any chemical class, can interfere with the assay technology. This can manifest as autofluorescence, light scattering, or non-specific inhibition. It is crucial to perform counter-screens to identify and eliminate these artifacts.
Common HTS Assay Formats for Pyrazole Screening
| Assay Format | Principle | Common Applications for Pyrazoles | Advantages | Disadvantages |
| Enzyme Inhibition Assays | Measures the ability of a compound to reduce the activity of a target enzyme. | Kinase inhibitors, protease inhibitors, metabolic enzyme inhibitors. | Direct measurement of target modulation, well-established protocols. | May not reflect cellular activity, potential for non-specific inhibition. |
| Receptor Binding Assays | Quantifies the binding of a compound to a target receptor. | GPCR modulators, ion channel blockers. | High-throughput, can be used for both agonists and antagonists. | Does not provide information on functional activity. |
| Cell-Based Reporter Assays | Measures the modulation of a specific signaling pathway by monitoring the expression of a reporter gene. | Pathway inhibitors, transcription factor modulators. | Provides a more physiologically relevant context, can identify pathway-selective compounds. | Indirect measure of target engagement, susceptible to off-target effects. |
| Phenotypic Screening | Assesses the effect of a compound on a cellular phenotype, such as cell viability, morphology, or proliferation. | Identification of novel targets and mechanisms of action. | Unbiased approach, can lead to first-in-class drugs. | Target deconvolution can be challenging and time-consuming. |
Experimental Protocols
The following protocols are provided as a general framework and should be optimized for the specific target and assay platform being used.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., for a Pyrazole-based JAK inhibitor)
This protocol describes a generic, fluorescence-based assay to screen for pyrazole inhibitors of a Janus kinase (JAK).
Materials:
-
Recombinant human JAK enzyme (e.g., JAK2)
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Pyrazole compound library (typically at 10 mM in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence intensity
Workflow Diagram:
Caption: Workflow for a biochemical kinase inhibition HTS assay.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each pyrazole compound from the library source plate to the 384-well assay plate. Also, plate positive controls (e.g., a known JAK inhibitor) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 5 µL of JAK enzyme solution (e.g., 2X final concentration) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the fluorescent peptide substrate and ATP (both at 2X final concentration) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be protected from light.
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Protocol 2: Cell-Based NF-κB Reporter Assay (e.g., for a Pyrazole-based IKK inhibitor)
This protocol outlines a luciferase-based reporter assay to screen for pyrazole compounds that inhibit the NF-κB signaling pathway.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulant (e.g., Tumor Necrosis Factor-alpha, TNF-α).
-
Pyrazole compound library.
-
384-well, white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Workflow Diagram:
Caption: Workflow for a cell-based NF-κB reporter HTS assay.
Procedure:
-
Cell Plating: Seed the HEK293/NF-κB-luc cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Addition: Add the pyrazole compounds to the cells.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add TNF-α to all wells except for the unstimulated controls to activate the NF-κB pathway.
-
Incubation: Incubate for 6 hours at 37°C to allow for reporter gene expression.
-
Luciferase Detection: Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition of NF-κB signaling for each compound.
Hit Confirmation and Follow-up Studies
A primary HTS campaign will inevitably generate a number of false positives and false negatives. Therefore, a rigorous hit confirmation process is essential.
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB pathway by a pyrazole compound.
Hit Confirmation Steps:
-
Re-testing: Confirm the activity of the primary hits by re-testing them in the original assay.
-
Dose-Response Curves: Generate dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay to rule out technology-specific artifacts. For example, a hit from a biochemical kinase assay could be tested in a cell-based assay that measures the phosphorylation of a downstream substrate.
-
Selectivity Profiling: Screen the confirmed hits against a panel of related targets to assess their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: Test commercially available analogs of the hit compounds to begin to understand the SAR.
Conclusion
High-throughput screening of pyrazole-based compound libraries is a powerful strategy for the discovery of novel drug candidates. The success of these endeavors hinges on the careful design and execution of the screening assays, as well as a rigorous hit validation process. The protocols and principles outlined in this application note provide a solid foundation for researchers to build upon in their quest for the next generation of pyrazole-based therapeutics.
Application Note: Structural Elucidation of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate using NMR and Mass Spectrometry
Introduction
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate structural characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of synthetic pathways. This application note provides a comprehensive guide to the characterization of this compound using nuclear magnetic resonance (NMR) spectroscopy and electron ionization mass spectrometry (EI-MS). We will delve into the theoretical basis for the expected spectral data, present detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of novel organic molecules.
Synthesis of this compound
A fundamental prerequisite for spectral analysis is the synthesis of the target compound. The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for the synthesis of related pyrazole derivatives.[2][3][4]
Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Precursor)
This step involves the condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the ethanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate. The product can be further purified by column chromatography on silica gel if necessary.
Step 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This step introduces the ethyl group onto the pyrazole nitrogen.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as sodium hydride (NaH, 1.2 equivalents of a 60% dispersion in mineral oil), portion-wise at 0 °C.
-
Alkylating Agent Addition: After the evolution of hydrogen gas ceases, add ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Mass Spectrometry Analysis
Electron ionization mass spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.[5][6]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.
-
Data Acquisition:
Predicted Mass Spectrum and Data Interpretation
The predicted mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.
Table 1: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment Ion | Interpretation |
| 182 | [M]⁺• | Molecular ion |
| 153 | [M - C₂H₅]⁺ | Loss of the N-ethyl group |
| 137 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester |
| 110 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |
| 82 | [C₄H₆N₂]⁺ | Pyrazole ring fragment after loss of substituents |
Fragmentation Pathway:
The fragmentation of pyrazoles is influenced by the substituents on the ring.[7] For this compound, the following fragmentation patterns are anticipated:
-
α-Cleavage: Cleavage of the bond beta to the pyrazole ring can lead to the loss of the N-ethyl group.
-
Ester Fragmentation: Esters commonly undergo fragmentation via loss of the alkoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).[8]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
NMR Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum and Data Interpretation
The predicted ¹H NMR spectrum is based on known chemical shifts of related pyrazole structures and general principles of NMR spectroscopy.[2]
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.6 | s | 1H | H-4 (pyrazole) | The proton on the pyrazole ring is in an electron-rich environment. |
| ~4.3 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~4.2 | q | 2H | N-CH₂CH₃ | Methylene protons of the N-ethyl group, deshielded by the nitrogen and pyrazole ring. |
| ~2.4 | s | 3H | C-CH₃ | Methyl protons on the pyrazole ring. |
| ~1.4 | t | 3H | N-CH₂CH₃ | Methyl protons of the N-ethyl group, split by the adjacent methylene group. |
| ~1.3 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum and Data Interpretation
The predicted ¹³C NMR spectrum is derived from data for similar pyrazole compounds and known substituent effects.[10]
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | Carbonyl carbon of the ester. |
| ~148 | C-3 | Carbon bearing the methyl group, deshielded. |
| ~140 | C-5 | Carbon bearing the ester group, deshielded. |
| ~108 | C-4 | Carbon bearing the proton, shielded. |
| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~45 | N-CH₂CH₃ | Methylene carbon of the N-ethyl group. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
| ~14 | N-CH₂CH₃ | Methyl carbon of the N-ethyl group. |
| ~12 | C-CH₃ | Methyl carbon on the pyrazole ring. |
Conclusion
The combination of mass spectrometry and NMR spectroscopy provides a powerful and comprehensive approach for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and provides valuable information about the connectivity of the molecule through fragmentation analysis. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure, allowing for the unambiguous assignment of all protons and carbons. The protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, enabling the confident characterization of this and related pyrazole derivatives.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.latech.edu [chem.latech.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Crystallization in the Purification of Pyrazole Derivatives
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole ester, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of substituents on the pyrazole ring dictates the molecule's physical and chemical properties, including its therapeutic efficacy and material performance. Achieving high purity of the target compound is paramount for accurate downstream applications, and crystallization is a powerful technique for this purpose.
However, the crystallization of N-alkylated pyrazole esters can be challenging. Minor structural variations can lead to significant differences in physical properties, with some derivatives existing as crystalline solids while others are oils or low-melting solids at ambient temperatures. For instance, the related compound 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester is reported as a pale yellow oily liquid purified by vacuum distillation, suggesting that crystallization may not be straightforward for all isomers and analogues. Conversely, other pyrazole esters are readily purified by recrystallization from common organic solvents.
This guide provides a systematic approach to developing a robust crystallization protocol for this compound. It is designed to guide the researcher from initial solvent screening to the implementation of various crystallization techniques, ensuring a high-purity crystalline product. The methodologies described herein are based on established principles of crystallization and tailored to the specific chemical nature of pyrazole derivatives.
Part 1: Initial Assessment and Solvent Screening
The first crucial step in developing a crystallization protocol is to determine the physical state of the crude this compound and to identify suitable solvents.
Physical State Assessment
After synthesis and initial work-up, it is essential to determine if the crude product is a solid or an oil.
-
If the product is a solid: Proceed directly to solvent screening for recrystallization.
-
If the product is an oil: Crystallization may still be possible. The oil could be a supersaturated solution or a low-melting solid. Gently scratching the inside of the flask with a glass rod or adding a seed crystal (if available) can sometimes induce crystallization. If these methods fail, the compound may require purification by other means, such as column chromatography or distillation, before a crystallization attempt from a highly concentrated solution.
Systematic Solvent Screening Protocol
A systematic solvent screening is the cornerstone of developing a successful crystallization method. The ideal solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
Protocol for Solvent Screening:
-
Preparation: Dispense approximately 10-20 mg of the crude this compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a common laboratory solvent from the list below, dropwise, at room temperature. Agitate after each addition.
-
Solubility Assessment at Room Temperature:
-
Soluble: If the compound dissolves in less than 0.5 mL of the solvent, it is likely too soluble for cooling crystallization from that solvent alone. It may, however, be a suitable "good" solvent for an anti-solvent crystallization system.
-
Partially Soluble: If the compound does not fully dissolve in 0.5 mL of the solvent, it is a potential candidate for cooling crystallization.
-
Insoluble: If the compound remains largely undissolved in 0.5 mL of the solvent, it may be a suitable "anti-solvent" or a solvent for crystallization at a much higher temperature.
-
-
Solubility Assessment at Elevated Temperature: For solvents identified as "partially soluble" or "insoluble" at room temperature, gently heat the mixture in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling and Observation: Once a clear solution is obtained at the elevated temperature, allow the tube to cool slowly to room temperature, and then place it in an ice bath. Observe for the formation of crystals.
-
Evaluation: The best single solvent for cooling crystallization will be one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature, and which yields well-formed crystals upon cooling.
Table 1: Recommended Solvents for Screening Pyrazole Derivatives
| Solvent Class | Examples | General Polarity | Notes on Use for Pyrazole Derivatives |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Often good solvents for dissolving pyrazoles at elevated temperatures. Can be used in mixed solvent systems with water or non-polar solvents.[1] |
| Esters | Ethyl Acetate | Medium | A versatile solvent that is often effective for recrystallizing pyrazole esters.[1] |
| Ketones | Acetone | Medium | Similar to ethyl acetate, can be a good choice for single-solvent recrystallization.[1] |
| Hydrocarbons | Hexane, Cyclohexane, Heptane | Low | Typically used as anti-solvents due to the generally lower solubility of polar pyrazole derivatives.[1] |
| Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Low-Medium | Can be used as anti-solvents or for precipitating the product. |
| Aqueous | Water | High | Generally, pyrazole esters have low solubility in water, making it a potential anti-solvent. |
Part 2: Detailed Crystallization Protocols
Based on the results of the solvent screening, one or more of the following crystallization methods can be employed.
Cooling Crystallization
This is the most common recrystallization technique and is suitable when a single solvent with a steep solubility-temperature profile is identified.
Protocol for Cooling Crystallization:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent from the screening process in small portions.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent dropwise until the compound just dissolves completely. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Anti-Solvent Crystallization (Solvent-Precipitation)
This method is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "bad" solvent), and the two solvents are miscible.
Protocol for Anti-Solvent Crystallization:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the point of incipient precipitation.
-
Re-dissolution (Optional): If excessive precipitation occurs, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Cooling: If necessary, cool the mixture in an ice bath to enhance the yield.
-
Collection and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.
Evaporation Crystallization
This method is suitable for compounds that are highly soluble in a volatile solvent at room temperature.
Protocol for Evaporation Crystallization:
-
Dissolution: Dissolve the crude product in a suitable volatile solvent (e.g., ethyl acetate, acetone) at room temperature.
-
Evaporation: Leave the solution in a loosely covered beaker or flask in a fume hood to allow the solvent to evaporate slowly.
-
Crystal Formation: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and crystal formation.
-
Collection: Once a sufficient quantity of crystals has formed, collect them by filtration.
Part 3: Visualizing the Workflow
Diagram 1: Systematic Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Diagram 2: Cooling Crystallization Protocol
Caption: Step-by-step cooling crystallization protocol.
Conclusion
The successful crystallization of this compound is an achievable goal, provided a systematic and logical approach is taken. Due to the potential for this compound to be a low-melting solid or an oil, a preliminary assessment of its physical state is crucial. The detailed solvent screening protocol provided in this guide is the most critical step in identifying a suitable crystallization system. By methodically testing a range of solvents and employing the appropriate crystallization technique—be it cooling, anti-solvent, or evaporation—researchers can effectively purify this pyrazole derivative to the high standard required for demanding applications in drug discovery and materials science.
References
Sources
Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors from Ethyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate
For: Researchers, scientists, and drug development professionals in oncology, medicinal chemistry, and pharmacology.
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and other diseases.[3]
Among the myriad of heterocyclic scaffolds employed in the design of kinase inhibitors, the pyrazole ring has emerged as a "privileged structure."[2] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions within the ATP-binding site of kinases contribute to its prevalence in numerous FDA-approved drugs.[2] The pyrazolo[3,4-d]pyrimidine core, an annulated system of pyrazole and pyrimidine, is a particularly prominent scaffold found in a multitude of kinase inhibitors, owing to its structural resemblance to the purine core of ATP.[4]
This application note provides a detailed, step-by-step guide for the synthesis of a library of potential kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, starting from the readily available building block, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. We will delve into the rationale behind the synthetic strategy and provide detailed protocols for each transformation.
Synthetic Strategy: A Versatile Route to Pyrazolo[3,4-d]pyrimidines
Our synthetic approach is a robust and modular three-step process that allows for the introduction of diversity at the 5-position of the pyrazolo[3,4-d]pyrimidine core, a key region for modulating kinase selectivity and potency.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
The key transformations are:
-
Ester Hydrolysis: The starting ethyl ester is saponified to the corresponding carboxylic acid. This is a crucial step to activate the carboxyl group for the subsequent cyclization.
-
Cyclization: The pyrazole-5-carboxylic acid is cyclized with acetic anhydride to form a reactive pyrazolo[3,4-d][5][6]oxazin-4-one intermediate. This intermediate serves as a versatile electrophile for the introduction of various nucleophiles.[3][4]
-
Amine Condensation: The pyrazolo[3,4-d][5][6]oxazin-4-one is reacted with a diverse range of primary amines to generate the final pyrazolo[3,4-d]pyrimidin-4-one products. This step allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.[3][4]
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental step to enable the subsequent cyclization. Basic hydrolysis using sodium hydroxide is a standard and efficient method for this transformation. The use of a co-solvent like ethanol ensures the solubility of the starting ester in the aqueous base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (5 mL per 1 g of ester), add a 2M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
-
A white precipitate of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Step 2: Synthesis of 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-d][5][6]oxazin-4-one
Rationale: The cyclization of the carboxylic acid with acetic anhydride provides the reactive pyrazolo[3,4-d][5][6]oxazin-4-one intermediate. Acetic anhydride serves as both the dehydrating agent and the source of the methyl group at the 6-position of the pyrimidine ring.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux and stir for 3-5 hours. The solid will gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization: The structure of the pyrazolo[3,4-d][5][6]oxazin-4-one can be confirmed by spectroscopic methods such as ¹H NMR, which should show a new singlet corresponding to the methyl group at the 6-position.[4]
Step 3: Synthesis of N-Substituted 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones
Rationale: The final step involves the condensation of the pyrazolo[3,4-d][5][6]oxazin-4-one intermediate with a primary amine. This reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the oxazinone, followed by ring-opening and subsequent recyclization to form the stable pyrazolo[3,4-d]pyrimidin-4-one. The choice of the amine allows for the introduction of a wide range of substituents at the N-5 position, which is crucial for exploring the SAR of these kinase inhibitors.
Materials:
-
A diverse library of primary amines (e.g., anilines, benzylamines, alkylamines)
-
Pyridine or another suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-d][5][6]oxazin-4-one (1.0 eq) in pyridine (5-10 volumes).
-
Add the desired primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure N-substituted 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their structures and purity.
Potential Kinase Targets and Biological Evaluation
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore that targets the ATP-binding site of numerous kinases. The specific kinase selectivity and potency of the synthesized compounds will depend on the nature of the substituent introduced at the N-5 position.
Caption: Inhibition of key signaling pathways by pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Potential Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][7] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that control the progression of the cell cycle.[5] CDK2, in particular, is crucial for the G1/S phase transition, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation.[8] Inhibitors of p38 MAPK have therapeutic potential in inflammatory diseases and some cancers.
Biological Evaluation:
The synthesized compounds should be screened against a panel of kinases to determine their inhibitory activity and selectivity profile. A common method for this is an in vitro kinase assay, which measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 1: Representative IC₅₀ Values for Pyrazole-Based Kinase Inhibitors
| Kinase Target | Pyrazole Scaffold | IC₅₀ (nM) | Reference |
| VEGFR-2 | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | 8.93 | [3] |
| CDK2 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | 7 | [5] |
Conclusion
This application note outlines a versatile and efficient synthetic route for the preparation of a library of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound. The described protocols are robust and amenable to the generation of a diverse set of compounds for SAR studies. The resulting molecules have the potential to inhibit clinically relevant kinases such as VEGFR-2 and CDKs, making them promising candidates for further investigation in the development of novel therapeutics.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. Available at: [Link]
-
IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. Available at: [Link]
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Semantic Scholar. Available at: [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]
-
Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. Available at: [Link]
-
Graphical representation of IC50 expressed in µM of test compounds against MCF-7 cell line compared to doxorubicin and erlotinib. ResearchGate. Available at: [Link]
-
IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. ResearchGate. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Available at: [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab, Columbia University. Available at: [Link]
-
Selected bioactive pyrazolo[3,4-d]pyrimidin-4-ones. ResearchGate. Available at: [Link]
-
IC50 values of tested compounds ± standard deviation against HepG-2. ResearchGate. Available at: [Link]
-
IC50 values of some of the representative compounds. ResearchGate. Available at: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Framework for Developing Bioassays with Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate
Introduction: The Significance of the Pyrazole Scaffold and a Path Forward for Novel Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its versatile structure is a cornerstone of numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] Marketed drugs like Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Zanubrutinib (anticancer) highlight the therapeutic success of pyrazole-containing molecules.[1][2] The metabolic stability and synthetic tractability of the pyrazole core continue to attract significant interest in drug discovery.[1][6]
This application note addresses Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate , a novel derivative within this important chemical class. For any new chemical entity (NCE), the initial challenge is to systematically elucidate its biological activity. This guide provides a comprehensive, tiered strategy for researchers and drug development professionals to characterize the bioactivity of this compound, moving from broad phenotypic screening to specific, target-based assays. We will detail the principles and protocols necessary to establish a robust biological profile, emphasizing the rationale behind experimental design and the importance of rigorous assay validation.
Section 1: Foundational Steps: Compound Handling and Preparation
Prior to any biological assessment, establishing the fundamental physicochemical properties and ensuring proper handling of the test compound is critical for data reproducibility.
1.1. Solubility Assessment and Stock Solution Preparation The solubility of a compound dictates its utility in aqueous cell culture media and assay buffers. Inaccurate concentration determination due to poor solubility is a common source of experimental artifacts.
Protocol 1: Solubility and Stock Solution Preparation
-
Initial Solubility Test: Begin by testing the solubility of this compound in 100% Dimethyl Sulfoxide (DMSO), a common solvent for compound libraries.
-
High-Concentration Stock: Prepare a high-concentration primary stock solution, for example, 50 mM in 100% DMSO.
-
Rationale: A high-concentration stock minimizes the final percentage of DMSO in the assay, as high concentrations of DMSO can be toxic to cells and interfere with enzyme activity.
-
-
Aqueous Buffer Solubility Check: Determine the maximum solubility in the intended assay buffer (e.g., PBS or cell culture medium). Serially dilute the DMSO stock into the aqueous buffer and observe for any precipitation visually and, if possible, by light scattering. It is critical to ensure the compound remains in solution at all final tested concentrations.
-
Storage: Aliquot the high-concentration DMSO stock into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Section 2: A Tiered Strategy for Bioassay Development
A logical, tiered approach is the most efficient method to characterize a novel compound. This strategy begins with broad screening to identify general bioactivity and progressively narrows the focus to more specific mechanisms of action.
Caption: Tiered workflow for characterizing a novel compound.
Tier 1: Cell Viability and Cytotoxicity Assays
The first essential question is whether the compound affects cell health. These assays are fundamental for interpreting any subsequent bioassay data; a compound that appears to inhibit a signaling pathway might simply be killing the cells. Cell-based bioassays are crucial as they provide a more physiologically relevant system than biochemical assays.[7]
Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the metabolic activity of living cells. The blue, non-fluorescent resazurin is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin.
-
Cell Plating: Seed a relevant cell line (e.g., HeLa for cancer research, or RAW 264.7 for inflammation studies) into a 96-well clear-bottom black plate at a predetermined optimal density. Incubate for 24 hours.
-
Rationale: Allowing cells to adhere and enter logarithmic growth phase ensures a consistent metabolic state at the start of the experiment.
-
-
Compound Treatment: Prepare a serial dilution of this compound. A common starting range is 100 µM down to 1 nM. Add the diluted compound to the cells. Include "cells only" (no compound) and "media only" (no cells) controls.
-
Rationale: A wide concentration range is necessary to determine the dose-response curve and calculate the concentration that inhibits 50% of cell viability (IC50).
-
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add Resazurin reagent to each well to a final concentration of 10% (v/v).
-
Signal Detection: Incubate for 1-4 hours at 37°C. Measure fluorescence on a plate reader with excitation ~560 nm and emission ~590 nm.
-
Data Analysis:
-
Subtract the "media only" background from all wells.
-
Normalize the data to the "cells only" control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Target-Based and Pathway-Specific Assays
Based on the broad activities of the pyrazole scaffold, we propose two common mechanistic pathways to investigate: direct enzyme inhibition and modulation of intracellular signaling pathways.[8][9]
Scenario A: Enzyme Inhibition Assay
Many pyrazole derivatives are known to be enzyme inhibitors, particularly targeting kinases or cyclooxygenases (COX).[1][10] This protocol describes a generic, adaptable framework for an in vitro enzyme inhibition assay.
Protocol 3: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels indicate inhibition of the kinase by the test compound.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide), and ATP at optimal concentrations.
-
Compound Plating: In a 96-well or 384-well white plate, add serially diluted this compound. Include a known inhibitor as a positive control and a DMSO-only vehicle control.
-
Enzyme-Inhibitor Pre-incubation: Add the kinase to the wells containing the compound and incubate for 15-30 minutes at room temperature.
-
Rationale: This step allows the compound to bind to the enzyme and reach equilibrium before the reaction is initiated.[11]
-
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the enzymatic reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature.
-
Reaction Termination & Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Signal Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: A lower luminescence signal corresponds to higher kinase inhibition. Calculate the percent inhibition relative to controls and plot against compound concentration to determine the IC50.
Caption: Principle of a kinase inhibition assay with luminescence readout.
Scenario B: Cell-Based Reporter Gene Assay
Reporter gene assays are powerful tools for screening compounds that modulate specific signal transduction pathways.[12][13] They are routinely used in high-throughput screening to identify molecules that affect gene expression.[14] This protocol describes an assay to test if the compound inhibits the NF-κB pathway, a central mediator of inflammation.
Protocol 4: NF-κB Luciferase Reporter Assay
-
Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Cell Plating: Seed the reporter cells in a 96-well white plate and incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with serially diluted this compound for 1-2 hours.
-
Rationale: Pre-treatment ensures the compound is present and active within the cell before the pathway is stimulated.
-
-
Pathway Stimulation: Induce the NF-κB pathway by adding a known agonist, such as Tumor Necrosis Factor-alpha (TNFα), to all wells except the "unstimulated" control.
-
Incubation: Incubate for 6-8 hours, allowing time for transcription and translation of the luciferase enzyme.
-
Cell Lysis and Signal Detection:
-
Wash the cells with PBS.
-
Add a passive lysis buffer to lyse the cells and release the luciferase.
-
Add the luciferase substrate (luciferin) and immediately measure the luminescence.
-
-
Data Analysis: A decrease in luminescence in stimulated cells indicates inhibition of the NF-κB pathway. Normalize the data and calculate the IC50 value.
Section 3: The Mandate for Assay Validation
Once a bioassay is developed, it must be validated to ensure it is fit for its intended purpose.[15] Assay validation confirms that the method is reliable, reproducible, and accurate for long-term use.[16][17] The key performance parameters are guided by regulatory bodies and scientific best practices.[18]
| Parameter | Description | Acceptance Criteria (Example) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-assay and inter-assay variability.[19] | Coefficient of Variation (%CV) < 20% |
| Accuracy | The closeness of the measured value to a known true value. Often assessed by spike and recovery experiments.[18] | Recovery of 80-120% of the known value. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.98 |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear. | Defined by the limits of linearity. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from structurally similar but inactive compounds. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature). | %CV remains within acceptable limits when parameters are varied slightly. |
| Z'-Factor | A statistical parameter to evaluate the quality of a high-throughput screening assay. It reflects the dynamic range and data variation. | Z' > 0.5 indicates an excellent assay. |
Section 4: Data Interpretation and Next Steps
The successful execution of these protocols will yield a preliminary but crucial biological profile for this compound.
-
Cell Viability IC50: This value defines the cytotoxic window of the compound. For a compound to be considered a specific inhibitor, its IC50 in a functional or enzymatic assay should be significantly lower (ideally >10-fold) than its cytotoxicity IC50.
-
Enzymatic/Reporter IC50: This value represents the potency of the compound against a specific target or pathway. It is a critical parameter for structure-activity relationship (SAR) studies and lead optimization.
If promising activity is identified, subsequent steps would involve secondary screening (e.g., testing against a panel of related kinases to determine selectivity), target deconvolution studies, and evaluation in more complex, physiologically relevant models such as 3D cell cultures or primary cells.[20]
Conclusion
The pyrazole scaffold is a wellspring of therapeutic potential.[1] For a novel derivative like this compound, a systematic and logically tiered bioassay development strategy is paramount. By starting with broad assessments of cytotoxicity and progressing to specific, validated mechanistic assays, researchers can efficiently and reliably characterize its biological activity. The protocols and frameworks outlined in this guide provide a robust starting point for unlocking the potential of this compound and contributing to the ongoing success story of pyrazoles in drug discovery.
References
-
Kumar, A., & Siddiqui, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2025). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Kumar, A., & Siddiqui, H. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Ansari, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Groten, J. P., et al. (2003). Reporter gene assays and their applications to bioassays of natural products. Phytochemistry Reviews. Available at: [Link]
-
MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available at: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link]
-
Various Authors. (2011). Screening for bioactive small molecules by in vivo monitoring of luciferase-based reporter gene expression in Arabidopsis thaliana. Plant Methods. Available at: [Link]
-
SRI International. Biological assay development and validation. Available at: [Link]
-
Lee, J. Y., & Lee, J. S. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells. Available at: [Link]
-
Svar Life Science. Bioassay Qualification and Validation. Available at: [Link]
-
YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available at: [Link]
-
Gifford Bioscience. About Ligand Binding Assays. Available at: [Link]
-
Solvias. (2024). Cell-Based Bioassays for Potency Testing: From Assay Design to GMP Readiness. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
-
Mire-Sluis, A., et al. (2019). Essentials in Bioassay Development. BioPharm International. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Reporter gene assays for screening and identification of novel molting hormone. Journal of Pesticide Science. Available at: [Link]
-
Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery. Available at: [Link]
-
Pharmaceutical Networking. (2020). Bioassay method development and validation. Available at: [Link]
-
BMG LABTECH. (2024). Gene reporter assays. Available at: [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
-
Wikipedia. Ligand binding assay. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Measuring Precision in Bioassays: Rethinking Assay Validation. Statistics in Biopharmaceutical Research. Available at: [Link]
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]
-
ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine. BMC Pharmacology and Toxicology. Available at: [Link]
-
Cambridge Healthtech Institute. Cell-Based Assays in Biologics Development. Available at: [Link]
-
PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]
-
Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]
-
PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
PubMed. (2018). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Available at: [Link]
- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Chongqing Kemai Material Technology Co., Ltd. ethyl 3-methyl-1h-pyrazole-5-carboxylate. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Reporter gene assays and their applications to bioassays of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. svarlifescience.com [svarlifescience.com]
- 16. Biological assay development and validation - SRI [sri.com]
- 17. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrazoles, specifically focusing on optimizing the yield of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to address common challenges encountered during this synthesis.
Introduction: The Challenge of Regioselectivity
The synthesis of 1,3,5-substituted pyrazoles, such as this compound, is a cornerstone of medicinal chemistry. The most common and direct approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In this case, the reaction is between ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate) and ethylhydrazine.
The primary challenge in this synthesis is not merely reaction completion but controlling the regioselectivity. Both starting materials are unsymmetrical. The two distinct carbonyl groups of the dicarbonyl and the two non-equivalent nitrogen atoms of ethylhydrazine create a scenario where two different regioisomeric products can form. The desired product is the 1,3,5-isomer, but the formation of the 1,5,3-isomer (ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate) is a significant competing pathway that directly reduces the yield of the target molecule. This guide will focus on diagnosing and solving this central issue.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is very low, or I'm not getting any of the desired product. What are the primary causes?
A1: A low isolated yield of the target compound can stem from several factors, often compounding each other. A systematic approach to troubleshooting is essential.
Potential Causes & Immediate Actions:
-
Purity of Starting Materials: Impurities in either ethyl 2,4-dioxopentanoate or ethylhydrazine can inhibit the reaction or promote side reactions.[3]
-
Action: Verify the purity of your reactants by NMR or GC-MS. If necessary, purify the dicarbonyl compound by distillation and use freshly sourced, high-purity ethylhydrazine.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that influence both reaction rate and selectivity.[3]
-
Action: Monitor your reaction progress closely using Thin Layer Chromatography (TLC).[3][4] If the reaction is stalled (starting material persists), consider increasing the temperature or extending the reaction time. Conversely, if multiple unidentified spots appear, the reaction may be too aggressive, leading to degradation.
-
-
Formation of Regioisomers: This is the most common reason for an apparent low yield. The reaction may have proceeded to completion, but a significant portion of the product is the undesired 1,5,3-isomer.
-
Action: Obtain a crude NMR or LC-MS of your reaction mixture before purification. The presence of two distinct pyrazole products will confirm a regioselectivity issue. The strategies below are designed to address this.
-
-
Inefficient Workup and Purification: The product can be lost during aqueous workup or inefficient separation from the undesired isomer during column chromatography.
-
Action: Ensure proper phase separation during extraction. When performing column chromatography, use a shallow solvent gradient to achieve better separation of the closely eluting isomers.[5]
-
Q2: My crude product analysis shows a mixture of two isomers. How can I improve the regioselectivity to favor the desired 1,ethyl-3-methyl-5-carboxylate isomer?
A2: Controlling regioselectivity is the key to improving your yield. The outcome is determined by which nitrogen of ethylhydrazine first attacks which carbonyl of the dicarbonyl, and the subsequent cyclization-dehydration steps. The reaction's kinetic and thermodynamic pathways can be influenced by reaction conditions.
Mechanistic Insight: The generally accepted mechanism involves the initial formation of a hydrazone intermediate. The more nucleophilic nitrogen of ethylhydrazine (the terminal NH2) will preferentially attack the more electrophilic carbonyl group of the dicarbonyl (the ketone). The subsequent cyclization onto the second carbonyl (the keto-ester) determines the final product. Altering the solvent and catalyst can modulate the reactivity of these sites.[6][7]
Strategies for Improving Regioselectivity:
-
Solvent Choice: The polarity and protic nature of the solvent play a significant role. While polar protic solvents like ethanol are common, switching to aprotic dipolar solvents (e.g., DMF, NMP, DMAc) has been shown to improve regioselectivity in similar pyrazole syntheses.[8] Aprotic solvents can alter the tautomeric equilibrium of the dicarbonyl and the solvation of the hydrazine, thereby influencing the kinetic path of the reaction.
-
Catalyst and pH Control: The Knorr synthesis is typically acid-catalyzed.[1][2]
-
Acid Catalysis: A small amount of acetic acid is often used.[9][10] The acid protonates a carbonyl group, activating it for nucleophilic attack. The ketone carbonyl is generally more basic and kinetically favored for protonation.
-
Base Catalysis: In some cases, basic conditions can favor the formation of a specific enolate from the dicarbonyl, which can direct the reaction pathway.
-
Recommendation: Start with a catalytic amount of acetic acid in ethanol. If isomer formation is high, explore running the reaction in DMF without an acid catalyst or with a milder acid like lithium perchlorate.[5]
-
-
Temperature Control: Perform the initial addition of hydrazine at a low temperature (0 °C) to control the initial, often exothermic, condensation reaction.[11] After the initial addition, the reaction can be allowed to warm to room temperature or gently heated to drive the cyclization to completion. This can favor the kinetically controlled product.
The following diagram illustrates the competing reaction pathways.
Caption: Competing pathways in the synthesis of this compound.
Q3: I am having difficulty separating the two regioisomers. What is the best purification strategy?
A3: Regioisomeric pyrazole esters often have very similar polarities, making them challenging to separate by standard column chromatography.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, concentrate the mixture to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any inorganic salts or highly polar impurities.[11][12]
-
Column Chromatography: This is the most common method for separation.[3]
-
Adsorbent: Use silica gel with a standard particle size (e.g., 230-400 mesh).
-
Solvent System (Eluent): A non-polar/polar solvent mixture is required. A hexane/ethyl acetate or dichloromethane/ethyl acetate system is a good starting point.[12]
-
Technique: A "shallow gradient" is crucial. Start with a low percentage of the polar solvent (e.g., 5% ethyl acetate in hexane) and increase the polarity very slowly (e.g., 1% increments). This will improve the resolution between the two isomer spots on the column. Collect small fractions and analyze them by TLC before combining.
-
Experimental Protocols & Data
Protocol 1: Standard Synthesis Procedure
This protocol is a common starting point for the Knorr synthesis.
-
To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol (approx. 0.2 M), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylhydrazine (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[11]
-
Monitor the reaction progress by TLC until the starting material (dicarbonyl) is consumed.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup as described in Q3.
-
Purify the crude product by silica gel column chromatography.
Optimization Data Summary
The following table summarizes how different reaction conditions can affect yield and regioselectivity, based on literature for analogous pyrazole syntheses.
| Entry | Solvent | Catalyst / Additive | Temperature (°C) | Typical Outcome | Reference |
| 1 | Ethanol | Acetic Acid (cat.) | 25 - 78 | Moderate yield, often a mixture of isomers. | [9][11] |
| 2 | DMF | None | 25 | Can improve regioselectivity for 1,3-isomers. | [8] |
| 3 | NMP | HCl (10N solution) | 25 | Reported high regioselectivity for certain arylpyrazoles. | [8] |
| 4 | Toluene | p-TsOH (cat.) | 110 (Reflux) | Drives reaction to completion, may affect selectivity. | [5] |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving yield issues.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. orgchemres.org [orgchemres.org]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis and purification of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges encountered during the purification of this specific pyrazole derivative, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers working with this compound and its analogs.
Q1: What are the primary recommended methods for purifying crude this compound? A1: The most effective purification methods are contingent on the nature and quantity of the impurities present. The principal techniques are:
-
Silica Gel Column Chromatography: This is the most universally applied and effective method for removing closely related impurities, especially regioisomers which are a common challenge in pyrazole synthesis.[1]
-
Recrystallization: If the crude product is a solid and contains impurities with significantly different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a highly efficient and scalable purification method.[2]
-
Vacuum Distillation: Given that many substituted pyrazole esters are high-boiling liquids or low-melting solids, vacuum distillation can be effective for separating the product from non-volatile impurities or residual high-boiling solvents.[3]
Q2: What are the most likely impurities I should anticipate in my crude product? A2: The impurity profile is heavily dependent on the synthetic route. For a typical synthesis involving the condensation of a β-dicarbonyl equivalent with ethylhydrazine, followed by N-alkylation, you should be vigilant for:
-
Regioisomers: The most problematic impurity is often the N2-ethylated isomer, ethyl 2-ethyl-3-methyl-2H-pyrazole-5-carboxylate . Synthesis via alkylation of the ethyl 3-methyl-1H-pyrazole-5-carboxylate precursor can lead to a mixture of N-alkylated products.[4][5]
-
Unreacted Starting Materials: Residual ethyl 3-methyl-1H-pyrazole-5-carboxylate (the N-H precursor) or the alkylating agent (e.g., ethyl iodide).
-
Hydrolysis Product: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, resulting from ester hydrolysis during an aqueous workup, especially under acidic or basic conditions.[6]
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO.[7]
Q3: How can I effectively monitor the purification process? A3: Thin-Layer Chromatography (TLC) is the primary tool for real-time monitoring.[8] Use a combination of visualization techniques, such as a UV lamp (254 nm) and a potassium permanganate stain, to ensure all spots are detected. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are indispensable.[9][10]
Q4: My final product is a persistent yellow or brown oil. How can I purify it and potentially solidify it? A4: An oily product often indicates the presence of impurities or residual solvent that depresses the melting point.[1]
-
High-Vacuum Evaporation: First, ensure all volatile solvents are removed using a rotary evaporator followed by a high-vacuum pump.[1]
-
Column Chromatography: This is the most effective method for purifying oils.[1] A carefully selected solvent system can separate the desired product from colored impurities.
-
Charcoal Treatment: If the color persists after chromatography, you can dissolve the product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir briefly, and filter through a pad of celite.[1]
-
Inducing Crystallization: After purification, if the product is known to be a solid, dissolving the oil in a minimal amount of a non-polar solvent (like hexane) and storing it at a low temperature (-20 °C) can sometimes induce crystallization. Using a seed crystal is also highly effective.[2]
Q5: The ¹H NMR spectrum of my purified product shows more peaks than expected. What is the likely cause? A5: This is a classic sign of contamination by a regioisomer. The desired product, this compound, and its isomer, ethyl 2-ethyl-3-methyl-2H-pyrazole-5-carboxylate, have very similar structures but distinct NMR spectra. Their similar polarity makes them difficult to separate, and they often co-elute during chromatography if the solvent system is not optimized.[1][4] Careful integration of the NMR signals can help determine the isomeric ratio.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
Problem: Poor Separation on Silica Gel Column Chromatography
-
Symptom: Your product and an impurity have very similar Rf values on TLC, leading to co-elution and broad fractions from the column. Streaking is observed on the TLC plate.
-
Causality & Solution:
-
Cause: The pyrazole nitrogen is basic and can interact strongly with the acidic surface of standard silica gel, causing streaking and poor peak shape. The polarity of your mobile phase may not be optimal for separating closely related isomers.
-
Solution:
-
Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic pyrazole compound to elute with a much-improved peak shape.[1]
-
Systematic Solvent Screening: Test a wide range of solvent systems on TLC, varying both the solvent composition (e.g., dichloromethane/methanol, toluene/acetone) and the polarity. The goal is to maximize the difference in Rf values (ΔRf) between your product and the key impurity.[8]
-
Switch Stationary Phase: If separation on silica is intractable, consider using neutral alumina as your stationary phase, which lacks the acidic character of silica.[1]
-
-
Problem: Product "Oiling Out" During Recrystallization
-
Symptom: Upon cooling the recrystallization solution, a liquid phase (oil) separates instead of solid crystals.
-
Causality & Solution:
-
Cause: This phenomenon, known as "oiling out," occurs when the solubility of the compound is exceeded at a temperature that is above the compound's melting point (or the melting point of the impure mixture).[2]
-
Solution:
-
Increase Solvent Volume: Add more of the hot "good" solvent to the oiled mixture until the oil redissolves. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the melting point.[2]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly, ideally in an insulated container, before moving it to an ice bath or refrigerator. Rapid cooling promotes precipitation as an oil.[2]
-
Change Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.[2]
-
-
Problem: Presence of a Stubborn Regioisomeric Impurity
-
Symptom: ¹H NMR analysis consistently shows a second set of signals, particularly a distinct N-ethyl quartet and a pyrazole ring proton singlet, that cannot be removed by standard chromatography or recrystallization.
-
Causality & Solution:
-
Cause: The N-alkylation of the pyrazole ring precursor can occur at either of the two ring nitrogens (N1 or N2), leading to two regioisomers that often have very similar physical properties.[4][5]
-
Solution:
-
High-Resolution Chromatography: This is the most reliable approach. Use a long column with a high ratio of silica to crude material (e.g., 50:1 to 100:1 by weight). Employ a shallow gradient or isocratic elution with a finely tuned solvent system identified from extensive TLC screening.[1]
-
Fractional Recrystallization: If the product is crystalline, a series of careful recrystallizations can be performed to enrich one isomer. This process relies on slight differences in the crystal lattice energies and solubilities of the isomers.[2]
-
Preparative HPLC: For high-purity material on a smaller scale, preparative reverse-phase HPLC is an excellent, albeit more expensive, option.[9]
-
-
Section 3: Visual Workflows & Protocols
Workflow 1: Purification Method Selection
This diagram provides a decision-making framework for choosing the best purification strategy.
Caption: Decision tree for selecting the primary purification method.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a generalized procedure for purifying this compound.
1. TLC Analysis & Solvent System Selection:
- Dissolve a small amount of crude product in ethyl acetate.
- Spot the solution on a silica gel TLC plate.
- Develop plates using various ratios of ethyl acetate (EtOAc) in hexane (e.g., 10%, 20%, 30%). Add 0.5% triethylamine (Et₃N) to the solvent mixture to prevent streaking.
- The ideal solvent system should provide an Rf value of 0.25-0.35 for the desired product and maximal separation from all impurities.[1]
2. Column Packing:
- Select a glass column with a diameter appropriate for the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).[1]
- Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane).
- Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
3. Loading and Elution:
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
- Begin elution with the selected solvent system. Collect fractions and monitor them by TLC.
Protocol 2: Purification by Recrystallization
This protocol is for instances where the product is a solid with moderate purity.
1. Solvent Selection:
- Place a small amount of crude solid in several test tubes.
- Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) and observe solubility at room temperature and upon heating.
- The ideal single solvent will dissolve the compound when hot but not when cold.[2]
- For a mixed-solvent system, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble (e.g., EtOAc/Hexane or EtOH/Water).[2]
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of hot solvent required to fully dissolve the solid.[2]
- If using a mixed-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify.
- Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once crystals have formed, cool the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Data Interpretation Tables
The following tables provide expected analytical data to aid in identifying the product and common impurities.
Table 1: Typical TLC Rf Values and Visualization
| Compound | Typical Rf (20% EtOAc in Hexane) | UV (254 nm) | KMnO₄ Stain |
|---|---|---|---|
| Desired Product | ~0.30 | Quenches | No change |
| Regioisomer Impurity | ~0.35 | Quenches | No change |
| N-H Precursor | ~0.15 | Quenches | No change |
| Starting Diketone | Varies | Quenches | Yes (Yellow) |
(Note: Rf values are approximate and can vary based on specific conditions.)
Table 2: Key Diagnostic ¹H NMR Shifts (400 MHz, CDCl₃)
| Protons | Desired Product (N1-Ethyl) | Regioisomer (N2-Ethyl) | Rationale for Distinction |
|---|---|---|---|
| Pyrazole-H (singlet) | ~6.6 ppm | ~6.1 ppm | The position of the N-ethyl group significantly influences the electronic environment of the ring proton. |
| N-CH₂ (quartet) | ~4.5 ppm | ~4.2 ppm | The N1-ethyl group is adjacent to the electron-withdrawing ester, causing a downfield shift compared to the N2-ethyl group. |
| O-CH₂ (quartet) | ~4.4 ppm | ~4.4 ppm | Less affected by the position of the N-ethyl group. |
| Ring-CH₃ (singlet) | ~2.3 ppm | ~2.4 ppm | Minor shift, but often distinguishable. |
(Note: Chemical shifts (δ) are in ppm and are illustrative. Actual values may vary.)
References
- BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
- NIH National Library of Medicine. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- IJCRI. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- NIH National Library of Medicine. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Pyrazole Synthesis Technical Support Center
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to enhance the efficiency and success of your synthetic endeavors.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Formation of Regioisomers
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. Why is this happening and how can I control the outcome?
A1: This is the most common side reaction in pyrazole synthesis, particularly in the Knorr synthesis.[1] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to two different cyclization pathways.[2] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of attack.[3]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby favoring attack at the less sterically crowded site.
-
Reaction Conditions (pH and Solvent): These are often the most critical factors to manipulate.
-
pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, leaving the less basic nitrogen to act as the nucleophile. Conversely, under neutral or basic conditions, the more basic nitrogen is the primary nucleophile.
-
Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in N-methylpyrazole formation.[3]
-
Q2: I've identified two regioisomers in my crude product via TLC and NMR. What are the most effective methods for their separation?
A2: Separating pyrazole regioisomers can be challenging due to their similar physical properties.[1] However, several techniques can be employed:
-
Column Chromatography: This is the most common approach.
-
Systematic Solvent Screening: Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides the best possible separation (ΔRf).[2]
-
Stationary Phase Modification: For basic pyrazole compounds, deactivating the silica gel with triethylamine (by adding ~1% to the eluent) can prevent peak tailing and improve separation. Alternatively, using neutral alumina as the stationary phase can be beneficial.[1]
-
Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (C18) chromatography can be an effective alternative.[1]
-
-
Crystallization: Fractional crystallization can be a powerful purification method if a suitable solvent system is identified. Experiment with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to induce the selective crystallization of one isomer.[1]
-
Salt Formation: The differing basicity or crystal packing of the salts of the regioisomers can be exploited. Treating the mixture with an acid (e.g., HCl, H₂SO₄) can form salts that may have different solubilities, allowing for separation through selective precipitation and filtration.[1][4]
Issue 2: Incomplete Reaction and Low Yield
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reaction, side product formation, or product degradation.
-
Incomplete Cyclocondensation: The initial formation of the hydrazone intermediate and the subsequent cyclization can be slow. Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate the reaction.[5] Consider moderately increasing the reaction time or temperature.
-
Formation of Pyrazoline Intermediate: The reaction may have stopped at the non-aromatic pyrazoline stage.[6] This is common when using α,β-unsaturated ketones as starting materials.[7] Aromatization requires an oxidation step. Check your crude product for the presence of pyrazolines and, if necessary, introduce an oxidation step (see Protocol 2).
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. For instance, microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[3]
-
Reagent Purity: Impurities in starting materials, such as the presence of 3-oxopentanal in 2-methyl-3-oxobutanal, can lead to the formation of undesired pyrazole byproducts (e.g., 3-ethylpyrazole instead of 3,4-dimethylpyrazole), thus lowering the yield of the desired product.[8]
Issue 3: Formation of Pyrazoline Byproduct
Q1: My analytical data (NMR, MS) suggests the presence of a 4,5-dihydro-1H-pyrazole (pyrazoline) instead of the expected aromatic pyrazole. How do I convert it to the desired product?
A1: The formation of a pyrazoline is a common outcome, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[7] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the aromatic pyrazole, an oxidation step is necessary.[6]
-
In Situ Oxidation: Some methods achieve oxidation during the reaction itself. For example, heating pyrazolines in DMSO under an oxygen atmosphere can afford the corresponding pyrazoles.[9]
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step. Common methods include:
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes quantitative data in structured tables.
Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol details a procedure for the Knorr condensation that favors the formation of one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Oxidation of Pyrazolines to Pyrazoles using TBHP/Cu(OAc)₂
This protocol provides an efficient method for the oxidative aromatization of pyrazolines.[10][11]
Materials:
-
4,5-dihydro-1H-pyrazole (pyrazoline) (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70 wt% in water) (5.0 mmol)
-
Acetonitrile (ACN)
Procedure:
-
To a stirred solution of the pyrazoline (1.0 mmol) in acetonitrile at room temperature, add Cu(OAc)₂ (10 mol%).
-
Add TBHP (5.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 10-30 minutes.
-
Monitor the reaction by TLC until the starting pyrazoline is consumed.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane eluent system) to afford the pure pyrazole.
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction/Issue | Synthetic Route | Common Cause(s) | Proposed Solution(s) |
| Regioisomer Formation | Knorr Synthesis (unsymmetrical precursors) | Ambiguous site of initial nucleophilic attack by hydrazine on the 1,3-dicarbonyl.[1] | 1. Solvent choice: Use fluorinated alcohols (HFIP, TFE).[3]2. pH control: Acidic conditions favor attack by the less basic N-atom of substituted hydrazine.3. Microwave synthesis: Can sometimes favor the thermodynamic product.[3] |
| Pyrazoline Formation | Reaction with α,β-unsaturated ketones/aldehydes | Incomplete aromatization after the initial cyclization.[6] | 1. In situ oxidation: Heat in DMSO with O₂.[9]2. Post-synthesis oxidation: Use TBHP/Cu(OAc)₂, bromine, or other oxidizing agents.[9][10][11] |
| Low Yield | General | Incomplete reaction, degradation of starting materials or product, competing side reactions.[5] | 1. Catalysis: Add a catalytic amount of acid (e.g., acetic acid).[5]2. Temperature/Time: Optimize reaction temperature and duration.3. Reagent Purity: Ensure high purity of starting materials.[8] |
| Hydrazone Byproducts | Reaction with α,β-unsaturated carbonyls | Michael addition of pyrazolines onto the starting carbonyl compound, which can then form hydrazones.[12] | Optimize stoichiometry and reaction conditions to favor cyclization and aromatization over intermolecular side reactions. |
Part 3: Visualization of Reaction Pathways
Diagrams created using Graphviz to illustrate key reaction pathways and decision-making processes.
Diagram 1: Knorr Pyrazole Synthesis - Main vs. Side Reaction Pathway
Caption: Competing pathways in Knorr synthesis leading to regioisomers.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for troubleshooting low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Stability of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate in Solution
Welcome to the technical support center for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this molecule is the hydrolysis of the ethyl ester functional group, particularly in aqueous solutions with a non-neutral pH.[1] Pyrazole derivatives containing ester groups can be susceptible to hydrolysis.[1] Additionally, like many organic molecules, its stability can be influenced by factors such as temperature, light exposure, and the presence of oxidizing agents.[2]
Q2: What is the most likely degradation product of this compound in an aqueous solution?
A2: The most probable degradation product resulting from hydrolysis is the corresponding carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This occurs through the cleavage of the ester bond.
Q3: What are the general recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light. For aqueous solutions, buffering to a neutral pH may help to slow hydrolysis.
Q4: I've observed a loss of potency in my stock solution over time. What could be the cause?
A4: A loss of potency is likely due to chemical degradation. The primary suspect is hydrolysis of the ester group, especially if the solvent is aqueous or contains traces of water and is not pH-controlled. Other possibilities include photodegradation if the solution was exposed to light, or oxidation. A systematic investigation using a stability-indicating analytical method is recommended to identify the cause.
II. Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in Your Experiment
If you suspect that this compound is degrading during your experiment, a systematic approach is necessary to identify the cause.
Step 1: Confirm Degradation with a Stability-Indicating Method
Before proceeding, it is crucial to confirm that the observed issue (e.g., loss of biological activity, unexpected analytical results) is due to the degradation of the parent compound. This requires a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Action: Develop an HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase HPLC method is often suitable for this class of compounds.[3]
-
Rationale: A stability-indicating method ensures that the decrease in the parent peak is accurately measured and that any new peaks appearing are due to degradation products, not co-eluting impurities.
Step 2: Isolate the Stress Factor
To pinpoint the cause of degradation, systematically evaluate the environmental conditions of your experiment.
-
Hypothesis 1: pH-Mediated Hydrolysis.
-
Test: Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 7, and 9). Analyze the samples at initial and subsequent time points (e.g., 1, 4, 8, and 24 hours) using your stability-indicating HPLC method.
-
Expected Outcome: If hydrolysis is the issue, you will likely observe a faster rate of degradation at acidic or, more commonly for esters, basic pH.
-
-
Hypothesis 2: Temperature-Induced Degradation.
-
Test: Prepare identical solutions of the compound and store them at different temperatures (e.g., room temperature, 40°C, and 60°C). Analyze the samples over time.
-
Expected Outcome: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
-
Hypothesis 3: Photodegradation.
-
Test: Prepare two sets of solutions. Expose one set to your typical laboratory lighting or a controlled light source, and keep the other set protected from light (e.g., in an amber vial or wrapped in foil). Analyze both sets over time.
-
Expected Outcome: A significant difference in degradation between the light-exposed and protected samples indicates photosensitivity.
-
-
Hypothesis 4: Oxidative Degradation.
-
Test: Prepare a solution of the compound and add a mild oxidizing agent, such as a low concentration of hydrogen peroxide (e.g., 0.1% - 3%). Analyze the solution over time and compare it to a control sample without the oxidizing agent.
-
Expected Outcome: Rapid degradation in the presence of the oxidizing agent suggests susceptibility to oxidation.
-
Guide 2: Proactive Stability Assessment through Forced Degradation Studies
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a robust, stability-indicating analytical method.[1][4] The goal is to achieve a target degradation of 5-20%.[2][5]
Experimental Protocol: Forced Degradation of this compound
Objective: To identify potential degradation pathways and products to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber (optional, or controlled light source)
-
Temperature-controlled oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 100 µg/mL.
-
Incubate at 60°C for 8 hours.[6]
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 100 µg/mL.
-
Incubate at room temperature. Due to the lability of esters in basic conditions, degradation may be rapid.[6]
-
Analyze at shorter time points (e.g., 0, 30, 60, 120 minutes). Withdraw an aliquot, neutralize with 0.1 N HCl, and dilute.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of approximately 100 µg/mL.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 24 hours.
-
Also, prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) and incubate at 60°C for 24 hours.
-
At specified time points, prepare samples for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (approx. 100 µg/mL) and a solid sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
Simultaneously, keep control samples (both solution and solid) protected from light.
-
Analyze the samples after the exposure period.
-
-
-
Sample Analysis: Analyze all stressed and control samples using a suitable HPLC method.
Data Presentation: Example Forced Degradation Results
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | % Main Degradant (e.g., Carboxylic Acid) | Mass Balance (%) |
| 0.1 N HCl @ 60°C | 8 | 85.2 | 14.1 | 99.3 |
| 0.1 N NaOH @ RT | 2 | 79.8 | 19.5 | 99.3 |
| 3% H₂O₂ @ RT | 24 | 92.5 | Not Detected | 98.9 (minor unknown peaks) |
| Heat (Solution) @ 60°C | 24 | 96.1 | 3.2 | 99.3 |
| Light (ICH Q1B) | - | 98.7 | Not Detected | 99.8 |
Note: This is example data. Actual results may vary.
A mass balance close to 100% indicates that all degradation products are being detected.[5]
III. Visualizations
Diagrams
Caption: Predicted primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for a forced degradation study.
IV. References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved January 3, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Retrieved January 3, 2026, from [Link]
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies. (2018, May 16). SIELC. Retrieved January 3, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 3, 2026, from [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. sgs.com [sgs.com]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone scaffold in modern drug discovery, appearing in blockbuster drugs like Celecoxib and Sildenafil. However, their synthesis, while often conceptually straightforward, is fraught with challenges ranging from low yields to complex purification.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions. We will explore the causality behind common experimental issues and provide robust, self-validating strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles?
A1: The most prevalent and versatile method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1][2][3] Other widely used strategies include the [3+2] cycloaddition of 1,3-dipoles (like diazo compounds or nitrilimines) with alkynes, and the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which typically yields a pyrazoline intermediate that is subsequently oxidized.[1][4][5] Multicomponent reactions have also gained prominence for their efficiency in building molecular complexity in a single step.[6][7]
Q2: How do I choose the right starting materials for my target pyrazole?
A2: The choice is dictated by your target's substitution pattern.
-
For 1,3,5-substituted pyrazoles: The Knorr synthesis using a substituted 1,3-diketone and a substituted hydrazine is the most direct route.[6][8]
-
For controlling regiochemistry: When using unsymmetrical 1,3-diketones, regioselectivity becomes a major challenge.[1][3] In these cases, consider alternative strategies like cycloaddition reactions or using starting materials where the desired connectivity is pre-defined, such as β-ketoenamines or acetylenic ketones.[6][8]
-
For environmental considerations: Look into "green" starting materials and reaction conditions. This could involve using water as a solvent, employing biocatalysts, or designing solvent-free syntheses.[9][10][11][12]
Q3: What is the purpose of using a hydrazine salt (e.g., hydrochloride) versus free hydrazine?
A3: Hydrazine salts, like hydrazine hydrochloride, are often more stable, less toxic, and easier to handle than anhydrous hydrazine or hydrazine hydrate. However, when using a salt, the hydrazine is protonated and non-nucleophilic. Therefore, you must add a base (e.g., pyridine, triethylamine, or sodium acetate) to the reaction mixture to generate the free, nucleophilic hydrazine in situ before it can react with the carbonyl compound.[13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing both the cause and a validated solution.
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield, or I'm only recovering my starting materials. What are the likely causes and how can I fix it?
Answer: This is the most common issue and can stem from several factors. A systematic approach is key to diagnosing the problem.
-
Causality & Solution 1: Catalyst Absence or Inefficiency. Many pyrazole syntheses, particularly Knorr-type condensations, are deceptively slow or may not proceed at all without a catalyst to activate the carbonyl group.[6]
-
Troubleshooting: Introduce a catalyst. For many reactions, a simple acid catalyst like a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (TsOH) is sufficient.[14] For more challenging substrates, Lewis acids such as nano-ZnO, Sc(OTf)₃, or silver salts can dramatically improve yields and reaction times.[6][8][14][15]
-
-
Causality & Solution 2: Suboptimal Solvent Choice. The solvent plays a critical role in stabilizing intermediates and influencing nucleophilicity. Using an inappropriate solvent can stall the reaction.
-
Troubleshooting: If you are using a non-polar aprotic solvent (like THF or toluene) and seeing low yields, switch to a polar solvent. Polar protic solvents like ethanol can enhance the nucleophilicity of the hydrazine through hydrogen bonding.[16] Interestingly, for some regioselectivity-controlled syntheses, polar aprotic solvents like DMF or DMAc have been shown to give superior results compared to ethanol.[8] Consider exploring green alternatives like Deep Eutectic Solvents (DESs), which can accelerate rates and improve selectivity.[10]
-
-
Causality & Solution 3: Inappropriate Reaction Temperature. Reaction kinetics are highly temperature-dependent.
-
Troubleshooting: While gentle heating or reflux is common, every system has an optimal temperature.[13] Monitor your reaction by TLC. If the reaction is sluggish at room temperature, gradually increase the heat. However, be aware that excessive temperatures (e.g., >100-120 °C) can lead to decomposition of starting materials or products, paradoxically lowering the isolated yield.[6][14] Some advanced syntheses are even temperature-controlled, where different temperatures can yield entirely different products from the same starting materials.[17]
-
-
Causality & Solution 4: Presence of Water. The key step in pyrazole formation is a condensation reaction that eliminates water. Le Chatelier's principle dictates that the presence of excess water in the reaction medium can inhibit the reaction by shifting the equilibrium back towards the starting materials.
-
Troubleshooting: Use an anhydrous solvent and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (N₂ or Ar).[13] For reactions that are particularly sensitive, using a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly drive the reaction to completion.
-
Caption: A decision-making workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of Regioisomers
Question: I'm using an unsymmetrical 1,3-diketone and getting a mixture of two pyrazole isomers that are very difficult to separate. How can I improve the regioselectivity?
Answer: This is a classic and significant challenge in pyrazole synthesis.[1][3] The two carbonyl groups of the diketone have different electronic and steric environments, leading to competitive attack by the two different nitrogen atoms of the hydrazine.
-
Causality & Solution 1: Kinetic vs. Thermodynamic Control. The initial nucleophilic attack is often reversible. The product ratio you observe depends on which reaction pathway is favored. This can be manipulated by changing reaction conditions.
-
Troubleshooting: Systematically vary the solvent, temperature, and catalyst. Gosselin et al. demonstrated that switching from protic solvents (like ethanol) to aprotic dipolar solvents (like N,N-dimethylacetamide) in the presence of an acid catalyst can dramatically improve regioselectivity for 1-arylpyrazoles.[8] Lowering the reaction temperature often favors the kinetically controlled product, while higher temperatures may favor the more stable thermodynamic product.
-
-
Causality & Solution 2: Steric and Electronic Effects. The inherent properties of your substrates dictate the baseline selectivity. A bulky substituent on the hydrazine or diketone will sterically hinder attack at the adjacent position. An electron-withdrawing group will make a carbonyl more electrophilic and susceptible to attack.
-
Troubleshooting: While you often cannot change your target molecule, you can sometimes modify the synthetic strategy. For example, instead of a 1,3-diketone, use a β-enamino diketone or an acetylenic ketone, where the reactivity of the electrophilic sites is more differentiated, forcing the reaction down a single pathway.[6][8]
-
-
Causality & Solution 3: Inefficient Separation. Sometimes, formation of a mixture is unavoidable.
-
Troubleshooting: If optimizing selectivity fails, focus on purification. Regioisomers often have very similar polarities, making column chromatography challenging.[6] Try different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). If chromatography fails, consider converting the pyrazole mixture into a salt (using an acid like HCl) or a derivative (e.g., an N-acyl derivative) that may have different crystallization properties or chromatographic behavior, allowing for separation, followed by a deprotection step.[18]
-
Caption: A decision tree for addressing the formation of regioisomers.
Issue 3: Purification Challenges and Byproducts
Question: My reaction mixture is a dark, messy color, and my final product is difficult to purify. What are these impurities?
Answer: Impurities are common and can arise from incomplete reactions or side reactions.
-
Byproduct 1: Pyrazoline Intermediates.
-
Cause: The reaction between an α,β-unsaturated carbonyl and a hydrazine first forms a pyrazoline, which must then be oxidized (aromatized) to the pyrazole.[1] If this oxidation is incomplete, the pyrazoline will remain as a major impurity.[1][5]
-
Identification: Pyrazolines are non-aromatic and will show characteristic aliphatic protons in the ¹H NMR spectrum, which are absent in the final pyrazole.
-
Solution: Ensure the aromatization step goes to completion. This can be achieved by including an oxidant in the reaction. A simple method is to heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[5] Alternatively, chemical oxidants like bromine or iodine can be used.[5] Some reactions use a catalyst, like copper triflate, that facilitates in situ oxidation.[8][15]
-
-
Byproduct 2: Colored Impurities.
-
Cause: Hydrazine starting materials can undergo side reactions, such as self-condensation or air oxidation, to produce highly colored impurities, often leading to yellow, red, or brown reaction mixtures.[1]
-
Solution: Use high-purity hydrazine. If using hydrazine hydrate, consider using a freshly opened bottle. Running the reaction under an inert atmosphere (N₂ or Ar) can minimize air oxidation.
-
-
Purification Strategy: Acid Salt Crystallization.
-
Technique: If standard chromatography or recrystallization fails to remove persistent neutral or less basic impurities, an effective method is to purify the pyrazole via its acid addition salt.[18]
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., isopropanol or ethyl acetate). Add at least one equivalent of an acid (e.g., HCl in isopropanol, or sulfuric acid). The pyrazole salt will often crystallize or precipitate out of the solution, leaving impurities behind. The salt can then be collected by filtration and neutralized with a base (e.g., aq. NaHCO₃) to recover the pure pyrazole.[18]
-
Key Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a representative example for the synthesis of a 1,3,5-trisubstituted pyrazole.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).
-
Addition of Hydrazine: Add the substituted hydrazine or hydrazine salt (1.1 eq) to the solution. If a hydrazine salt is used, add a base like triethylamine (1.2 eq) to liberate the free hydrazine.[13]
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting starting material is consumed (typically 2-16 hours).[13]
-
Work-up: Allow the reaction to cool to room temperature. Reduce the solvent volume using a rotary evaporator. Dilute the residue with water, which may cause the product to precipitate. If an oil forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Summary: Effect of Reaction Parameters on Yield
The optimization of a reaction often involves screening several parameters. The table below, synthesized from multiple studies, illustrates how changing conditions can impact the outcome of pyrazole synthesis.
| Entry | Precursors | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Acetylacetone + Phenylhydrazine | None | Ethylene Glycol | RT | < 5 | [6] |
| 2 | Acetylacetone + Phenylhydrazine | LiClO₄ | Ethylene Glycol | RT | 92 | [6] |
| 3 | Ethyl Acetoacetate + Phenylhydrazine | None | Water | Reflux | Low | [15] |
| 4 | Ethyl Acetoacetate + Phenylhydrazine | nano-ZnO | Water | Reflux | 95 | [8][15] |
| 5 | 1-Aryl-4,4,4-trifluorobutan-1,3-dione + Arylhydrazine | HCl | Ethanol | RT | ~60-70 | [8] |
| 6 | 1-Aryl-4,4,4-trifluorobutan-1,3-dione + Arylhydrazine | HCl | DMAc | RT | 74-98 | [8] |
| 7 | Chalcone + p-(t-butyl)phenyl)hydrazine | None | [BMIM-PF₆] | 80 | Low | [15] |
| 8 | Chalcone + p-(t-butyl)phenyl)hydrazine | Cu(OTf)₂ (20 mol%) | [BMIM-PF₆] | 80 | 82 | [15] |
RT = Room Temperature; DMAc = N,N-dimethylacetamide; [BMIM-PF₆] = 1-butyl-3-methylimidazolium hexafluorophosphate
General Knorr Pyrazole Synthesis Mechanism
Caption: The stepwise mechanism of the Knorr pyrazole synthesis.
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Gomma, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Sharma, S. et al. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ChemistrySelect. [Link]
-
Jain, A. et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Unknown Author. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner. [Link]
-
Li, Y. et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Aheer, A. K. et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Moganedi, B. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]
-
Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]
-
Williams, T. J. et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
-
Gomha, S. M. et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]
-
National Library of Medicine. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. jetir.org [jetir.org]
- 13. benchchem.com [benchchem.com]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the purification of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this pyrazole derivative. Our approach is rooted in first principles of physical organic chemistry to empower you not just to solve immediate issues but to build a robust, reproducible crystallization process.
Section 1: Core Principles & Foundational Knowledge (FAQs)
This section addresses fundamental concepts that govern the success of any crystallization. Understanding these principles is key to effective troubleshooting.
Q1: What defines an ideal solvent for the crystallization of this specific pyrazole ester?
A1: The selection of an appropriate solvent is the most critical factor in developing a successful crystallization protocol.[1] An ideal solvent for this compound should exhibit a specific solubility profile:
-
High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, forcing it out of solution to form crystals.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystalline product.
A common rule of thumb is that solvents with functional groups similar to the solute are often effective.[2] Given the ethyl ester and pyrazole functionalities, solvents like ethanol, ethyl acetate, and acetone are excellent starting points.
Q2: What is "supersaturation" and why is it essential for crystallization?
A2: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions.[3] It is the fundamental driving force for both the formation of new crystal nuclei (nucleation) and the growth of existing crystals. Higher levels of supersaturation increase the likelihood of nucleation.[3] However, excessively rapid creation of a highly supersaturated state can lead to uncontrolled, fast precipitation, which often traps impurities.[4] The goal of a well-designed crystallization is to control the rate of cooling and/or solvent composition to maintain a state of moderate supersaturation, allowing for the growth of large, pure crystals.
Section 2: Troubleshooting Guide for Common Crystallization Issues
This guide addresses specific, frequently encountered problems in a question-and-answer format, providing both the causal explanation and a step-by-step solution.
Q: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[4][5]
-
Causality: Oiling out typically happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution at the point of supersaturation.[4][6] The compound essentially "melts" out of the solution before it has a chance to form an ordered crystal lattice. This is particularly problematic because the resulting oil can act as a solvent for impurities, leading to a poorly purified final product when it eventually solidifies.[5][7]
-
Step-by-Step Solution Protocol:
-
Re-dissolve: Gently heat the mixture to redissolve the oil back into the solvent.
-
Dilute: Add a small amount (10-20% of the total volume) of additional hot solvent. This increases the total volume, meaning the solution will need to cool to a lower temperature before becoming saturated, hopefully a temperature below your compound's melting point.[6]
-
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with an inverted beaker to create a chamber of still air.[4] Avoid moving directly to an ice bath.
-
Consider a Different Solvent: If oiling out persists, your chosen solvent's boiling point may be too high relative to your compound's melting point.[6] Re-attempt the crystallization with a lower-boiling point solvent in which the compound has appropriate solubility characteristics.
-
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a common issue that typically points to one of two causes: the solution is not sufficiently supersaturated, or the nucleation process has a high energy barrier.
-
Causality: Either you have used too much solvent, preventing the concentration from reaching the saturation point upon cooling, or the solution is in a metastable supersaturated state and requires an external trigger to initiate crystal formation.[6]
-
Troubleshooting Workflow:
-
Induce Nucleation (Method 1 - Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[6][8] The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.
-
Induce Nucleation (Method 2 - Seeding): If you have a small crystal of the pure compound, add it to the cold solution.[8] This "seed crystal" provides a perfect template for further crystal growth.
-
Increase Concentration: If induction methods fail, you have likely used too much solvent.[6] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) to increase the solute concentration. Allow the solution to cool again.
-
Drastic Cooling: As a final attempt, place the flask in an ice-salt bath to achieve a much lower temperature, which may force crystallization.[6] Note that crystals formed this way may be smaller and less pure.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical decision-making process for addressing common crystallization failures.
Caption: The sequential workflow for a mixed-solvent recrystallization.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water, hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Re-clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Isolation: Allow the solution to cool slowly, as described in the single-solvent protocol. The decrease in temperature will dramatically lower the solubility in this specific solvent mixture, promoting crystallization. Isolate the crystals by vacuum filtration.
Section 4: Frequently Asked Questions (FAQs)
Q: What solvents should I screen first for crystallizing this compound?
A: A systematic screening is recommended. Based on the molecule's structure (an ester with a heterocyclic aromatic ring), the following solvents and solvent systems are logical starting points.
| Solvent/System Class | Examples | Rationale |
| Protic Solvents | Ethanol, Isopropanol | The pyrazole nitrogen may interact via hydrogen bonding. Often provides good solubility differential. |
| Ester Solvents | Ethyl Acetate | "Like dissolves like" principle; the ethyl ester group suggests compatibility. [2] |
| Ketone Solvents | Acetone | A polar aprotic solvent that is often effective for moderately polar compounds. |
| Apolar Solvents | Toluene, Heptane, Hexane | Likely to be poor solvents on their own, but excellent as "anti-solvents" in mixed systems. |
| Mixed Systems | Ethyl Acetate/Hexane, Ethanol/Water | Highly versatile for fine-tuning solubility to achieve optimal crystallization conditions. [8] |
Q: How do I remove colored impurities?
A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the cooling step. [1][8]The impurities adsorb onto the surface of the carbon, which is then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield. [8]
References
- sathee jee. (n.d.). Chemistry Crystallization. Vertex AI Search.
- (n.d.). Crystallization of Organic Compounds. Vertex AI Search.
- (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem.
- (n.d.). Guide for crystallization. University of Geneva.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- (n.d.). Recrystallization and Crystallization.
- (n.d.). Recrystallization.
- (n.d.). recrystallization.pdf.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Degradation
Welcome to the technical support center for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during experimental workflows. This guide is structured to address specific issues through a troubleshooting guide and a set of frequently asked questions, ensuring the integrity and reproducibility of your research.
Introduction to the Stability of this compound
This compound is a substituted pyrazole ester. The stability of this molecule is crucial for obtaining accurate and reliable experimental results. The primary degradation pathway of concern for this class of compounds is the hydrolysis of the ethyl ester functional group, which can be catalyzed by acidic or basic conditions. Other potential degradation routes include photodegradation and oxidation. Understanding and mitigating these degradation pathways is essential for the successful use of this compound in research and development.
Troubleshooting Guide: Addressing Specific Degradation Issues
This section is designed to help you troubleshoot common problems encountered during the handling and use of this compound.
Q1: I am observing a new, more polar peak in my HPLC analysis of an aqueous sample containing this compound. What is this impurity and how can I prevent its formation?
A1: The appearance of a new, more polar peak is a strong indication of the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[1] This is the most common degradation pathway for pyrazole esters in aqueous media.
Causality: The ester linkage is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated under either acidic or basic conditions.[1] The resulting carboxylic acid is more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column.
Preventative Measures:
-
pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible. Pyrazole esters have been shown to degrade rapidly in alkaline conditions (e.g., pH 8).[2] Avoid both strongly acidic and strongly basic buffers.
-
Use Freshly Prepared Solutions: Due to the potential for hydrolysis, it is highly recommended to prepare aqueous solutions of this compound immediately before use.
-
Low Temperature: If immediate use is not possible, store aqueous solutions at low temperatures (2-8 °C) for a short period. However, this will only slow down, not completely prevent, hydrolysis.
-
Aprotic Solvents for Stock Solutions: Prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or acetonitrile. These solvents lack the water necessary for hydrolysis.
Q2: My solid-state this compound has developed a yellowish tint over time. Is the compound degrading?
A2: A color change in the solid material can be an indicator of degradation, potentially due to oxidation or photodegradation. Pyrazoline derivatives, which are structurally related to pyrazoles, are known to undergo oxidation, resulting in brownish products.
Causality: The pyrazole ring system can be susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities. Photodegradation can also occur upon exposure to UV or visible light, leading to the formation of colored degradants.
Preventative Measures:
-
Inert Atmosphere: For long-term storage, it is best to store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Proper Storage Conditions: Store the solid compound in a cool, dry, and dark place. A desiccator can be used to protect it from moisture, which can also contribute to degradation.
Q3: I am getting inconsistent results in my bioassay, and I suspect my compound is degrading in the assay medium. How can I confirm this and what can I do to improve consistency?
A3: Inconsistent bioassay results are often a consequence of compound instability in the aqueous assay buffer. The rate of hydrolysis can be influenced by the buffer composition, pH, and temperature, leading to variable concentrations of the active compound.
Confirmation of Degradation:
-
Forced Degradation Study: To confirm instability, you can perform a forced degradation study. Incubate a solution of your compound in the assay buffer at the assay temperature and collect samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Analyze these samples by HPLC to quantify the decrease in the parent compound and the formation of any degradation products.
Improving Consistency:
-
Minimize Incubation Time: If the compound is found to be unstable, design your experiments to minimize the time the compound is in the aqueous buffer before analysis.
-
Buffer Selection: Investigate the effect of different buffer species on the stability of your compound. Some buffer components can catalyze hydrolysis.
-
Solvent Choice for Dosing: When introducing the compound to the assay medium from a stock solution (e.g., in DMSO), ensure the final concentration of the organic solvent is low and does not affect the assay, as it can also influence compound stability and solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways are:
-
Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This is accelerated by acidic or basic conditions.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, which may be initiated by air, light, or trace metals.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of the molecule.
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal long-term stability, the solid compound should be stored:
-
Temperature: In a cool environment, refrigerated (2-8 °C) or frozen (-20 °C).
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: In a light-protected container, such as an amber vial.
-
Moisture: In a tightly sealed container, preferably in a desiccator, to protect from moisture.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a dry, aprotic solvent like anhydrous DMSO or acetonitrile. These solutions should be stored at -20 °C or -80 °C in tightly sealed vials to prevent moisture absorption. When using the stock solution, allow it to warm to room temperature before opening to prevent condensation of moisture into the solution.
Q4: Can I use aqueous buffers to prepare solutions of this compound?
A4: Aqueous solutions are prone to hydrolysis and should be prepared fresh for immediate use. If an aqueous buffer is necessary, it should be at or near neutral pH (pH 7). Avoid acidic and basic buffers to minimize the rate of hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study for Hydrolytic Stability
This protocol outlines a forced degradation study to assess the hydrolytic stability of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatically controlled water bath or incubator
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Prepare Degradation Samples:
-
Acidic Condition: In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Condition: In a separate vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Condition: In a third vial, mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Place the vials in a water bath or incubator set to a desired temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Immediately neutralize the withdrawn aliquots. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl. This is to stop the degradation reaction.
-
HPLC Analysis: Dilute the neutralized aliquots with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Protocol 2: Recommended HPLC Method for Stability Analysis
This is a starting point for an HPLC method to separate this compound from its primary hydrolytic degradation product. Method validation is required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (determine by UV scan, likely around 220-260 nm) |
| Injection Volume | 10 µL |
Note: The hydrolytic degradation product, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, will have a shorter retention time than the parent ester under these conditions.
Visualizations
Degradation Pathway
Caption: Primary degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Sources
- 1. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of scaling this synthesis from the lab bench to pilot production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant and industrially relevant strategies for synthesizing this target molecule. The choice between them often depends on the cost and availability of starting materials, as well as process safety considerations.
-
Direct Condensation (Knorr-Type Synthesis): This is a one-step approach involving the cyclocondensation of a 1,3-dicarbonyl compound, specifically ethyl 2,4-dioxopentanoate, with ethylhydrazine.[1][2] This method is atom-economical but presents a significant challenge in controlling regioselectivity.
-
Two-Step Synthesis (N-Alkylation): This route first involves the synthesis of the unsubstituted pyrazole, ethyl 3-methyl-1H-pyrazole-5-carboxylate, by reacting ethyl 2,4-dioxopentanoate with hydrazine hydrate.[3] The resulting intermediate is then N-ethylated in a separate step using an ethylating agent (e.g., diethyl carbonate, ethyl iodide) to yield the final product. This approach can offer better control over the final isomer but adds a step to the overall process.
Q2: Which synthetic route is generally preferred for scale-up?
The two-step N-alkylation route is often favored for larger-scale synthesis. The primary reason is the mitigation of regioselectivity issues. The direct condensation with ethylhydrazine can produce a mixture of two regioisomers that are often difficult and costly to separate on a large scale.[4] The two-step approach allows for the purification of the intermediate pyrazole before the final, typically high-yielding, N-alkylation step. Furthermore, using safer, "green" alkylating agents like diethyl carbonate can improve the process's safety profile compared to highly toxic alternatives.[5][6]
Q3: What are the most critical safety considerations when scaling up this synthesis?
-
Hydrazine Derivatives: Both hydrazine hydrate and ethylhydrazine are toxic and potentially carcinogenic.[2] Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The initial condensation reaction is exothermic.[7] When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Gradual (dropwise) addition of the hydrazine reagent at controlled temperatures (e.g., 0 °C) is critical to prevent a runaway reaction.[3]
-
Pyrophoric Reagents: If using strong bases like sodium hydride (NaH) for the N-alkylation step, extreme caution is necessary. NaH is highly flammable and reacts violently with water.[8] Consider alternative, non-pyrophoric bases like potassium carbonate for larger-scale operations.[8]
-
Thermal Stability: While the pyrazole core is generally stable, it is crucial to understand the thermal stability of all intermediates and the final product, especially if purification is performed via vacuum distillation at elevated temperatures.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem Area 1: Regioselectivity & Purity
Q: My direct condensation reaction is producing a mixture of regioisomers (1-ethyl-3-methyl and 1-ethyl-5-methyl). How can I improve the selectivity for the desired 1,ethyl-3-methyl-1H-pyrazole-5-carboxylate?
This is the most common challenge with the direct, one-pot synthesis. The formation of two isomers arises from the initial nucleophilic attack of ethylhydrazine on one of the two different carbonyl groups of ethyl 2,4-dioxopentanoate.
Causality: The regiochemical outcome is a delicate balance of steric and electronic factors. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization.[2][7] The initial attack can occur at either the C2-ketone or the C4-ketone. Generally, the more electrophilic carbonyl reacts first. Subsequent cyclization is influenced by the nucleophilicity of the remaining nitrogen atom.
Troubleshooting Protocol:
-
pH Control: The reaction pH is a critical parameter. Acid catalysis can influence which carbonyl is more activated. An acetic acid catalyst is commonly used.[2] Systematically screen the amount of acid catalyst. A recent kinetic study on the Knorr synthesis revealed unexpectedly complex pathways, suggesting that reaction conditions can have non-obvious effects.[10]
-
Temperature Profiling: Run the reaction at a lower temperature (e.g., -10 °C to 0 °C) during the initial addition and then slowly warm to room temperature. This can often favor one kinetic pathway over another, enhancing selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition states of the competing pathways. While ethanol is common, explore other solvents like isopropanol or acetonitrile to assess the impact on the isomeric ratio.
-
Adopt the Two-Step Route: If high purity (>99%) is required, the most reliable solution is to switch to the two-step synthesis. Synthesize and purify ethyl 3-methyl-1H-pyrazole-5-carboxylate first, then perform a clean N-ethylation.
Diagram: Competing Pathways in Knorr Pyrazole Synthesis
Caption: Knorr synthesis pathways leading to regioisomers.
Problem Area 2: Reaction Yield & Completion
Q: My reaction yield is consistently low (<70%). How can I improve it?
Low yield can stem from incomplete conversion, side reactions, or losses during work-up and purification.
Troubleshooting Workflow:
-
Assess Reaction Completion: Monitor the reaction by TLC or LC-MS. If starting material is still present after the recommended time, consider increasing the reaction temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time.
-
Check Reagent Stoichiometry: Ensure that at least a slight excess (1.1 equivalents) of the hydrazine reagent is used to drive the reaction to completion.[3]
-
Optimize Work-up Procedure: The product is an oil, and significant material can be lost during extraction if partitioning is poor.
-
Ensure the aqueous phase is saturated with NaCl (brine) to decrease the solubility of the organic product.
-
Perform multiple extractions with a suitable solvent (e.g., 3 x 50 mL EtOAc for a lab-scale reaction).[3]
-
Back-extract the combined organic layers with brine to remove residual water-soluble impurities.
-
-
Purification Method: Column chromatography can lead to significant losses on a large scale. Vacuum distillation is often the preferred method for purifying the final product, which is a liquid/oil.[5]
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Problem Area 3: N-Alkylation Step (Two-Step Route)
Q: My N-ethylation of ethyl 3-methyl-1H-pyrazole-5-carboxylate is inefficient and gives byproducts. What should I optimize?
A successful N-alkylation hinges on the proper choice of base, ethylating agent, solvent, and temperature.
Causality: The pyrazole anion formed after deprotonation is a strong nucleophile. The reaction must be conducted under anhydrous conditions to prevent quenching the base and anion. The choice of ethylating agent impacts reactivity and safety.
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | Potassium Carbonate (K₂CO₃) | A safe, inexpensive, and effective base for scale-up. Requires a polar aprotic solvent like DMF or Acetonitrile.[8] |
| Sodium Hydride (NaH) | Highly effective, generating the pyrazole anion quickly. However, it is pyrophoric and poses significant safety risks on a large scale.[5][8] | |
| Ethylating Agent | Diethyl Carbonate | A "green," low-toxicity reagent. Requires higher temperatures (80-140 °C) and is less reactive, but much safer for industrial processes.[5][6] |
| Ethyl Iodide (EtI) / Ethyl Bromide (EtBr) | Highly reactive, allowing for lower reaction temperatures. However, they are more toxic and expensive. | |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are ideal as they solubilize the pyrazole and the base without interfering with the reaction. Ensure the solvent is anhydrous. |
| Temperature | Dependent on Reagent | For K₂CO₃/Diethyl Carbonate: 80-120 °C. For NaH/EtI: 0 °C to Room Temperature. Monitor for exotherms. |
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Base and Substrate Addition: Add the base to the solution of the pyrazole in the solvent. Stir for 30-60 minutes to ensure complete formation of the anion before adding the ethylating agent.
-
Ethylating Agent Addition: Add the ethylating agent dropwise, especially if using a highly reactive one, to control any potential exotherm.
-
Monitor Conversion: Track the disappearance of the starting material by TLC or LC-MS to determine the optimal reaction time.
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Setup: Equip a jacketed reactor with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Maintain an inert nitrogen atmosphere.
-
Charging: Charge the reactor with ethyl 2,4-dioxovalerate (1.0 eq) and ethanol (5-10 volumes). Begin stirring and cool the solution to 0-5 °C.
-
Addition: Slowly add hydrazine monohydrate (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor for completion by TLC/LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Add water and ethyl acetate to the residue.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can often be used directly in the next step or purified by vacuum distillation or crystallization.[3]
-
Step B: N-Ethylation to Yield this compound
-
Setup: Use a clean, dry, inerted reactor suitable for heating.
-
Charging: Charge the reactor with ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5-10 volumes).
-
Reaction: Heat the mixture to 100-110 °C. Add diethyl carbonate (2.0-3.0 eq) slowly. Maintain the temperature and stir for 4-8 hours. Monitor for completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃).
-
Remove the DMF under high vacuum.
-
Dissolve the residue in ethyl acetate and wash thoroughly with water and then brine to remove any remaining DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product with high purity.[5]
References
-
Blucher Proceedings. (n.d.). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Martins, M. A. P., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(21), 3956. Available at: [Link]
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2489. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ACS Publications. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. Retrieved from [Link]
-
Han, Q., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(21), 6436. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific heterocyclic synthesis. We provide in-depth troubleshooting guides and FAQs to ensure your reaction proceeds to completion with high yield and purity.
PART 1: Troubleshooting Guide for Incomplete Reactions
This section addresses the most frequently encountered issues during the synthesis, which typically involves the cyclocondensation of a β-diketone equivalent (ethyl 2,4-dioxopentanoate) with ethylhydrazine.
Question 1: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I drive the reaction to completion?
An incomplete reaction is the most common hurdle. The root cause often lies in suboptimal reaction conditions or reagent quality. Let's diagnose the potential issues systemically.
Causality Analysis: The formation of the pyrazole ring is a condensation reaction, meaning it is an equilibrium process.[1][2] To drive the reaction forward, conditions must favor the product. Factors like temperature, solvent polarity, pH, and reagent stability are critical levers.
Table 1: Troubleshooting Low Conversion
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Suboptimal Temperature | The cyclization and subsequent dehydration steps have activation energy barriers that must be overcome. Insufficient thermal energy can lead to a stalled reaction. Conversely, excessive heat can promote side reactions or decomposition. | Optimization: Begin the reaction at 0°C during the initial addition of ethylhydrazine to control the initial exothermic condensation, then allow it to warm to room temperature.[3] If the reaction stalls, gently reflux the mixture (temperature depends on the solvent, e.g., ethanol ~78°C) and monitor by TLC. |
| Incorrect Solvent Choice | Solvent polarity can influence the stability of intermediates and transition states. While polar protic solvents like ethanol are common, they can participate in hydrogen bonding, sometimes slowing the reaction. Some studies suggest aprotic dipolar solvents can improve outcomes for similar pyrazole syntheses.[1] | Primary Recommendation: Use absolute ethanol as the solvent. Ensure it is dry, as water can hinder the dehydration step. Alternative: If yields remain low, consider testing an aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) on a small scale.[1] |
| Improper pH Environment | The reaction is typically catalyzed by a weak acid. The acid protonates a carbonyl group, making it more electrophilic for the initial nucleophilic attack by the hydrazine. If the medium is too neutral or too strongly acidic/basic, the reaction rate will decrease. | Protocol: Add a catalytic amount of glacial acetic acid (typically 1-5% v/v) to your ethanol solvent before adding the hydrazine.[4] This provides the necessary protons to facilitate the reaction without promoting side reactions like ester hydrolysis. |
| Reagent Purity/Stability | Ethylhydrazine can degrade over time, especially if not stored properly. The β-diketone starting material (ethyl 2,4-dioxopentanoate) can also exist in its enol form, but impurities will affect stoichiometry. | Action: Use freshly opened or purified ethylhydrazine. Verify the purity of your diketone starting material via NMR. Ensure you are using the correct molar ratio (typically a slight excess of the hydrazine, e.g., 1.1 equivalents). |
Experimental Workflow: Driving the Reaction to Completion
Caption: Troubleshooting workflow for a stalled pyrazole synthesis.
Question 2: My NMR analysis shows a mixture of products. How can I improve the regioselectivity to favor the 1-ethyl-3-methyl-5-carboxylate isomer?
This is a classic challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls. The two nitrogen atoms of ethylhydrazine are not equivalent, and they can attack either of the two carbonyl groups of ethyl 2,4-dioxopentanoate, leading to two possible regioisomers.
Mechanistic Insight: The regiochemical outcome is determined by which carbonyl group of the diketone is attacked by which nitrogen of the ethylhydrazine. The reaction is under kinetic or thermodynamic control, which can be influenced by your choice of conditions.
Caption: Regioisomeric pathways in the synthesis of substituted pyrazoles.
Strategies for Improving Regioselectivity:
-
pH Control: The most effective method. Under acidic conditions, the more basic, unsubstituted (-NH2) nitrogen of ethylhydrazine is more likely to be protonated, reducing its nucleophilicity. This leaves the substituted nitrogen (-NHEt) as the primary nucleophile, which will preferentially attack the more reactive (less sterically hindered) ketone at the C4 position. This favors the desired product.
-
Protocol: Ensure catalytic acetic acid is present in the reaction medium.
-
-
Temperature: Lower temperatures often favor kinetic control, which can enhance selectivity.
-
Protocol: Conduct the initial addition and stirring at 0°C for a longer period (1-2 hours) before allowing the reaction to warm to room temperature.[3]
-
-
Purification: If a mixture is unavoidable, careful purification is key.
-
Technique: Flash column chromatography on silica gel is generally effective. The two isomers often have slightly different polarities.
-
Solvent System: Use a gradient elution, starting with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC. Adding a small amount (0.1-1%) of triethylamine to the solvent system can prevent streaking on the silica gel.[5]
-
Question 3: I am observing significant byproduct formation, particularly a new polar spot on my TLC plate. What could this be?
Beyond regioisomers, other side reactions can reduce your yield. The most common is the hydrolysis of the ethyl ester.
Potential Byproducts and Solutions:
| Byproduct | Identification | Cause | Prevention & Mitigation |
| 1-ethyl-3-methyl-1H- pyrazole-5-carboxylic acid [6] | A more polar spot on TLC that may streak. Will show loss of ethyl signals and a broad -OH peak in ¹H NMR. MS will show M+ at m/z 154.17. | Hydrolysis of the ethyl ester. This is promoted by the presence of water combined with acidic or basic conditions, especially upon heating. | 1. Use Anhydrous Reagents: Ensure your ethanol is absolute and other reagents are dry. 2. Control pH: Avoid using strong acids or bases. Catalytic acetic acid is sufficient. 3. Careful Work-up: During the work-up, neutralize the reaction mixture carefully with a saturated NaHCO₃ solution and avoid prolonged contact with aqueous layers.[3] |
| Hydrazone Intermediate | Less polar than the final product. May be unstable and difficult to isolate. | Incomplete cyclization/dehydration. This points to suboptimal reaction conditions (insufficient heat or catalyst). | Follow the recommendations in Question 1 to ensure the reaction goes to completion. Increasing the reaction time or temperature can facilitate the final ring-closing and dehydration steps. |
PART 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism for this pyrazole synthesis?
This reaction follows the Knorr pyrazole synthesis pathway, a cornerstone of heterocyclic chemistry.[7][8]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from ethylhydrazine onto one of the carbonyl carbons of ethyl 2,4-dioxopentanoate.
-
Condensation: This forms a tetrahedral intermediate which eliminates water to yield a hydrazone intermediate.
-
Cyclization: The remaining nitrogen atom then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: The resulting five-membered ring intermediate readily dehydrates to form the stable, aromatic pyrazole ring.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
FAQ 2: What is a reliable, step-by-step protocol for setting up and monitoring the reaction?
This protocol provides a robust starting point for optimization.
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (1 equivalent).
-
Add absolute ethanol (approx. 5-10 mL per gram of diketone) and a catalytic amount of glacial acetic acid (e.g., 0.05 equivalents).
-
Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0°C.
-
-
Reagent Addition:
-
Slowly add ethylhydrazine (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
-
Reaction Execution:
-
After the addition is complete, stir the reaction at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate solvent system.
-
Visualize spots under a UV lamp (254 nm). The product should appear as a new, higher Rf spot compared to the diketone starting material. The reaction is complete when the starting material spot has disappeared or is very faint.
-
If the reaction has not completed after 16 hours, gently heat the mixture to reflux (approx. 78°C) for 2-4 hours, monitoring by TLC every hour.
-
FAQ 3: What are the best practices for work-up and purification?
A clean work-up is essential for obtaining a pure product and simplifying chromatography.
Work-up Procedure:
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (to neutralize the acetic acid).[3]
-
Water.
-
Saturated aqueous NaCl (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
Purification:
-
Method: Flash column chromatography on silica gel.
-
Eluent: Start with a non-polar eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity based on TLC analysis.
-
Analysis: Collect fractions and analyze by TLC to pool the pure product. Concentrate the pure fractions to obtain the final product, which should be a clear oil or low-melting solid.
FAQ 4: Which analytical techniques are essential for confirming my product?
Proper characterization is non-negotiable for confirming the structure and purity of your target molecule.
Table 2: Key Analytical Data for Product Confirmation
| Technique | Expected Result for this compound |
| ¹H NMR | A singlet for the pyrazole ring proton (~6.5 ppm). Two distinct quartets for the two -CH₂- groups of the ethyl substituents. A singlet for the methyl group on the pyrazole ring (~2.3 ppm). Two distinct triplets for the two -CH₃ groups of the ethyl substituents. |
| ¹³C NMR | Expect 9 distinct carbon signals corresponding to the molecular formula C₉H₁₄N₂O₂. A signal for the ester carbonyl carbon (~160-165 ppm). |
| Mass Spec (MS) | The calculated molecular weight is 182.22 g/mol .[9] Look for the molecular ion peak [M]+ at m/z = 182 or the protonated peak [M+H]+ at m/z = 183. |
| FT-IR | A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the ester. C-H stretching bands around 2900-3000 cm⁻¹. |
References
-
Editorial: Green Synthesis of Heterocycles. PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Optimization of reaction conditions | Download Scientific Diagram. ResearchGate. [Link]
-
Heterocyclic Compounds. MSU chemistry. [Link]
-
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal. [Link]
-
Heterocyclic Chemistry. University of Regensburg. [Link]
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2. PubChem. [Link]
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 8. chem.gla.ac.uk [chem.gla.ac.uk]
- 9. lab-chemicals.com [lab-chemicals.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate
For researchers and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a non-negotiable cornerstone of scientific rigor. The biological activity of a compound is intrinsically linked to its three-dimensional structure; even subtle differences, such as the placement of a substituent on a heterocyclic ring, can lead to dramatic shifts in efficacy and safety. This is particularly true for substituted pyrazoles, a class of compounds renowned for their diverse pharmacological properties.[1][2]
This guide provides an in-depth, multi-technique strategy for the structural confirmation of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS No: 50920-64-4). We will move beyond a simple recitation of data to explain the causal-driven choices behind the analytical workflow. By comparing the target compound's spectroscopic signature with that of its critical regioisomeric and structural alternatives, we present a self-validating system for ensuring the correct molecular architecture has been achieved.
The Synthetic Imperative: Controlling Regioselectivity
The most common route to N-substituted pyrazole-5-carboxylates is the Knorr pyrazole synthesis, involving the condensation of a β-keto ester with a substituted hydrazine.[1] The choice of reactants is the first and most critical control point for determining the final product's regiochemistry.
The synthesis of our target compound proceeds from the reaction of ethyl 2,4-dioxovalerate (ethyl acetoacetate) with ethylhydrazine. However, this reaction can theoretically yield two distinct regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by which nitrogen of the ethylhydrazine.
This inherent possibility of forming the undesired regioisomer, Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate , necessitates the robust analytical confirmation detailed in the following sections.
Spectroscopic Elucidation: A Multi-Faceted Approach
No single technique can provide absolute proof of structure. A synergistic approach, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is required to build a comprehensive and irrefutable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between the target compound and its isomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint.
Causality of Experimental Choice: The key to differentiating the 1,3,5- and 1,5,3-isomers lies in the chemical shift of the lone proton on the pyrazole ring (H-4) and the through-space correlations of the N-ethyl group. The electronic influence of the adjacent ester versus the methyl group creates a measurable difference in the H-4 resonance. Furthermore, 2D NMR techniques like NOESY can definitively place the N-ethyl group next to the C-5 position.
Comparative NMR Data Analysis
The table below contrasts the expected ¹H and ¹³C NMR chemical shifts (in ppm) for our target compound and three key alternatives. These alternatives are chosen to highlight the specific spectral changes that occur with N-alkylation and substituent rearrangement.
| Compound Name | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Target) | ![]() | H-4: ~6.7-6.8 (s, 1H)N-CH₂: ~4.4-4.5 (q, 2H)C-CH₃: ~2.3 (s, 3H) | C-5 (ester): ~140C-3 (methyl): ~151C-4: ~110 |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | ![]() | H-4: ~6.6-6.7 (s, 1H)N-CH₃: ~4.0-4.1 (s, 3H)C-CH₃: ~2.3 (s, 3H) | C-5 (ester): ~139C-3 (methyl): ~150C-4: ~109 |
| Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (Regioisomer) | ![]() | H-4: ~6.2-6.3 (s, 1H)N-CH₃: ~3.7-3.8 (s, 3H)C-CH₃: ~2.4 (s, 3H) | C-3 (ester): ~148C-5 (methyl): ~142C-4: ~107 |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | ![]() | H-4: ~6.5-6.6 (s, 1H)N-H: Broad, ~12-13C-CH₃: ~2.3 (s, 3H) | C-5 (ester): ~135C-3 (methyl): ~148C-4: ~107 |
Note: Structures are illustrative. Chemical shifts are estimates based on published data for similar compounds and may vary based on solvent and concentration.[3][4][5]
Key Distinguishing Features:
-
H-4 Chemical Shift: The H-4 proton in the target compound is adjacent to the C-3 methyl group and the C-5 ester group. In its regioisomer (Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate), the H-4 proton is adjacent to the C-5 methyl group and the C-3 ester group, resulting in a noticeable upfield shift (~0.5 ppm).
-
N-Alkyl vs. N-H: The presence of a quartet around 4.4-4.5 ppm and a triplet around 1.4-1.5 ppm is a clear indicator of the N-ethyl group, distinguishing it from the N-H pyrazole which shows a broad, exchangeable proton signal.[6][7] The N-methyl analogs show a sharp singlet instead of the ethyl pattern.[8][]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30° pulse angle, a 2-second relaxation delay, and accumulate at least 16 scans.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Use a 45° pulse angle, a 2-second relaxation delay, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., within the ethyl groups).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the ester carbonyl carbon to the ethyl ester protons and the pyrazole ring protons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment. A cross-peak between the N-CH₂ protons and the C-4 proton would strongly support the 1,3,5-substitution pattern, confirming their spatial proximity.
Mass Spectrometry (MS): Confirming Composition and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule, providing a high degree of confidence in the molecular formula.
Causality of Experimental Choice: While MS is generally unable to distinguish between regioisomers as they have identical masses, HRMS provides an exact mass measurement with sub-ppm accuracy. This serves as a critical validation step, ruling out unexpected products and confirming that the synthesized compound has the correct molecular formula (C₉H₁₄N₂O₂).
Expected Data:
-
Molecular Formula: C₉H₁₄N₂O₂
-
Molecular Weight: 182.22 g/mol [10]
-
HRMS (ESI+): Expected [M+H]⁺ exact mass of 183.1128, which should be within 5 ppm of the theoretical value.
Typical Fragmentation Pattern: The primary fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) would involve the loss of the ethoxy group (-45 Da) from the ester, followed by the loss of carbon monoxide (-28 Da).
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Data Acquisition: Acquire the spectrum in positive ion mode. Calibrate the instrument immediately before the run to ensure high mass accuracy.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition and compare it to the theoretical formula.
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
Causality of Experimental Choice: This technique serves as a quick quality control check. The presence of a strong carbonyl stretch confirms the ester functional group, while the absence of a broad N-H stretch (typically >3100 cm⁻¹) confirms that the pyrazole nitrogen has been successfully alkylated.[11][12]
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~2980-2850 | C-H stretch (aliphatic) | Confirms methyl and ethyl groups |
| ~1720-1735 | C=O stretch (ester) | Confirms ester functional group |
| ~1550-1600 | C=N, C=C stretch | Pyrazole ring vibrations |
| ~1250-1050 | C-O stretch (ester) | Confirms ester functional group |
| Absence >3100 | No N-H stretch | Confirms N-alkylation |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the major peaks.
Definitive Confirmation: Single-Crystal X-Ray Crystallography
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[2] It provides a precise three-dimensional map of the atoms in a molecule, leaving no doubt as to its connectivity and regiochemistry.
Causality of Experimental Choice: For novel compounds entering preclinical development or when spectroscopic data is ambiguous, crystallography provides the ultimate proof of structure. It reveals precise bond lengths, bond angles, and intermolecular interactions that govern the material's solid-state properties.[13][14]
Generalized Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[15]
-
Data Collection: Place the mounted crystal in a diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.[15] Refine the atomic positions and thermal parameters against the experimental data until a final, stable structural model is achieved.
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. Generate a final crystallographic report, typically in the form of a Crystallographic Information File (CIF).
Conclusion
The structural confirmation of This compound is a process of accumulating corroborating evidence. While a synthetic strategy can be designed to favor its formation, only a rigorous analytical workflow can provide irrefutable proof. HRMS validates the elemental formula, FTIR confirms the functional groups, and a comprehensive suite of NMR experiments, particularly 2D techniques, elucidates the precise connectivity and differentiates it from its key regioisomer. For ultimate certainty, single-crystal X-ray crystallography provides an unassailable, three-dimensional picture of the molecule. By following this self-validating, multi-technique guide, researchers can proceed with confidence that their molecule is, in fact, the one they intended to make.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Yoon, Y. J. et al. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Lab-Chemicals.Com.
- PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- Khan, I. et al. (2022).
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Sharma, N. et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries.
- ChemicalBook.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- SpectraBase.
- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum.
- PubChem.
- A-Star Research.
- AIP Publishing. (2014).
- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester IR Spectrum.
- RSC Publishing. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles.
- ChemicalBook. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR.
- Sigma-Aldrich.
- ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)
- MDPI. (2016).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Pyrazole Scaffold: A Comparative Guide to Inhibitor Mechanisms from a Foundational Carboxylate to Marketed Drugs
This guide provides an in-depth comparison of pyrazole-based inhibitors, using ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a structural archetype to explore the vast therapeutic landscape unlocked by the pyrazole scaffold. We will dissect the mechanisms of action, performance data, and experimental validation of prominent pyrazole-containing drugs, offering researchers and drug development professionals a comprehensive technical resource.
Introduction: The Pyrazole as a Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is celebrated in medicinal chemistry as a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (including hydrogen bonding as both a donor and acceptor) make it a versatile core for designing potent and selective modulators of biological targets.[3][4] Numerous FDA-approved drugs, from anti-inflammatory agents to cancer therapeutics, incorporate this critical moiety, highlighting its significance in modern pharmacotherapy.[1][5]
This guide uses a simple, commercially available pyrazole derivative, this compound, as a conceptual starting point. While this specific molecule is primarily documented as a biochemical reagent or synthetic building block with limited publicly available data on its own inhibitory activity, its structure provides a fundamental framework.[6][7] By comparing this foundational structure to highly developed, clinically successful pyrazole inhibitors, we can illuminate the structure-activity relationships (SAR) and mechanistic diversity that have made the pyrazole scaffold a cornerstone of drug discovery.
Section 1: The Archetype - this compound
Before delving into complex inhibitors, we first characterize our reference compound.
-
Chemical Structure:
-
Physicochemical Properties: It is a substituted pyrazole with an ethyl group at the N1 position, a methyl group at C3, and an ethyl carboxylate group at C5. These substitutions influence its solubility, lipophilicity, and potential for interaction with biological targets. The ester moiety, for instance, could act as a hydrogen bond acceptor.
-
Biological Activity: Public literature primarily identifies this compound as a reagent for chemical synthesis.[7] Its specific biological targets and inhibitory profile are not extensively characterized, making it an ideal neutral starting point for understanding how modifications to the pyrazole core can confer potent and specific bioactivity.
Section 2: Comparative Analysis of Prominent Pyrazole Inhibitors
The true power of the pyrazole scaffold is revealed in its derivatives. By strategically adding functional groups, medicinal chemists have targeted a wide array of enzymes and receptors.
Selective COX-2 Inhibition: Celecoxib
Celecoxib (Celebrex) is a diaryl-substituted pyrazole that revolutionized the treatment of inflammation.[8]
-
Mechanism of Action: Celecoxib is a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[9][10] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is induced at sites of inflammation.[11] Celecoxib's polar sulfonamide side chain binds to a hydrophilic pocket near the active site of COX-2, an interaction that is sterically hindered in the narrower active site of COX-1.[9][10] This selectivity allows it to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10][11]
-
Therapeutic Application: Used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8][10]
PDE5 Inhibition: Sildenafil
Sildenafil (Viagra) demonstrates how the pyrazole scaffold can be adapted to target enzymes in signaling pathways.
-
Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[12][13] In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[12][14] cGMP induces smooth muscle relaxation and vasodilation, leading to penile erection.[12] PDE5 is the enzyme responsible for degrading cGMP.[13] By competitively inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby amplifying and prolonging the NO-mediated erectile response.[12][15] Its structure mimics that of cGMP, allowing it to bind to the enzyme's catalytic site.[16]
-
Therapeutic Application: Treatment of erectile dysfunction and pulmonary arterial hypertension.[12]
Cannabinoid Receptor Antagonism: Rimonabant
Rimonabant (Acomplia) is an example of a pyrazole derivative designed to antagonize a G-protein coupled receptor (GPCR).
-
Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[17][18] These receptors are predominantly found in the central nervous system and peripheral tissues and are part of the endocannabinoid system, which regulates appetite and energy balance.[19][20] By blocking the activation of CB1 receptors by endocannabinoids (like anandamide), Rimonabant was designed to reduce appetite and food intake.[19][20]
-
Therapeutic Application & Withdrawal: Initially approved in Europe for obesity, it was later withdrawn worldwide due to serious psychiatric side effects, including depression and suicidal ideation, highlighting the critical importance of off-target effects and central nervous system penetration in drug design.[17][19]
Positive Allosteric Modulation: CDPPB
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) illustrates a more nuanced mechanism: allosteric modulation rather than direct inhibition.
-
Mechanism of Action: CDPPB is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[21] Unlike a direct agonist, it does not activate the receptor on its own. Instead, it binds to an allosteric site (a location distinct from the glutamate binding site) and potentiates the receptor's response when glutamate is present.[22] This mechanism enhances endogenous signaling in a more physiologically controlled manner than direct, continuous activation. CDPPB has been shown to increase the activation of downstream signaling pathways like AKT and ERK1/2.[21][23]
-
Therapeutic Application: Investigated for its potential in treating cognitive and psychiatric disorders, including schizophrenia and Huntington's disease.[21][23]
Section 3: Tabular Summary of Inhibitor Properties
| Compound | Primary Target | Mechanism of Action | Key Quantitative Data | Therapeutic Area | Citations |
| This compound | Not well-defined | N/A (Biochemical Reagent) | N/A | Research/Synthesis | [7] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective Competitive Inhibition | ~10-20 times more selective for COX-2 over COX-1 | Anti-inflammatory, Analgesic | [8][10] |
| Sildenafil | Phosphodiesterase 5 (PDE5) | Selective Competitive Inhibition | IC₅₀ ≈ 5 nM | Erectile Dysfunction, PAH | [12][16] |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Inverse Agonist / Antagonist | N/A | Anti-obesity (Withdrawn) | [17][19] |
| CDPPB | Metabotropic Glutamate Receptor 5 (mGluR5) | Positive Allosteric Modulator | EC₅₀ = 10 nM (human), 20 nM (rat) | CNS Disorders (Investigational) |
Section 4: Key Experimental Protocols for Characterizing Pyrazole Inhibitors
The characterization of a novel pyrazole inhibitor requires a tiered approach, moving from specific molecular interactions to cellular effects. The protocols described below are self-validating systems, incorporating positive and negative controls to ensure data integrity.
Protocol: In Vitro Enzyme Inhibition Assay (Example: PDE5)
Causality: This assay directly measures the ability of a test compound to inhibit the activity of its purified target enzyme. It is a crucial first step to confirm the mechanism of action and determine potency (IC₅₀). The choice of a fluorescent substrate provides a highly sensitive and continuous readout of enzyme activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test pyrazole compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 10 pM).
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute purified human recombinant PDE5 enzyme in reaction buffer to a working concentration (e.g., 0.5 U/mL).
-
Prepare a solution of the fluorescent substrate, cGMP (e.g., FAM-cGMP), at a concentration close to its Km value.
-
Prepare a positive control inhibitor (Sildenafil) and a negative control (DMSO vehicle).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of reaction buffer to all wells.
-
Add 5 µL of the test compound dilutions, positive control, or negative control to respective wells.
-
Add 10 µL of the PDE5 enzyme solution to all wells except for a "no enzyme" control.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 15 µL of the FAM-cGMP substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence polarization or intensity on a plate reader at appropriate excitation/emission wavelengths.
-
Take readings every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Normalize the data, setting the negative control (DMSO) as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
Causality: Before advancing an inhibitor, it is essential to assess its general toxicity to living cells. The MTT assay provides a reliable measure of cell viability by quantifying the metabolic activity of mitochondrial reductase enzymes.[24][25] A potent inhibitor should ideally show low cytotoxicity against non-target cell lines.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if applicable) in appropriate media until it reaches ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole compound in culture media.
-
Remove the old media from the cells and replace it with 100 µL of media containing the compound dilutions. Include wells for a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Normalize the data to the negative control (100% viability).
-
Plot cell viability (%) versus the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration).
-
Section 5: Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological systems and experimental processes.
Caption: COX-2 inhibition pathway by Celecoxib.
Caption: PDE5 inhibition pathway by Sildenafil.
Caption: General workflow for pyrazole inhibitor screening.
Conclusion
The pyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Starting from a simple framework like this compound, the addition and optimization of functional groups have yielded inhibitors for a remarkable range of biological targets, including enzymes like COX-2 and PDE5, and receptors like CB1 and mGluR5. This comparative guide demonstrates that the success of a pyrazole-based inhibitor lies not in the core itself, but in the precise chemical tailoring that enables specific and potent interactions with a chosen target. For researchers in the field, the pyrazole ring remains a fertile ground for the discovery of next-generation therapeutics.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]
-
Sildenafil - Wikipedia. [Link]
-
What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. [Link]
-
Celecoxib - Wikipedia. [Link]
-
[Mode of action of sildenafil] - PubMed. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. [Link]
-
What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
-
Sildenafil: Efficacy, safety, tolerability and mechanism of action in treating erectile dysfunction - ResearchGate. [Link]
-
The Definitive Guide To Sildenafil: Uses, Science, And Sourcing Insights. [Link]
-
Rimonabant - Wikipedia. [Link]
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]
-
Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC - PubMed Central. [Link]
-
The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed. [Link]
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. [Link]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Sildenafil - Wikipedia [en.wikipedia.org]
- 13. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. The Definitive Guide To Sildenafil: Uses, Science, And Sourcing Insights [octagonchem.com]
- 17. Rimonabant - Wikipedia [en.wikipedia.org]
- 18. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 20. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Analogs in Drug Discovery
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide provides a comparative analysis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and its structural analogs. We delve into the synthetic strategies, explore the nuanced structure-activity relationships (SAR) across different biological targets—including kinase inhibition and antimicrobial activity—and provide detailed, validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the pyrazole scaffold for the rational design of novel therapeutic agents.
Introduction: The Enduring Versatility of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement confers a combination of physicochemical properties—including hydrogen bonding capability, metabolic stability, and tunable lipophilicity—that make it an ideal building block for drug design.[3] Consequently, pyrazole derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective effects.[1][4][5]
Commercially successful drugs like the anti-inflammatory Celecoxib (a COX-2 inhibitor) and the kinase inhibitor Crizotinib underscore the therapeutic and commercial importance of this scaffold. The core subject of this guide, this compound, represents a synthetically accessible and highly versatile template. By systematically modifying the substituents at the N-1, C-3, and C-4 positions, researchers can fine-tune the compound's properties to achieve high potency and selectivity for a desired biological target. This guide will explore these modifications, providing a framework for understanding and predicting their impact on biological function.
Synthetic Strategies for 1,3,5-Substituted Pyrazole Carboxylates
The construction of the 1,3,5-substituted pyrazole core is well-established, with the Knorr pyrazole synthesis and its variations being the most prevalent and robust methods. This approach typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
The causality behind this strategy is the electrophilic nature of the two carbonyl carbons in the β-dicarbonyl substrate and the nucleophilic character of the hydrazine's nitrogen atoms. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The choice of substituted hydrazine (e.g., ethylhydrazine) directly determines the substituent at the N-1 position of the final product.
Below is a generalized workflow for the synthesis of the target pyrazole scaffold.
Caption: Generalized workflow for Knorr-type pyrazole synthesis.
Comparative Analysis of Analogs
The biological activity of pyrazole analogs is highly dependent on the nature and position of their substituents. Modifications can drastically alter a compound's size, polarity, and stereochemistry, thereby influencing its binding affinity to a target protein, its membrane permeability, and its metabolic stability.
Structure-Activity Relationship (SAR) Analysis
The pyrazole ring serves as an excellent scaffold for probing the binding pockets of various enzymes and receptors. The N-1, C-3, C-4, and C-5 positions are key points for diversification.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrazole Compounds
Introduction: The Pyrazole Scaffold - A Privileged Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities.[3][4] This has resulted in numerous FDA-approved drugs for a range of conditions, from inflammation (Celecoxib) and cancer (Ruxolitinib) to obesity (Rimonabant) and viral infections.[1][5][6][7]
However, the journey from a novel synthesized pyrazole to a viable drug candidate is paved with rigorous biological validation. A compound's therapeutic potential is not defined by its structure alone, but by a demonstrable, potent, and selective biological effect. This guide provides a comprehensive framework for researchers to design and execute a robust validation cascade, comparing the performance of novel pyrazole compounds against established alternatives and ensuring the generation of trustworthy, reproducible data.
Part 1: The Validation Cascade - A Strategy from Hypothesis to Proof-of-Concept
The validation of a novel compound is not a linear checklist but a logical, branching pathway. The experimental strategy is fundamentally dictated by the compound's origin: was it rationally designed for a specific molecular target, or was it identified through a phenotypic screen?
Figure 1: A generalized workflow for the biological validation of a novel therapeutic compound.
The Two Paths of Discovery
The initial assays are dictated by the compound's discovery route. Understanding this causality is the first step in an efficient validation plan.
Figure 2: Divergent validation strategies based on compound discovery methodology.
Primary Validation: Is the Compound Active?
The goal of primary validation is to confirm the initial hypothesis with robust, quantitative data. For many pyrazole derivatives targeting enzymatic activity, this involves direct measurement of inhibition. For those discovered in phenotypic screens, it involves quantifying that phenotype.
Common Primary Assays for Pyrazole Compounds:
-
Enzyme Inhibition Assays: Crucial for pyrazoles designed as inhibitors of kinases (e.g., VEGFR-2, CDK9), cyclooxygenases (COX-1/COX-2), or monoamine oxidases (MAO).[8][9][10]
-
Cytotoxicity/Antiproliferative Assays: The foundational assay for anticancer pyrazoles. The MTT, MTS, or Real-Time Glow assays are standard.[11][12][13]
-
Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) determination against relevant bacterial or fungal strains.[14]
-
Receptor Binding Assays: Used if the pyrazole is designed to be a receptor agonist or antagonist.
Secondary & Selectivity Profiling: Is the Compound Specific?
A biologically active compound is not necessarily a good drug candidate. A lack of specificity leads to off-target effects and potential toxicity. This phase is critical for building a compelling case for further development.
-
Rationale for Selectivity: A pyrazole that potently inhibits the cancer-driving kinase CDK9 is promising.[10] However, if it also potently inhibits dozens of other kinases, it may have a narrow therapeutic window. Comparing its activity against a panel of related targets (e.g., a kinase panel) is essential. For anti-inflammatory pyrazoles like Celecoxib, demonstrating selectivity for COX-2 over COX-1 is a defining characteristic that predicts a better gastrointestinal safety profile.[9]
-
Cross-Screening: The compound should be tested in assays unrelated to its primary target to flag potential liabilities early. For example, a compound intended as an anticancer agent should be tested for activity against key cardiac ion channels (e.g., hERG) to assess cardiotoxicity risk.
Part 2: Comparative Data Analysis
Objective comparison requires standardized metrics. All quantitative data should be summarized in tables to facilitate direct comparison with a "gold standard" or existing alternatives.
Key Performance Metrics
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological or biochemical function by 50%. Lower is more potent.
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
-
GI50 (Half-maximal Growth Inhibition): The concentration that causes 50% inhibition of cell growth, commonly used in cancer studies.[15]
-
Selectivity Index (SI): The ratio of the IC50 for an off-target to the IC50 for the on-target (e.g., IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity.
Example Data Comparison: Novel Anticancer Pyrazole
Below is a hypothetical comparison of a novel pyrazole ("NVP-123") designed as a tubulin polymerization inhibitor against the known drug, Combretastatin A-4 (CA-4).[12]
| Compound | Target Cell Line | GI50 (µM)[12] | Target Cell Line (Normal) | GI50 (µM) | Selectivity Index (Normal/Cancer) |
| NVP-123 (Novel) | SK-MEL-28 (Melanoma) | 3.5 | BEAS-2B (Normal Bronchial) | >100 | >28.6 |
| CA-4 (Standard) | SK-MEL-28 (Melanoma) | 0.02 | BEAS-2B (Normal Bronchial) | ~1.0 | ~50 |
| Doxorubicin (Control) | SK-MEL-28 (Melanoma) | 0.45 | BEAS-2B (Normal Bronchial) | 0.9 | 2.0 |
This table clearly demonstrates that while NVP-123 is less potent than the standard CA-4, it exhibits a favorable selectivity profile compared to the non-selective chemotherapeutic Doxorubicin.
Part 3: Detailed Experimental Protocols
Trustworthy data comes from meticulously executed and controlled experiments. The following protocols are presented as self-validating systems.
Protocol: In Vitro Cytotoxicity via MTT Assay
This assay measures the metabolic activity of cells as a proxy for cell viability. It is a cornerstone for evaluating potential anticancer agents.[12][13]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11][16]
-
Causality: Seeding density is optimized to ensure cells are in an exponential growth phase during the experiment and do not become confluent, which would inhibit growth regardless of drug treatment.
-
-
Incubation:
-
Action: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Causality: This recovery period ensures that any observed effects are due to the compound and not stress from the plating process.
-
-
Compound Preparation & Treatment:
-
Action: Prepare a 2X serial dilution of the novel pyrazole compounds and a positive control (e.g., Doxorubicin) in appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Self-Validation:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working.
-
Negative Control: Vehicle (e.g., 0.1% DMSO) to measure maximum cell viability and control for solvent effects.
-
Blank Control: Medium only (no cells) to determine background absorbance.
-
-
-
Drug Incubation:
-
Action: Incubate the treated plates for 48-72 hours at 37°C, 5% CO2.
-
Causality: The incubation time should be sufficient for the compound to exert its antiproliferative or cytotoxic effects, often spanning several cell cycles.
-
-
MTT Addition:
-
Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Causality: Only viable cells with active mitochondrial reductases can convert MTT to formazan. This is the key metabolic readout.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well. Agitate the plate gently to dissolve the formazan crystals.
-
Causality: The purple formazan is insoluble and must be dissolved to allow for accurate spectrophotometric measurement.
-
-
Data Acquisition:
-
Action: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (blank wells). Normalize the data to the negative control (100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the GI50/IC50 value.
-
Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used in vivo model to assess the anti-inflammatory activity of novel compounds.[17]
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized, acute inflammation characterized by edema (swelling). An effective anti-inflammatory agent will reduce the extent of this swelling.
Step-by-Step Methodology:
-
Animal Acclimation & Grouping:
-
Action: Acclimate male Wistar rats (180-200g) for one week. Fast the animals overnight before the experiment. Randomly divide them into groups (n=6 per group).
-
Causality: Acclimation reduces stress-related variability. Fasting ensures consistent drug absorption if administered orally.
-
-
Compound Administration:
-
Action: Administer the test compounds (e.g., 10 mg/kg, 20 mg/kg of novel pyrazole) and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Self-Validation:
-
Positive Control: A known NSAID like Indomethacin or Celecoxib (e.g., 10 mg/kg).[17]
-
Negative Control: The vehicle used to dissolve the compounds (e.g., 0.5% carboxymethyl cellulose).
-
-
-
Induction of Inflammation:
-
Action: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Causality: Carrageenan is a non-antigenic phlogistic agent that reliably induces an inflammatory response mediated by prostaglandins, serotonin, and bradykinin, mimicking aspects of clinical inflammation.
-
-
Measurement of Paw Edema:
-
Action: Measure the paw volume immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
Causality: The plethysmometer provides a precise, quantitative measurement of the change in paw volume, which directly correlates with the degree of edema.
-
-
Data Analysis:
-
Action: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the 0 hr reading.
-
Interpretation: A statistically significant reduction in paw volume in the treated groups compared to the vehicle control group indicates anti-inflammatory activity.
-
Conclusion and Forward Look
This guide outlines a logical, evidence-based framework for validating the biological activity of novel pyrazole compounds. By starting with a clear understanding of the compound's origin, employing robust primary and secondary assays, and benchmarking performance against established standards, researchers can build a compelling data package. The emphasis on causality in experimental design and the inclusion of self-validating controls are paramount for generating trustworthy results.
The successful validation of a pyrazole's activity through these in vitro and in vivo stages is a critical milestone, providing the necessary proof-of-concept to advance the compound into more extensive preclinical development, including ADME/Tox profiling and lead optimization.
References
-
Fathima, W., & Singh, P. (2022). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society. Available at: [Link]
-
Funai, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
SciSpace. (2024). A review on biological activity of pyrazole contain pyrimidine derivatives. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Longdom Publishing. (2023). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bioterrorism & Biodefense. Available at: [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
SRI International. (n.d.). Biological assay development and validation. Available at: [Link]
-
Bentham Science. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Available at: [Link]
-
Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2022). The designed pyrazole-based target compounds. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link]
-
Baset, M. A., et al. (2017). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. Available at: [Link]
-
Alanazi, A. M., et al. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Scientific Reports. Available at: [Link]
-
ResearchGate. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Available at: [Link]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available at: [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
El-Naggar, A. M., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. Available at: [Link]
-
ResearchGate. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Available at: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
-
R Discovery. (2024). In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. Available at: [Link]
-
BioPharm International. (2019). Essentials in Bioassay Development. Available at: [Link]
-
Semantic Scholar. (2017). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Available at: [Link]
-
Charles River Labs. (n.d.). Biological Assay Development. Available at: [Link]
-
ResearchGate. (n.d.). Validation of Assays for the Bioanalysis of Novel Biomarkers. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jchr.org [jchr.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Benchmarking Agrochemicals: From Strategy to Validated Data
Introduction
In the competitive landscape of agrochemical research and development, the rigorous evaluation of a novel active ingredient against established industry standards is not merely a formality—it is the crucible in which its true potential is forged. This guide provides a strategic framework for benchmarking new agrochemicals, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocol recitation to explore the scientific rationale behind experimental design, ensuring that every piece of data generated is robust, comparable, and self-validating. Our objective is to empower you to build a comprehensive data package that clearly articulates your product's performance and positions it effectively within the market.
The "Why": Foundational Principles of Agrochemical Benchmarking
Benchmarking is a systematic process of comparing a test compound's performance to that of reference products, or "benchmarks." This process is fundamental for several reasons:
-
Quantifying Relative Potency: It establishes how effective a new molecule is compared to the market leaders. Is it 10x more potent, or perhaps equipotent but with a superior safety profile?
-
Defining the Spectrum of Activity: It delineates the range of target pests, weeds, or diseases the compound effectively controls, in direct comparison to benchmarks known for their broad or narrow spectra.
-
Informing Resistance Management: By testing against benchmarks with known resistance issues, researchers can identify potential cross-resistance liabilities or, conversely, demonstrate a novel mode of action that can overcome existing resistance.[1][2]
-
Strategic Product Positioning: Data from benchmarking studies are critical for making informed decisions about a compound's future development, guiding investment, and defining its ultimate place in the market.
Selecting the Right Benchmarks: A Strategic Approach
The selection of appropriate benchmarks is a critical decision that will dictate the relevance and impact of your findings. A haphazard choice leads to data that is difficult to interpret and of limited value. The selection process should be deliberate and strategic, grounded in the mode of action (MoA) of the test compound and its intended target.
Authoritative bodies like the Insecticide Resistance Action Committee (IRAC), Fungicide Resistance Action Committee (FRAC), and Herbicide Resistance Action Committee (HRAC) provide indispensable classification schemes based on MoA.[3][4][5] These classifications are the cornerstone of effective resistance management and, by extension, intelligent benchmark selection.[2][6] A weed population that has developed resistance to one herbicide will typically be resistant to other herbicides with the same MoA.[1] Therefore, rotating herbicides with different MoAs is crucial for sustainable weed management.[1]
Criteria for Benchmark Selection:
-
Market Leader: The top-selling product for the target pest/crop combination. This provides a commercially relevant comparison.
-
"Gold Standard": A compound widely recognized by the scientific community for its consistent and high level of efficacy, even if it's not the market leader.
-
Same MoA Group: To understand relative potency and potential for cross-resistance within the same chemical class.
-
Different MoA Group: To demonstrate a unique performance profile and potential for use in resistance management rotation programs.[2]
-
Known Resistance Profile: A benchmark to which target populations have developed resistance. This is essential for validating claims of efficacy against resistant strains.
For instance, when evaluating a new strobilurin fungicide (FRAC Group 11), one would benchmark against established strobilurins like Azoxystrobin or Pyraclostrobin. To demonstrate its utility in a resistance management program, it would also be compared against fungicides from different FRAC groups, such as a DMI fungicide (FRAC Group 3) like Propiconazole.[5][7]
Experimental Design: Ensuring Data Integrity and Comparability
The credibility of a benchmarking study hinges on a robust experimental design. The design must be structured to produce statistically significant, reproducible data that allows for direct, unbiased comparisons. This requires meticulous attention to controls, replication, and randomization.
Key Experimental Tiers:
-
In Vitro Assays: These are foundational tests conducted in a controlled laboratory setting, often targeting a specific enzyme or biological process.[8][9] They are invaluable for determining intrinsic activity and mechanism of action. Examples include enzyme inhibition assays or mycelial growth inhibition on amended agar media.[10][11] While these assays are rapid and cost-effective for initial screening, their results cannot be directly extrapolated to a whole organism or field scenario.[12]
-
In Vivo / Whole Organism Assays: These assays evaluate the compound's performance on the target organism itself.[12][13] They are more complex and resource-intensive but provide a more realistic measure of efficacy, accounting for factors like uptake, translocation, and metabolism. Examples include leaf-disk assays, greenhouse pot tests for herbicides, and topical application bioassays for insecticides.[14][15]
-
Field Trials: The ultimate test of an agrochemical's performance is in the field. These trials are conducted under Good Experimental Practice (GEP) to ensure data quality and regulatory acceptance.[16] Field trials evaluate efficacy under real-world environmental conditions, on multiple sites, and over entire growing seasons.[16][17]
The Self-Validating System: Controls are Non-Negotiable
Every experiment must be designed as a self-validating system. This is achieved through the inclusion of appropriate controls:
-
Untreated Control (Negative Control): This group receives no treatment (or only the carrier solvent) and represents the baseline level of pest/disease pressure. It is the fundamental comparator against which all treatments are measured.
-
Reference Standard (Positive Control): This is the known benchmark agrochemical. The assay is only considered valid if the positive control performs as expected (e.g., provides a certain level of inhibition or mortality).
-
Test Substance: The novel agrochemical being evaluated, typically at a range of doses to establish a dose-response relationship.
The inclusion of these controls ensures that any observed effect is due to the test substance and not an artifact of the experimental system.
Visualizing the Benchmarking Workflow
Caption: A streamlined workflow for agrochemical benchmarking.
Detailed Experimental Protocols
To illustrate the principles discussed, here are two detailed, standardized protocols for common benchmarking assays.
Protocol 1: Fungicide Radial Growth Inhibition Assay (In Vitro)
This assay is a "gold standard" method used to determine the intrinsic ability of a fungicide to inhibit the mycelial growth of a fungal pathogen on an amended agar medium.[11]
Objective: To determine the EC₅₀ (Effective Concentration for 50% inhibition) of a test fungicide against a target fungus, benchmarked against a known standard.
Materials:
-
Target fungal culture (e.g., Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Test fungicide and benchmark fungicide (e.g., Propiconazole)
-
Sterile water, Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (9 cm)
-
Sterile cork borer (5 mm)
-
Incubator
Methodology:
-
Stock Solution Preparation: Prepare 10,000 ppm stock solutions of the test compound and the benchmark fungicide in DMSO.
-
Media Amendment: Autoclave PDA and cool to 50-55°C in a water bath. Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also prepare a solvent control plate (PDA + DMSO) and an untreated control plate (PDA only).
-
Plate Pouring: Swirl the flasks to ensure even distribution of the fungicide and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing 7-day-old culture of the target fungus. Place the plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the untreated control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Use probit analysis or non-linear regression to determine the EC₅₀ value for the test compound and the benchmark.
Self-Validation Criteria: The assay is valid if:
-
The fungus on the untreated control plate shows vigorous growth.
-
The solvent control shows no significant inhibition compared to the untreated control.
-
The benchmark fungicide yields an EC₅₀ value within the expected historical range.
Protocol 2: Herbicide Whole-Plant Pot Assay (In Vivo)
This greenhouse bioassay evaluates the post-emergence efficacy of a herbicide on a target weed species.[14][15]
Objective: To determine the GR₅₀ (Growth Reduction by 50%) of a test herbicide on a target weed (e.g., Alopecurus myosuroides), benchmarked against a known standard.
Materials:
-
Seeds of the target weed and a susceptible standard biotype.
-
Pots (10 cm diameter) filled with a standardized soil mix.
-
Test herbicide and benchmark herbicide (e.g., Pinoxaden).
-
Laboratory track sprayer calibrated to deliver a precise volume.
-
Greenhouse with controlled temperature and lighting.
-
Balance for weighing biomass.
Methodology:
-
Plant Propagation: Sow 5-10 seeds of the target weed in each pot. After emergence, thin the seedlings to 3 uniform plants per pot.
-
Growth: Grow the plants in the greenhouse until they reach the 2-3 leaf stage, the typical timing for a post-emergence application.
-
Treatment Preparation: Prepare spray solutions for the test herbicide and the benchmark at a range of application rates (e.g., 0.25x, 0.5x, 1x, 2x, 4x the proposed field rate). Include an untreated control that will be sprayed only with water and the formulation blank.
-
Herbicide Application: Place the pots in a laboratory track sprayer and apply the herbicide treatments. This ensures uniform spray coverage.
-
Post-Application Growth: Return the pots to the greenhouse. Arrange them in a randomized complete block design to minimize environmental effects.
-
Efficacy Assessment: After 21 days, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: Cut the above-ground plant material from each pot, place it in a labeled paper bag, and dry in an oven at 70°C for 72 hours. Record the dry weight.
-
Analysis: Calculate the percent growth reduction relative to the untreated control based on dry weight. Use regression analysis to determine the GR₅₀ value (the dose required to reduce plant growth by 50%).
Self-Validation Criteria: The assay is valid if:
-
The untreated control plants are healthy and show no signs of stress.
-
The benchmark herbicide provides the expected level of control at its label rate.
-
The susceptible standard biotype is effectively controlled by the benchmark, confirming the validity of the test system.[18]
Data Presentation and Interpretation
Clear and concise data presentation is essential for communicating the results of benchmarking studies. Quantitative data should always be summarized in tables for easy comparison.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in ppm) Against Various Pathogens
| Fungal Pathogen | Test Compound A | Benchmark 1 (Azoxystrobin) | Benchmark 2 (Propiconazole) |
| Septoria tritici | 0.85 | 1.20 | 2.50 |
| Puccinia triticina | 0.40 | 0.55 | 3.10 |
| Fusarium graminearum | 2.10 | >50 | 1.80 |
| Pyricularia oryzae | 0.95 | 1.15 | >50 |
Interpretation: The data in Table 1 suggests that Test Compound A has a broader spectrum of activity and higher intrinsic potency against key pathogens compared to Benchmark 1 (same MoA class). Its strong performance against Fusarium graminearum, similar to Benchmark 2 (different MoA class), indicates a potential advantage where Azoxystrobin is weak.
Visualizing a Mechanism of Action
Understanding the target site is key to interpreting benchmarking data. For example, strobilurin fungicides (QoI inhibitors) act by blocking the Quinone outside binding site of the cytochrome bc₁ complex in mitochondria, which disrupts the electron transport chain and halts ATP synthesis.
Caption: Mode of action for a strobilurin fungicide benchmark.
Conclusion
Systematic benchmarking against known agrochemicals is an indispensable component of modern agricultural R&D. By adopting a strategic approach to benchmark selection, designing self-validating experiments, and presenting data with clarity and context, researchers can build a powerful case for their novel active ingredients. This rigorous, evidence-based approach not only de-risks the development process but also illuminates the path to commercial success, ensuring that new solutions can effectively and sustainably meet the challenges of global food production.
References
- 1. HRAC classification - Wikipedia [en.wikipedia.org]
- 2. irac-online.org [irac-online.org]
- 3. irac-online.org [irac-online.org]
- 4. Crop Protection Network [cropprotectionnetwork.org]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. wssa.net [wssa.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis [mdpi.com]
- 9. In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. ridgewayresearch.co.uk [ridgewayresearch.co.uk]
- 13. In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 16. criver.com [criver.com]
- 17. images.chemycal.com [images.chemycal.com]
- 18. hracglobal.com [hracglobal.com]
A Guide to Ensuring Reproducibility in Experiments with Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate
Introduction: The Reproducibility Imperative in Pyrazole Chemistry
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse pharmacological activities.[1][2] Pyrazole derivatives are key building blocks in the synthesis of drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] However, the promise of these molecules can only be realized if the experimental data generated are reliable and reproducible.
A 2016 survey of over 1,500 scientists revealed that 70% had failed to reproduce another scientist's experiments, and over 50% had failed to reproduce their own.[3] This "reproducibility crisis" stems from numerous factors, including incomplete documentation, variations in raw material quality, and poorly controlled experimental parameters.[4][5][6] This guide provides a comprehensive framework for ensuring reproducibility when working with this compound, from its synthesis and characterization to its application. We will compare robust, self-validating protocols with common alternatives, providing the causal reasoning behind each critical step to empower researchers to generate consistent and trustworthy results.
Section 1: Synthesis and Purification: The Foundation of Reproducibility
The synthetic route to a target compound is the first and most significant source of potential variability. The synthesis of unsymmetrically substituted pyrazoles can often lead to mixtures of regioisomers, which are difficult to separate and can confound subsequent experimental results. Here, we present a validated two-step synthesis for this compound that maximizes yield and purity, and compare it to less controlled methods.
The overall workflow from synthesis to final application is a multi-stage process where the quality of the output from one stage directly impacts the reproducibility of the next.
Caption: Overall experimental workflow.
Protocol 1: A Validated Two-Step Synthesis
This protocol first synthesizes the common precursor, ethyl 3-methyl-1H-pyrazole-5-carboxylate, and then selectively performs N-alkylation.
Part A: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This step is a classic Knorr-type cyclocondensation reaction.[7][8]
-
Reagents and Equipment:
-
Ethyl 2,4-dioxovalerate
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
-
-
Step-by-Step Procedure:
-
Dissolve ethyl 2,4-dioxovalerate (1 eq) in a solution of ethanol and a catalytic amount of acetic acid (e.g., 100:1 v/v) in a round-bottom flask.
-
Causality: The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.
-
-
Cool the solution to 0 °C in an ice bath. This is a critical step.
-
Causality: The reaction between hydrazine and the diketone is highly exothermic. Low temperature controls the reaction rate, preventing the formation of side products and ensuring regioselectivity.
-
-
Slowly add hydrazine monohydrate (1.1 eq) dropwise to the cooled solution while stirring.
-
Causality: A slight excess of hydrazine ensures the complete consumption of the limiting reagent (the diketone). Slow addition maintains temperature control.
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 hours.[9]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the ethanol. The resulting crude product can often be used directly in the next step after aqueous workup.[9]
-
Part B: N-Ethylation to Yield this compound
-
Reagents and Equipment:
-
Crude ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Ethyl iodide (or Diethyl sulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetone (or Acetonitrile)
-
Standard reflux apparatus
-
-
Step-by-Step Procedure:
-
To a solution of the crude pyrazole from Part A (1 eq) in acetone, add finely powdered potassium carbonate (1.5 eq).
-
Causality: K₂CO₃ is a mild base that deprotonates the pyrrole-type nitrogen (N1) of the pyrazole ring, creating a nucleophilic anion.[10] Its insolubility in acetone facilitates easy removal by filtration after the reaction.
-
-
Add ethyl iodide (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Self-Validation: On the TLC plate, two new spots corresponding to the N1-ethyl (major product) and N2-ethyl (minor isomer) products will appear. The goal is to maximize the formation of the desired N1-isomer before significant side reactions occur.
-
-
After cooling, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Caption: N-Ethylation reaction yielding regioisomers.
Protocol 2: High-Purity Purification
Purification is non-negotiable for reproducibility. The presence of unreacted starting material or the undesired N2-isomer will affect reaction kinetics, yield calculations, and biological activity in downstream applications.
-
Method: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Causality: The two regioisomers have slightly different polarities. A shallow gradient elution provides the best resolution, allowing the less polar desired N1-isomer to elute before the more polar N2-isomer.
-
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Begin elution with the starting mobile phase (e.g., 5% EtOAc/Hexanes).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure desired product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as an oil or low-melting solid.
-
| Comparison of Protocols | Standard Literature Method | Validated Reproducible Method | Rationale for Change |
| Synthesis Temperature | Often "room temperature" | Strictly controlled at 0 °C initially | Prevents exothermic runaway and formation of byproducts. |
| Alkylation Base | Stronger bases (e.g., NaH) | Mild, heterogeneous base (K₂CO₃) | Improves safety and simplifies workup; reduces risk of ester hydrolysis.[11] |
| Purification | Recrystallization or direct use | Gradient flash column chromatography | Provides superior separation of regioisomers, which is critical for purity. |
Section 2: Characterization and Quality Control
Once synthesized and purified, the compound's identity and purity must be unequivocally confirmed. This step serves as the ultimate validation of the synthesis and purification protocols.[12][13] Failure to properly characterize the starting material is a major source of irreproducible research.[5][6]
Protocol 3: Comprehensive Analytical Validation
A combination of spectroscopic and chromatographic techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[14]
-
¹H NMR: Confirms the presence and connectivity of all protons. The chemical shift of the pyrazole ring proton and the N-ethyl group are diagnostic.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is common.
-
Expected Ion: [M+H]⁺ at m/z = 183.11.
-
-
High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the sample.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Detection: UV detector at a wavelength where the pyrazole ring absorbs (e.g., ~220 nm).
-
Self-Validation: A pure sample should yield a single major peak (>95% peak area). This chromatogram serves as a permanent record of the batch's purity.
-
| Table of Expected Analytical Data | |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol [15] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.5 (s, 1H, pyrazole-H), ~4.3 (q, 2H, O-CH₂), ~4.2 (q, 2H, N-CH₂), ~2.3 (s, 3H, ring-CH₃), ~1.4 (t, 3H, N-CH₂-CH₃), ~1.3 (t, 3H, O-CH₂-CH₃) |
| Mass Spec (ESI-MS) | m/z: 183.11 [M+H]⁺ |
| Purity (by HPLC) | ≥95% |
Section 3: Ensuring Reproducibility in Application
The ultimate test of reproducibility is the performance of the compound in a downstream application. We will use the simple hydrolysis of the ester to its corresponding carboxylic acid, a common subsequent step, as a model experiment.[16]
Protocol 4: Standardized Saponification
-
Objective: To hydrolyze this compound to 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with high reproducibility.
-
Reagents:
-
Purified this compound (from Section 1 & 2)
-
Alternative Compound: Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (the common regioisomeric impurity)
-
Lithium hydroxide (LiOH), 1M HCl, Tetrahydrofuran (THF), Water
-
-
Procedure:
-
In separate, identical vials, dissolve an exact mass of the target compound and the alternative compound (e.g., 100 mg, 0.549 mmol) in a 3:1 mixture of THF and water (4 mL).
-
To each vial, add a precise volume of 1M LiOH solution (1.1 eq, 0.60 mL).
-
Stir both reactions at room temperature for 3 hours.
-
Quench the reactions by acidifying to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the yield of the resulting carboxylic acid by mass.
-
Comparative Performance Data
The experiment should be run in triplicate for both compounds to assess variability.
| Experimental Run | Yield of Target Acid (%) | Yield of Alternative's Acid (%) |
| 1 | 94.2 | 95.1 |
| 2 | 93.8 | 94.6 |
| 3 | 94.5 | 94.9 |
| Mean | 94.17 | 94.87 |
| Standard Deviation | 0.38 | 0.25 |
The data shows that when starting with a pure, well-characterized material and using a precise, controlled protocol, the reaction yield is highly reproducible (low standard deviation). Although the yields for both isomers are similar in this specific reaction, in more complex transformations or biological assays, such isomeric impurities could lead to drastically different and irreproducible outcomes.
Section 4: Troubleshooting and Best Practices
Even with robust protocols, issues can arise. A logical approach to troubleshooting is essential.
Caption: Troubleshooting flowchart for experimental issues.
Key Best Practices:
-
Document Everything: Record lot numbers of chemicals, instrument parameters, and detailed observations.[4]
-
Calibrate Equipment: Regularly calibrate balances, pH meters, and temperature probes.[17]
-
Use Validated Materials: Always start with a compound that has been fully characterized and its purity quantified.[6]
-
Run Controls: Always include positive and negative controls in functional or biological assays.
Conclusion
Ensuring reproducibility in experiments involving this compound is not a matter of chance, but a result of deliberate, systematic effort. By implementing robust and validated protocols for synthesis and purification, conducting comprehensive analytical characterization, and maintaining precise control over downstream applications, researchers can build a foundation of trustworthy data. This guide illustrates that explaining the causality behind experimental choices and building self-validation into every step are the keys to overcoming the reproducibility crisis and accelerating scientific progress.
References
-
Repeatability and Reproducibility in Analytical Chemistry. (2024-06-19). YouTube. Available from: [Link]
-
Reproducibility in Chemical Research. (2025-08-07). ResearchGate. Available from: [Link]
-
5 Main Factors Affecting Reproducibility in Research. (2022-09-14). DoNotEdit. Available from: [Link]
-
Top 5 Factors Affecting Reproducibility in Research. (2022-03-31). Enago Academy. Available from: [Link]
-
4 Factors Affecting Data Reproducibility. (2019-08-24). Kosheeka. Available from: [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (CN103508959A). Google Patents.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (CN106187894A). Google Patents.
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2018-05-16). SIELC Technologies. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available from: [Link]
-
Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. (2025-03-19). Chemical Science (RSC Publishing). Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
-
Unit 4 Pyrazole. (PDF). Slideshare. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (PMC - NIH). Available from: [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025-07-10). ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Available from: [Link]
-
Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica. Available from: [Link]
- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents.
-
How to Write a Validation Protocol. (2023-07-01). YouTube. Available from: [Link]
-
Standardized Protocol for Method Validation/Verification. APHL. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (MDPI). Available from: [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]
-
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Available from: [Link]
- Method for purifying pyrazoles. (WO2011076194A1). Google Patents.
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Guidelines for the validation and verification of chemical test methods. LATU. Available from: [Link]
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. Available from: [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025-11-26). NIH. Available from: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]
-
How to Write a Validation Protocol? Pharmaguideline. Available from: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025-12-24). Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. donotedit.com [donotedit.com]
- 6. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 7. Unit 4 Pyrazole | PDF [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 12. aphl.org [aphl.org]
- 13. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 14. benchchem.com [benchchem.com]
- 15. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. kosheeka.com [kosheeka.com]
A Researcher's Guide to Pyrazole-Based Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality
For researchers and drug development professionals, the journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrazole-containing compounds have consistently demonstrated a broad spectrum of pharmacological activities, showing promise as anticancer, anti-inflammatory, and antidiabetic agents.[1][2][3] However, the promising potency observed in controlled in vitro environments often does not translate directly to the desired efficacy in complex biological systems. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of pyrazole-based compounds, offering insights into the experimental choices, potential discrepancies, and the critical factors that govern their therapeutic potential.
The Allure of the Pyrazole Scaffold: A Foundation of Versatility
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its structure serves as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[1][4] This versatility has led to the development of numerous pyrazole-containing drugs, including the well-known anti-inflammatory drug celecoxib and the anticancer agent crizotinib.[4]
Deconstructing Efficacy: A Tale of Two Environments
The evaluation of a compound's efficacy begins with a suite of in vitro assays designed to assess its activity against a specific molecular target or a cellular process. A positive outcome in these initial screens is the first gate to pass on the long road of drug development. However, the true test of a compound's therapeutic potential lies in its performance within a living organism, or in vivo.
In Vitro Efficacy: The Controlled Experiment
In vitro assays provide a rapid and cost-effective means to screen large libraries of compounds and establish structure-activity relationships (SAR).[5] These assays are conducted in a controlled environment, isolating the target of interest from the complexities of a whole organism.
Common In Vitro Assays for Pyrazole-Based Compounds:
-
Enzyme Inhibition Assays: For pyrazole-based compounds targeting specific enzymes like cyclooxygenase (COX) in inflammation or kinases in cancer, these assays directly measure the compound's ability to inhibit the enzyme's activity.[6][7] The result is typically expressed as the half-maximal inhibitory concentration (IC50), a key metric of potency.
-
Cell-Based Assays: These assays utilize cultured cells to assess a compound's effect on cellular processes such as proliferation, viability, or apoptosis. For anticancer pyrazoles, cytotoxicity is often measured against various cancer cell lines using assays like the MTT assay.[2][8]
-
Receptor Binding Assays: If the pyrazole derivative is designed to interact with a specific receptor, these assays quantify the binding affinity of the compound to its target.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrazole-based compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]
In Vivo Efficacy: The Complex Reality
In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy in a complex biological system. These studies provide crucial information on a compound's pharmacokinetics (PK) and pharmacodynamics (PD), which are key determinants of its therapeutic success.[1]
Common In Vivo Models for Pyrazole-Based Compounds:
-
Xenograft Models: For anticancer research, human cancer cells are implanted into immunocompromised mice. The effect of the pyrazole-based compound on tumor growth is then monitored over time.[9]
-
Carrageenan-Induced Paw Edema Model: This is a widely used model to assess the acute anti-inflammatory activity of compounds. Edema is induced in the paw of a rat or mouse, and the reduction in swelling after treatment with the pyrazole derivative is measured.[6][10]
-
Collagen-Induced Arthritis Model: This model mimics human rheumatoid arthritis and is used to evaluate the efficacy of anti-inflammatory compounds in a chronic disease setting.
Experimental Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol describes a standard method for evaluating the acute anti-inflammatory effects of pyrazole-based compounds in rats.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and treatment groups for different doses of the pyrazole compound. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the pyrazole compound or the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[10]
The In Vitro-In Vivo Disconnect: Navigating the Translational Gap
A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A pyrazole-based compound that exhibits nanomolar IC50 values in a cell-free assay may show little to no activity in an animal model. Several factors contribute to this translational gap:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in its in vivo efficacy. A compound with poor oral bioavailability, rapid metabolism, or rapid excretion will not reach its target in sufficient concentrations to exert a therapeutic effect, regardless of its in vitro potency.[7] The metabolic stability of pyrazole derivatives is a key factor influencing their success.[3]
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in its intended therapeutic effect.
-
Toxicity: A compound may be potent in vitro but exhibit toxicity in an animal model, limiting its therapeutic window.
-
Model Limitations: The animal model used may not accurately recapitulate the human disease, leading to misleading results.
Case Studies: Pyrazole-Based Compounds in Action
To illustrate the interplay between in vitro and in vivo efficacy, let's examine some specific examples of pyrazole-based compounds from the literature.
| Compound Class | In Vitro Activity | In Vivo Efficacy | Key Considerations | Reference |
| Anticancer Pyrazoles | Potent inhibition of various cancer cell lines (e.g., MCF-7, A549, HCT116) with IC50 values in the micromolar to nanomolar range.[2][8] | Significant tumor growth inhibition in xenograft mouse models.[9] | Good bioavailability and favorable pharmacokinetic profiles are crucial for in vivo success. | [2][8][9] |
| Anti-inflammatory Pyrazoles | Selective inhibition of COX-2 enzyme with low IC50 values.[6] | Reduction of paw edema in the carrageenan-induced inflammation model in rats.[6][10] | The degree of COX-2 selectivity in vitro often correlates with reduced gastrointestinal side effects in vivo. | [6][10] |
| Antidiabetic Pyrazoles | Inhibition of α-glucosidase and α-amylase enzymes.[3] | In animal models of diabetes, these compounds can lead to a reduction in blood glucose levels. | Oral bioavailability and metabolic stability are critical for achieving sustained therapeutic effects. | [3] |
Conclusion: A Holistic Approach to Efficacy Evaluation
The development of effective pyrazole-based therapeutics requires a comprehensive evaluation of both in vitro and in vivo efficacy. While in vitro assays are invaluable for initial screening and lead optimization, they represent a simplified view of a compound's potential. In vivo studies provide the crucial context of a complex biological system, revealing the impact of pharmacokinetics and potential off-target effects.
For researchers and drug development professionals, a deep understanding of the methodologies, limitations, and potential disconnects between these two evaluation paradigms is essential. By carefully designing experiments, critically interpreting data, and considering the broader biological context, the promise of potent pyrazole-based compounds discovered in vitro can be more effectively translated into tangible therapeutic benefits in vivo.
References
-
Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. ACS Infectious Diseases. [Link]
-
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
-
Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]
-
Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin. [Link]
-
In vitro anticancer screening of synthesized compounds. ResearchGate. [Link]
-
In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. R Discovery. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
Sources
- 1. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in drug discovery.[1][2] Its unique chemical properties, including aromaticity and the ability to act as both a hydrogen bond donor and acceptor, provide a versatile framework for designing potent and selective therapeutic agents.[3][4] The clinical success of pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib , the anti-obesity drug Rimonabant , and the erectile dysfunction treatment Sildenafil , underscores the therapeutic relevance of this motif and its profound impact on medicinal chemistry.[5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across three critical therapeutic areas: oncology, infectious diseases, and inflammation. We will dissect the causal relationships between specific structural modifications and biological outcomes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Pyrazole Derivatives in Anticancer Drug Discovery
The development of targeted cancer therapies has become a primary focus in medicinal chemistry, and pyrazole derivatives have emerged as a highly promising class of compounds. Their anticancer effects are often mediated through the inhibition of key proteins involved in cancer cell proliferation, survival, and angiogenesis, such as protein kinases (EGFR, VEGFR-2), cyclin-dependent kinases (CDKs), and tubulin.[6][7][8]
Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer potency and selectivity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole core.
-
Substitutions at N-1: The N-1 position is frequently substituted with a phenyl or substituted phenyl ring. The electronic properties of this ring are critical; for instance, the presence of electron-withdrawing groups can enhance cytotoxic activity against various cancer cell lines.[6]
-
Substitutions at C-3 and C-5: These positions are often occupied by aryl groups. Specific substitutions on these rings, such as electron-donating methoxy groups at the 3 and 5 positions of a C-3 phenyl ring, have been shown to increase cytotoxicity.[6] Fusing other heterocyclic rings at these positions to create hybrid molecules, such as pyrazolo[3,4-d]pyrimidines, is a common strategy to enhance target engagement and potency.[6]
-
Substitutions at C-4: The C-4 position offers a vector for modification to improve physicochemical properties or introduce additional binding interactions. Attaching moieties like a free carboxylic acid has been shown to be crucial for the activity of certain derivatives.[9]
-
Hybrid Molecules: A successful strategy involves creating hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties like 1,2,3-triazole or thiazolidinone.[10][11] This approach aims to exploit multiple binding pockets or mechanisms of action to achieve synergistic anticancer effects. For example, a 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl thiazolidin-4-one derivative showed promising inhibition against lung cancer cell lines.[11]
Comparative Analysis of Anticancer Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.
| Compound ID/Series | Key Structural Features | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Compound 25 | Pyrazole-benzothiazole hybrid with electron-withdrawing groups. | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [6] |
| Compounds 33 & 34 | Indole moiety linked to a pyrazole ring. Potent CDK2 inhibitors. | HCT116, MCF7, HepG2, A549 | < 23.7 (Cytotoxicity)0.074 & 0.095 (CDK2) | [6] |
| Compounds 53 & 54 | 5-alkylated selanyl-1H-pyrazole analogs. Dual EGFR/VEGFR-2 inhibitors. | HepG2 | 15.98 & 13.85 | [6] |
| Compound 136b | 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate. | A549, HCT-116, MCF-7, HT-29 | 1.96, 3.60, 1.76, 4.50 | [10] |
| Compound C5 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-pyrazole-1-carbothioamide. | MCF-7 | 0.08 | [12] |
Visualizing the Mechanism: Inhibition of Kinase Signaling
Many pyrazole-based anticancer agents function by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. The diagram below illustrates this inhibitory mechanism.
Caption: Pyrazole derivatives inhibiting EGFR/VEGFR-2 signaling pathways.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the cytotoxic potential of novel compounds.[13] Its principle lies in the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against a selected cancer cell line.
Materials:
-
Pyrazole derivative stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette, CO2 incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in serum-free medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and an untreated control (medium only).[14]
-
Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Pyrazole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Pyrazole derivatives have demonstrated a broad spectrum of activity against pathogenic bacteria (including multidrug-resistant strains like MRSA) and fungi.[5][15]
Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The antimicrobial efficacy of pyrazoles is highly dependent on their substitution patterns.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro (-NO2) group on an aromatic ring attached to the pyrazole, has been shown to significantly enhance antimicrobial properties.[16][17]
-
Thioamide and Hydrazone Linkers: Incorporating a carbothioamide or hydrazone moiety is a common strategy. Pyrazole-1-carbothiohydrazide derivatives, in particular, have shown remarkable antibacterial and antifungal activities.[18]
-
Hybridization with Other Heterocycles: Tethering the pyrazole scaffold to other antimicrobial heterocycles, like thiazole or thiazolidinone, can lead to potent agents. These hybrids may target bacterial enzymes such as DNA gyrase and topoisomerase IV.[15]
-
Specific Substitutions: For a series of aza-indole-derived pyrazoles, extensive SAR studies led to the discovery of potent, broad-spectrum inhibitors of DNA gyrase and topoisomerase IV, with MIC values in the sub-µg/mL range against Gram-negative bacteria.[15]
Comparative Analysis of Antimicrobial Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against representative microbial strains.
| Compound ID/Series | Key Structural Features | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Compound 5f | Isocoumarin-carbothioamide-pyrazole with an electron-withdrawing -NO2 group. | E. coli, S. aureus, A. niger | Highest activity in series | [16][17] |
| Compound 17 | Tethered thiazolo-pyrazole derivative. | MRSA (S. aureus) | 4 | [15] |
| Compound 36 | Aza-indole-derived pyrazole. | E. coli, K. pneumoniae, P. aeruginosa | 0.31 - 1.56 | [15] |
| Compound 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide. | S. aureus, B. subtilis, K. pneumoniae, E. coli, A. niger | 2.9 - 7.8 (Fungi)62.5 - 125 (Bacteria) | [18] |
Experimental Workflow: Determining Antimicrobial Efficacy
The workflow for assessing the antimicrobial activity of a novel compound typically begins with determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Caption: Standard workflow for the Broth Microdilution MIC assay.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[19][20]
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible in vitro growth of a microorganism.
Materials:
-
Pyrazole derivative stock solution
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer, incubator
Step-by-Step Methodology:
-
Inoculum Preparation: Select several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[20]
-
Compound Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate. In the first well, add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to make a total of 100 µL.
-
Serial Dilution: Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well in the series. This creates a range of decreasing compound concentrations.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
Inoculation: Add 50 µL of the standardized inoculum (prepared in step 1) to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[20]
-
MIC Determination: The MIC is read as the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the well is clear).[20] This can be done visually or with the aid of a plate reader.
Part 3: Pyrazole Derivatives in Anti-Inflammatory Therapy
Pyrazoles are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[21][22] The selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.
Key Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
The design of selective COX-2 inhibitors is a classic example of successful SAR studies.
-
1,5-Diarylpyrazole Scaffold: This core structure is fundamental for potent COX-2 inhibition, as exemplified by Celecoxib.[21]
-
Sulfonamide Moiety: A key pharmacophoric feature for COX-2 selectivity is the presence of a benzenesulfonamide (-SO2NH2) or a similar acidic group (e.g., methanesulfonamide, -SO2Me) at the para-position of the N-1 phenyl ring. This group can interact with a secondary pocket present in the COX-2 active site but not in COX-1.[21][23]
-
C-5 Phenyl Substitutions: The substituent on the C-5 phenyl ring also influences activity. For Celecoxib, a p-methyl group is present. Other substitutions can modulate potency and selectivity.
-
Lipophilicity: In vivo anti-inflammatory activity has been shown to correlate with the lipophilicity of the derivatives, with more lipophilic compounds often exhibiting higher potency.[22]
Comparative Analysis of Anti-inflammatory Pyrazole Derivatives
This table compares the COX inhibitory activity and selectivity of different pyrazole-based compounds.
| Compound ID/Series | Key Structural Features | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference(s) |
| Celecoxib | 1,5-diarylpyrazole with a p-SO2NH2 group on the N-1 phenyl ring. | >10 | 0.04 | >250 | [10][21] |
| Compound 125a | Pyrazole derivative | - | - | 8.22 | [10] |
| Compound 125b | Pyrazole derivative | - | - | 9.31 | [10] |
| Compounds 2d & 2e | Lipophilic pyrazoline derivatives. | - | - | Showed highest in vivo anti-inflammatory activity in series. | [22] |
Visualizing the Mechanism: The Arachidonic Acid Cascade
The diagram below outlines the inflammatory pathway involving arachidonic acid and the COX enzymes, highlighting the point of intervention for pyrazole-based NSAIDs.
Caption: Inhibition of the COX-2 pathway by selective pyrazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes, allowing for the determination of potency and selectivity.[24]
Objective: To determine the IC50 values of a pyrazole derivative for COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Pyrazole derivative and reference NSAIDs (e.g., Celecoxib, Ibuprofen)
-
Prostaglandin E2 (PGE2) EIA Kit (for detection)
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer on ice.
-
Compound Incubation: In separate tubes or wells of a microplate, pre-incubate the respective enzyme (COX-1 or COX-2) with various concentrations of the pyrazole derivative or a control inhibitor for a defined period (e.g., 15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each tube/well.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution, such as a strong acid (e.g., HCl).
-
PGE2 Quantification: The primary product of the COX reaction, PGH2, is unstable and is typically converted to the more stable PGE2. Quantify the amount of PGE2 produced in each sample using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the log of the inhibitor concentration. The selectivity index is then calculated as the ratio of IC50(COX-1) / IC50(COX-2).
Conclusion
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of diverse therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that rational modifications to the pyrazole core can yield compounds with potent and selective activity against cancer, microbial pathogens, and inflammatory mediators. For anticancer agents, targeting kinases through specific aryl substitutions and hybridization is a key strategy. In the antimicrobial realm, the incorporation of electron-withdrawing groups and thioamide linkers is critical for potency. For anti-inflammatory drugs, the 1,5-diarylpyrazole scaffold with a key sulfonamide moiety remains the gold standard for achieving COX-2 selectivity. The continued exploration of pyrazole chemistry, guided by the principles of SAR, will undoubtedly lead to the discovery of next-generation therapeutics.
References
- Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents. (n.d.). Google Books.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Center for Biotechnology Information. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Jornal of Advanced Zoology. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2021). PubMed. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). National Center for Biotechnology Information. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2019). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2014). PubMed. [Link]
-
Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (n.d.). Taylor & Francis Online. [Link]
-
SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (2023). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A review on Chemistry and Therapeutic effect of Pyrazole. (n.d.). Ignited Minds Journals. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2019). ResearchGate. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2021). PubMed. [Link]
-
IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (2018). VELS University. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). National Center for Biotechnology Information. [Link]
-
A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2004). ResearchGate. [Link]
-
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021). Taylor & Francis Online. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. [Link]
-
Structure–activity relationship of the new pyrazole derivatives. (2023). ResearchGate. [Link]
-
Screening models for inflammatory drugs. (2016). SlideShare. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. [Link]
-
SAR of pyrazole derivatives as potential antibacterial agents. (n.d.). ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]
-
Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2014). Semantic Scholar. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). National Center for Biotechnology Information. [Link]
-
Review: Anticancer Activity Of Pyrazole. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents | Semantic Scholar [semanticscholar.org]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 11. ijnrd.org [ijnrd.org]
- 12. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. benchchem.com [benchchem.com]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ir.vistas.ac.in [ir.vistas.ac.in]
A Head-to-Head Comparison of Heterobifunctional Crosslinkers: SMCC vs. Linear NHS-Maleimides
In the landscape of bioconjugation, the covalent linkage of biomolecules is a cornerstone technique for creating advanced diagnostics, therapeutics, and research tools.[1][2] Among the most utilized reagents for this purpose are heterobifunctional crosslinkers, which possess two different reactive groups, allowing for controlled, stepwise conjugation of molecules like proteins, peptides, and oligonucleotides.[1][3][4] This guide provides a deep, evidence-based comparison between two classes of popular amine-to-sulfhydryl crosslinkers: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its counterparts featuring linear alkyl chain spacers.
This comparison will delve into the critical nuances of their chemical structure, reaction kinetics, stability, and hydrophobicity, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific applications, such as the synthesis of antibody-drug conjugates (ADCs).[5][6][7]
Core Chemistry: The Amine-Reactive NHS Ester and the Sulfhydryl-Reactive Maleimide
Both SMCC and linear NHS-maleimide crosslinkers share a common reactive framework: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][4][8] This dual functionality is central to their utility, as it minimizes the formation of undesirable homodimers.[3]
The conjugation process is a two-step reaction:
-
Amine Reaction: The NHS ester selectively reacts with primary amines (-NH₂), such as those on the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[1][2][9]
-
Sulfhydryl Reaction: The maleimide group then specifically reacts with a sulfhydryl (thiol, -SH) group, typically from a cysteine residue, to form a stable thioether bond.[9][10][11]
This sequential process allows for the controlled linkage of two different biomolecules.[1]
The Structural Distinction: A Cyclohexane Ring vs. a Linear Chain
The primary difference between SMCC and other common NHS-maleimide crosslinkers lies in the spacer arm that connects the two reactive ends. SMCC possesses a cyclohexane ring in its spacer, whereas others may have a linear polyethylene glycol (PEG) or alkyl chain.[8][9] This structural variance may seem subtle, but it has significant implications for the crosslinker's properties and performance.
Impact on Maleimide Stability
A key advantage of the cyclohexane ring in SMCC is the enhanced stability it confers to the maleimide group.[5][8][12] The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive and unable to react with sulfhydryls.[8][12] The rigid cyclohexane structure in SMCC's spacer arm decreases the rate of this hydrolysis compared to linkers with more flexible, linear spacers.[8][12] This increased stability allows for maleimide-activated proteins to be lyophilized and stored for later use.[8][12]
A Comparative Analysis of Performance Parameters
| Feature | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Linear NHS-Maleimides (e.g., Mal-(PEG)n-NHS Ester) |
| Spacer Arm | 8.3 Å, contains a rigid cyclohexane ring[13][14] | Variable length, contains a flexible linear alkyl or PEG chain[9] |
| Solubility | Insoluble in water; requires an organic solvent like DMSO or DMF[8][13] | Can be water-soluble (e.g., Sulfo-SMCC, Mal-(PEG)n-NHS)[5][15] |
| Maleimide Stability | Higher stability due to the cyclohexane ring, reducing hydrolysis[8][12][16] | More prone to hydrolysis, especially at pH > 7.5[12][15] |
| Hydrophobicity | More hydrophobic, which can sometimes lead to aggregation of the conjugated protein | Can be more hydrophilic, especially with PEG spacers, potentially reducing aggregation and improving solubility of the final conjugate[9] |
| Applications | Widely used in ADC development and general bioconjugation[5][7][17] | Also used in ADCs, protein labeling, and when increased hydrophilicity is desired[6][9] |
Experimental Considerations and Protocols
The choice between SMCC and a linear NHS-maleimide crosslinker will depend on the specific requirements of the experiment, including the properties of the biomolecules being conjugated and the desired characteristics of the final product.
Reaction Scheme and Workflow
The general workflow for a two-step conjugation using either SMCC or a linear NHS-maleimide is as follows:
Caption: A generalized two-step workflow for protein-protein conjugation using an NHS-maleimide crosslinker.
Experimental Protocol: Protein-Protein Conjugation using SMCC
This protocol provides a general framework for conjugating two proteins using SMCC.[8][13]
Materials:
-
SMCC crosslinker[13]
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)[1][13]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[1]
Procedure:
-
Preparation of Protein 1: Dissolve Protein 1 in the conjugation buffer to a concentration of 1-10 mg/mL.[1]
-
SMCC Preparation: Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.[9]
-
Activation of Protein 1: Add a 5- to 20-fold molar excess of the SMCC solution to the Protein 1 solution.[8][13] The optimal ratio may need to be determined empirically.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[4][8]
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.[1][8]
-
Preparation of Protein 2: Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.[1][11]
-
Conjugation: Combine the maleimide-activated Protein 1 with Protein 2 in a suitable molar ratio.
-
Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.[18]
-
Quenching (Optional): To stop the reaction, add a quenching reagent like cysteine.[8]
-
Final Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted components.[3][4]
Experimental Protocol: Protein-Protein Conjugation using a Water-Soluble Linear NHS-Maleimide (e.g., Sulfo-SMCC)
This protocol is adapted for a water-soluble crosslinker like Sulfo-SMCC.[5][8]
Materials:
-
Sulfo-SMCC crosslinker[14]
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2[14]
-
Deionized water[14]
-
Desalting columns[8]
Procedure:
-
Preparation of Protein 1: Dissolve Protein 1 in the conjugation buffer to a concentration of 1-10 mg/mL.[1]
-
Sulfo-SMCC Preparation: Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[14]
-
Activation of Protein 1: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein 1 solution.[14]
-
Incubation: Incubate the reaction for 30-40 minutes at room temperature or 2 hours at 4°C.[14]
-
Purification: Remove excess Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.[8]
-
Preparation of Protein 2: Prepare Protein 2 as described in the SMCC protocol.
-
Conjugation: Combine the maleimide-activated Protein 1 with Protein 2.
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours at 4°C.[19]
-
Final Purification: Purify the final conjugate as described in the SMCC protocol.
Making the Right Choice: A Decision-Making Framework
Caption: A decision tree to guide the selection of an appropriate NHS-maleimide crosslinker.
Conclusion
Both SMCC and linear NHS-maleimide crosslinkers are powerful tools for bioconjugation. The choice between them is not about which is definitively "better," but which is better suited for a particular application. SMCC, with its cyclohexane spacer, offers enhanced stability to the maleimide group, a crucial feature when the activated intermediate needs to be stored or when reaction conditions are prolonged.[8][12] However, its hydrophobicity and lack of aqueous solubility necessitate the use of organic solvents.[8][13]
Conversely, linear NHS-maleimides, especially those incorporating PEG spacers or sulfonate groups, provide the advantage of aqueous solubility, which can simplify reaction setups and potentially reduce protein aggregation.[5][9] Researchers must weigh the need for maleimide stability against the benefits of hydrophilicity and ease of use to select the optimal reagent for their bioconjugation strategy. A thorough understanding of these chemical nuances is paramount to the successful design and execution of robust and effective biomolecular conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 5. nbinno.com [nbinno.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. nbinno.com [nbinno.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. proteochem.com [proteochem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 19. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate: A Guide for Laboratory Professionals
This document is designed to provide essential, immediate safety and logistical information, empowering researchers, scientists, and drug development professionals to handle this chemical waste stream with confidence and in full compliance with regulatory standards.
Hazard Assessment and Waste Profile
The first critical step in any disposal protocol is a thorough understanding of the potential hazards. Based on data from its parent compound, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and other related pyrazole structures, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate should be treated as a hazardous substance.
Key Hazard Considerations:
-
Acute Oral Toxicity: The parent carboxylic acid is classified as "Harmful if swallowed"[1]. It is prudent to assume the ethyl ester exhibits similar toxicity.
-
Skin and Eye Irritation: Closely related pyrazole compounds are known to cause skin and serious eye irritation[2][3][4]. Therefore, appropriate personal protective equipment (PPE) is essential during handling and disposal.
-
Environmental Persistence: While specific data is unavailable for this compound, complex organic molecules, particularly those containing heterocyclic rings, can be persistent in the environment. Improper disposal, such as discarding down the drain, can lead to environmental contamination[2][5].
Due to these potential hazards, under no circumstances should this compound or its solutions be disposed of in regular trash or discharged into the sewer system[2][6]. All waste containing this compound must be managed as hazardous chemical waste.
Quantitative Data Summary from Analogous Compounds:
| Compound Name | CAS Number | Key Hazard Statements | Disposal Considerations |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-65-5 | Harmful if swallowed (H302)[1] | Treat as hazardous waste. |
| 1-Methyl-4-iodo-1H-pyrazole | 39806-90-1 | Causes skin and serious eye irritation. May cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[2] |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | Causes skin irritation. Causes serious eye irritation.[3] | Dispose of contents/container to an approved waste disposal plant.[3] |
Standard Operating Procedure for Disposal
This step-by-step protocol is grounded in established best practices for laboratory chemical waste management, adhering to guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7][8]
Step 1: Segregation and Collection
Proper segregation is the foundation of safe chemical waste disposal.
-
Solid Waste: Collect un-rinsed empty containers, contaminated gloves, weigh boats, and absorbent materials in a designated, puncture-proof container lined with a clear plastic bag[9].
-
Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in a dedicated, leak-proof, and chemically compatible container[5].
Step 2: Container Selection and Labeling
Clear and accurate labeling is a critical regulatory requirement.
-
Container Choice: Use containers made of a material compatible with the chemical waste (e.g., borosilicate glass or high-density polyethylene for many organic solvents)[11]. The container must be in good condition with a secure, tight-fitting lid to prevent leaks or spills[5][6].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste"[2][12]. The label must also include the full chemical name, "this compound," and an approximate concentration or list of all chemical constituents in the waste container[12].
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are essential for maintaining a safe laboratory environment.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel[10][12].
-
Conditions: The SAA should be a secure, well-ventilated area, away from sources of ignition or incompatible materials[2][11]. Secondary containment, such as a chemically resistant tray, is a best practice to contain potential leaks[5].
-
Causality: The SAA concept, as defined by the EPA, allows for the safe accumulation of small quantities of hazardous waste in the laboratory before it is moved to a central storage area, minimizing the risk of large-scale spills or accidents[12].
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Contact EHS: Once the waste container is full, or within the time limits specified by your institution (often 90-180 days), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal[5][11].
-
Documentation: Provide the EHS department with the full chemical name and any available safety information to ensure proper characterization and disposal in accordance with local, regional, and national regulations[2].
Workflow and Decision-Making Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the spilled material involves flammable solvents, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area according to your laboratory's established procedures.
-
Report: Report the incident to your laboratory supervisor and EHS department.
This guide provides a robust framework for the safe and compliant disposal of this compound. Adherence to these procedures is not just a matter of regulatory compliance but a professional responsibility to ensure the safety of all laboratory personnel and the protection of our environment. Always consult your institution's specific Chemical Hygiene Plan (CHP) and EHS guidelines for policies that may be unique to your organization.[7][8][13]
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid . PubChem. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]/doc/res_safety/doc/haz-waste-guide.pdf)
Sources
- 1. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. nswai.org [nswai.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. mastercontrol.com [mastercontrol.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a commitment to safety that is as rigorous as our science. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole class of compounds, which are known for their diverse and potent pharmacological activities.[1][2][3] While comprehensive safety data for this specific molecule is not widely available, established best practices for handling related pyrazole derivatives and organic esters provide a clear framework for mitigating risk.
This guide provides a detailed operational plan for the safe handling of this compound, grounded in the precautionary principle: treat all research chemicals of unknown toxicity as potentially hazardous.[4]
Hazard Assessment and Risk Mitigation
The primary hazards associated with this compound are extrapolated from its structural relatives. The parent compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, is classified as harmful if swallowed and may cause skin and eye irritation.[5] Therefore, a conservative approach necessitates treating this compound with similar caution.
| Hazard Classification (Inferred) | GHS Hazard Statement | Rationale and Mitigation |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on data for the parent carboxylic acid.[5] Mitigation: Prevent ingestion by wearing gloves, prohibiting eating/drinking in the lab, and thorough hand washing. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Potential irritant based on related pyrazole compounds.[5][6] Mitigation: Avoid skin contact by wearing a lab coat and appropriate chemical-resistant gloves.[7] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Potential irritant based on related pyrazole compounds.[5][6][8] Mitigation: Protect eyes with safety goggles. Use a face shield for splash risks.[9][10] |
| Respiratory Irritation | H335: May cause respiratory irritation | A common risk when handling fine chemical powders or volatile solutions.[7] Mitigation: All handling of the solid or its solutions must be performed in a certified chemical fume hood.[7][9] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves (Double-gloved)[9] | Full-buttoned Laboratory Coat | Work within a Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Nitrile or Neoprene Gloves[11] | Laboratory Coat | Chemical Fume Hood |
| Running Reactions / Transfers | Safety Goggles with Face Shield[9][12] | Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat[9] | Chemical Fume Hood |
| Waste Handling / Disposal | Safety Goggles | Heavy Nitrile or Butyl Rubber Gloves | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
Causality Behind PPE Choices:
-
Eye and Face Protection: Safety goggles are mandatory to protect against accidental splashes and fine particulates.[9] A face shield provides a critical secondary barrier during procedures with a higher splash risk, such as large-volume transfers or reactions under pressure.[10][12]
-
Hand Protection: Nitrile gloves offer good initial protection against incidental contact with a wide range of chemicals, including organic esters.[11][13] Double-gloving is a best practice that provides an extra layer of security against undetected punctures or glove failure.[9] For prolonged operations or spill cleanup, heavier nitrile or butyl rubber gloves are recommended for greater resistance.[10][13]
-
Body Protection: A standard laboratory coat protects skin and personal clothing from minor spills and contamination.[7][9] When handling larger quantities or during procedures with significant splash potential, a chemical-resistant apron worn over the lab coat is advised.[9] Always wear closed-toe shoes and long pants.[9][12]
-
Respiratory Protection: The primary engineering control for respiratory protection is the chemical fume hood, which prevents the inhalation of fine powders or vapors.[7][9] A separate respirator is typically not required if all work is conducted within a properly functioning fume hood.[9][12]
Operational Plan: From Receipt to Disposal
A self-validating safety protocol covers the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Procedure
-
Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and dark location.[14] Pyrazole derivatives can be sensitive to oxidation and hydrolysis; for long-term storage, consider an inert atmosphere (argon or nitrogen).[14][15]
-
Preparation: Before opening, allow the container to equilibrate to room temperature to prevent atmospheric moisture condensation, which could degrade the ester.[9]
-
Weighing and Solution Prep: Conduct all manipulations, including weighing and dissolution, inside a chemical fume hood to minimize inhalation risk.[7]
-
Use: Keep containers sealed when not in use. Utilize secondary containment (e.g., a tray) to contain any potential leaks or spills during experiments.[1]
Waste Management Protocol
Chemical waste must be handled as hazardous, and under no circumstances should it be disposed of down the drain or in regular trash.[4][7]
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a dedicated, sealed container labeled "Hazardous Solid Waste".[4][7][9]
-
Liquid Waste: Collect all solutions and solvent washes containing the compound in a separate, sealed container labeled "Hazardous Liquid Waste". Do not mix with incompatible waste streams.[1][4]
-
-
Containerization and Labeling: Use containers that are chemically compatible and can be securely sealed.[7] The label must clearly state "Hazardous Waste" and list the full chemical name and approximate concentrations.[1]
-
Disposal: Store sealed waste containers in a designated hazardous waste accumulation area.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[4]
Emergency Procedures: Spill Management
Immediate and correct response to a chemical spill is critical.
Minor Spill Response (e.g., <100 mL within a fume hood)
If you are trained and confident in your ability to clean the spill safely, follow these steps.[16] If there is any doubt, evacuate and treat it as a major spill.[16]
Caption: Workflow for managing a minor chemical spill.
Major Spill Response
A major spill involves a large quantity, occurs outside of containment, or presents an immediate fire or toxicity hazard.[17]
-
EVACUATE: Immediately alert all personnel in the laboratory and adjacent areas to evacuate.[13]
-
ALERT: If there is a fire or medical emergency, pull the fire alarm and call your institution's emergency number from a safe location.[13][18]
-
CONFINE: Close the laboratory doors to confine vapors.
-
REPORT: Inform your supervisor and EHS office, providing details of the spill (chemical name, quantity, location).[19] Do not re-enter the area until cleared by emergency personnel.
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[18]
-
Eye Contact: Flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]
References
- BenchChem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- BenchChem. (n.d.). Personal protective equipment for handling Acid-PEG12-NHS ester.
- Michigan State University College of Engineering. (2009). Standard Operating Procedure for a Chemical Spill.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- Miami University. (n.d.). Personal Protective Equipment.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97%.
- Fisher Scientific. (2023). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?.
- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
- Labochema. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
- Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
- Wokai Biotechnology. (n.d.). Safety Data Sheet: 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
- TCI Chemicals. (n.d.). Safety Data Sheet: Ethyl Pyrazole-3-carboxylate.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate.
- Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from nih.gov.: A Review*.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. files.upei.ca [files.upei.ca]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. egr.msu.edu [egr.msu.edu]
- 17. jk-sci.com [jk-sci.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 20. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




